molecular formula C22H29NO3 B608358 KLS-13019 CAS No. 1801243-39-9

KLS-13019

Katalognummer: B608358
CAS-Nummer: 1801243-39-9
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: VWVIOABMCXYUAS-RBUKOAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KLS-13019 is a Cannabidiol-Derived Neuroprotective Agent with Improved Potency, Safety, and Permeability. (EC50=40nM;  T1=7500). This compound was 50-fold more potent and >400-fold safer than cannabidiol and exhibited an in vitro profile consistent with improved oral bioavailability. This compound was only toxic at 300 μM giving it a therapeutic index of 7500.

Eigenschaften

CAS-Nummer

1801243-39-9

Molekularformel

C22H29NO3

Molekulargewicht

355.5 g/mol

IUPAC-Name

1-[3-[[3,5-dihydroxy-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]methyl]azetidin-1-yl]ethanone

InChI

InChI=1S/C22H29NO3/c1-13(2)18-6-5-14(3)7-19(18)22-20(25)9-16(10-21(22)26)8-17-11-23(12-17)15(4)24/h7,9-10,17-19,25-26H,1,5-6,8,11-12H2,2-4H3/t18-,19+/m0/s1

InChI-Schlüssel

VWVIOABMCXYUAS-RBUKOAKNSA-N

Isomerische SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O

Kanonische SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KLS-13019;  KLS 13019;  KLS13019.

Herkunft des Produkts

United States

Foundational & Exploratory

KLS-13019: A Novel GPR55 Antagonist for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide incomplete relief and are associated with dose-limiting side effects.[1][2] KLS-13019, a novel structural analogue of cannabidiol (CBD), has emerged as a promising therapeutic candidate for neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN).[1][3] Developed by Kannalife Sciences, a subsidiary of Neuropathix, Inc., this compound is a potent, non-opioid agent that has demonstrated significant efficacy in preclinical models of neuropathic pain.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.

Core Mechanism of Action: GPR55 Antagonism and Mitochondrial Calcium Regulation

This compound exerts its therapeutic effects in neuropathic pain through a multi-faceted mechanism primarily centered on the antagonism of the G protein-coupled receptor 55 (GPR55) and the regulation of mitochondrial calcium homeostasis.[3][7]

GPR55 Antagonism: this compound is a novel antagonist of the GPR55 receptor.[1][3] While the precise role of GPR55 in pain signaling is still under investigation, its activation is implicated in neuroinflammatory processes that contribute to the development and maintenance of neuropathic pain. By blocking GPR55, this compound is hypothesized to dampen these neuroinflammatory cascades.[8]

Mitochondrial Calcium Homeostasis: A key downstream effect of this compound's action is the regulation of intracellular calcium levels via the mitochondrial Na+/Ca++ exchanger-1 (mNCX-1).[5][8][9] In states of neuronal stress, such as that induced by chemotherapeutic agents, dysregulation of calcium homeostasis can lead to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal damage.[9] this compound promotes the activity of mNCX-1, which helps to preserve calcium balance within the mitochondria.[5][9] This action is believed to be central to its neuroprotective effects against paclitaxel-induced oxidative stress in dorsal root ganglia cultures.[8][9]

The proposed signaling pathway is visualized in the diagram below.

This compound Signaling Pathway cluster_neuron Sensory Neuron cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion Chemotherapy Chemotherapy Neuronal_Stress Neuronal Stress (e.g., Oxidative Stress) Chemotherapy->Neuronal_Stress Ca2_Dysregulation Ca2+ Dysregulation Neuronal_Stress->Ca2_Dysregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca2_Dysregulation->Mitochondrial_Dysfunction Neuropathic_Pain Neuropathic Pain Mitochondrial_Dysfunction->Neuropathic_Pain GPR55 GPR55 Receptor mNCX1 mNCX-1 Ca2_Homeostasis Ca2+ Homeostasis mNCX1->Ca2_Homeostasis Ca2_Homeostasis->Mitochondrial_Dysfunction KLS_13019 This compound KLS_13019->GPR55 KLS_13019->mNCX1

This compound proposed mechanism of action in neuropathic pain.

Preclinical Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in rodent models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of cancer treatment.[1][3]

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies investigating the effects of this compound on CIPN.

Table 1: Reversal of Paclitaxel-Induced Mechanical Allodynia in Rats

Treatment GroupAdministration RouteEffect on Mechanical Allodynia
This compoundIntraperitonealDose-dependent reversal
This compoundOralDose-dependent reversal
Highest Dose this compoundIntraperitoneal & OralReversion to pre-paclitaxel baseline

Data synthesized from descriptions in available research.[3]

Table 2: Chronic Dosing Effects on Paclitaxel-Induced Allodynia in Rats

Treatment ParadigmOutcomeDuration of Effect
Four consecutive doses of this compoundComplete reversal of allodyniaFor the duration of the phenotype in control animals

Data synthesized from descriptions in available research.[1]

Table 3: Prophylactic Effects of this compound on Paclitaxel-Induced Allodynia in Rats

Treatment ParadigmOutcome
Co-administration of this compound with paclitaxelPrevention of the allodynic phenotype

Data synthesized from descriptions in available research.[1][3]

Table 4: Comparison of this compound and CBD in a Mouse Model of CIPN

CompoundPrevention of NeuropathyReversal of Established Pain Sensitivity
This compoundEffectiveSignificantly attenuated tactile sensitivity
CBDEffectiveDid not attenuate mechanical sensitivity
MorphineNot ApplicableLess potent and effective than this compound

Data synthesized from descriptions in available research.[4][8][9][10]

Experimental Protocols

The preclinical efficacy of this compound was evaluated using established rodent models of CIPN. The general experimental workflow is outlined below.

Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
  • Animal Models: Male Sprague-Dawley rats or mice were used in these studies.

  • Chemotherapeutic Agents:

    • Paclitaxel: Administered via intraperitoneal (i.p.) injections at a dose of 1 mg/kg once daily for four consecutive days.[3]

    • Oxaliplatin: Administered i.p. at a dose of 5 mg/kg every third day for one week.[3]

  • Confirmation of Neuropathy: The development of tactile allodynia (pain in response to a normally non-painful stimulus) was assessed using von Frey filaments. A significant decrease in the paw withdrawal threshold indicated the establishment of neuropathic pain.

Assessment of Tactile Allodynia
  • Apparatus: Animals were placed in individual chambers on an elevated mesh floor.

  • Stimulus: Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw.

  • Measurement: The 50% paw withdrawal threshold was determined using the up-down method.

Drug Administration and Efficacy Testing
  • Reversal Paradigm: Once CIPN was established, animals were treated with this compound, CBD, or a vehicle control. Drug administration was typically via oral gavage or i.p. injection.

  • Prevention Paradigm: this compound was co-administered with the chemotherapeutic agent to assess its ability to prevent the development of neuropathy.

  • Dose-Response Studies: Multiple doses of this compound were tested to determine the dose-dependent effects on allodynia.

  • Behavioral Testing: Paw withdrawal thresholds were measured at various time points after drug administration to evaluate the onset and duration of the analgesic effect.

The experimental workflow for a typical reversal study is depicted in the following diagram.

Experimental Workflow for CIPN Reversal Study Start Start Acclimation Animal Acclimation Start->Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey) Acclimation->Baseline_Testing CIPN_Induction CIPN Induction (e.g., Paclitaxel) Baseline_Testing->CIPN_Induction Confirm_Neuropathy Confirmation of Neuropathy CIPN_Induction->Confirm_Neuropathy Group_Assignment Random Assignment to Treatment Groups Confirm_Neuropathy->Group_Assignment Drug_Administration Drug Administration (this compound, Vehicle, etc.) Group_Assignment->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (Time-course) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Generalized experimental workflow for CIPN reversal studies.

Improved Pharmacological Profile

In addition to its efficacy, this compound was designed to have improved "drug-like" properties compared to CBD.[9][11] In vitro studies have shown that this compound is 50-fold more potent and over 400-fold safer than cannabidiol.[11] Furthermore, it exhibits a profile consistent with improved oral bioavailability.[11]

Future Directions

The promising preclinical data for this compound have paved the way for further development. Kannalife Sciences has received funding from the National Institutes of Health (NIH) to advance this compound towards safety pharmacology evaluation, toxicology studies, and ultimately, human clinical trials.[9] Beyond CIPN, this compound is also being investigated for its potential in treating other neurodegenerative and neuropathic pain disorders.[5] Notably, preclinical evidence suggests that this compound may also attenuate the reinforcing properties of morphine, indicating a potential role in reducing opioid dependence.[9][10]

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of neuropathic pain. Its unique mechanism of action, centered on GPR55 antagonism and the regulation of mitochondrial calcium homeostasis, offers a distinct advantage over existing therapies. The robust preclinical data demonstrating its ability to both prevent and reverse chemotherapy-induced peripheral neuropathy, coupled with its improved pharmacological profile, strongly support its continued development as a potential non-opioid alternative for patients suffering from this debilitating condition.

References

KLS-13019: A Technical Overview of its GPR55 Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLS-13019 is a novel, orally active structural analogue of cannabidiol (CBD) that has demonstrated significant potential as a therapeutic agent, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1] A key mechanism underlying its pharmacological effects is its potent antagonist activity at the G protein-coupled receptor 55 (GPR55).[2] This technical guide provides an in-depth analysis of the GPR55 antagonist activity of this compound, detailing the quantitative data, experimental protocols, and associated signaling pathways.

GPR55 Signaling Pathway

GPR55 is a cannabinoid receptor that, upon activation, initiates a distinct signaling cascade. Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 couples to Gαq and Gα12/13 proteins. This activation leads to the stimulation of RhoA and subsequent release of intracellular calcium stores. This signaling pathway is implicated in various physiological processes, including pain, inflammation, and neuronal function.

GPR55_Signaling_Pathway Ligand GPR55 Agonist (e.g., LPI) GPR55 GPR55 Receptor Ligand->GPR55 Activates G_protein Gαq / Gα12/13 GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces KLS13019 This compound KLS13019->GPR55 Antagonizes

GPR55 signaling cascade and the antagonistic action of this compound.

Quantitative Analysis of GPR55 Antagonist Activity

The antagonist potency of this compound at the GPR55 receptor has been quantified in in vitro studies. A key study demonstrated that this compound effectively reverses the paclitaxel-induced increase in GPR55 immunoreactive (IR) area in dorsal root ganglion (DRG) cultures.[3][4]

ParameterValueCell SystemAssay DescriptionReference
IC50 117 ± 56 pMRat Dorsal Root Ganglion (DRG) CulturesReversal of paclitaxel-induced increases in GPR55 immunoreactive area.[3][4]

This picomolar potency highlights the high affinity and specificity of this compound for the GPR55 receptor.

Experimental Protocols

The determination of this compound's GPR55 antagonist activity has been established through rigorous experimental protocols, primarily utilizing a β-arrestin recruitment assay and immunocytochemistry-based functional assays.

GPR55 β-Arrestin Recruitment Assay

This assay directly measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the GPR55 receptor, a hallmark of GPCR activation.

Principle: The assay utilizes the Eurofins DiscoverX PathHunter® platform, which is based on Enzyme Fragment Complementation (EFC).[5] A CHO-K1 cell line is engineered to stably co-express GPR55 tagged with a small enzyme fragment (ProLink™) and β-arrestin-2 tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).[5] Agonist binding to GPR55 induces the recruitment of β-arrestin, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzymatic activity is then measured via a chemiluminescent substrate.[5] Antagonists are identified by their ability to inhibit the agonist-induced signal.

Methodology:

  • Cell Line: PathHunter® CHO-K1 GPR55 β-Arrestin Cell Line (e.g., Eurofins DiscoverX Cat. No. 93-0245C2).

  • Agonist: Lysophosphatidylinositol (LPI) is used as the GPR55 agonist.[3][4]

  • Protocol:

    • Cells are seeded in a 96- or 384-well plate and cultured.

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 nM to 30 µM) for a short period (e.g., 10 minutes).[3][4]

    • The GPR55 agonist, LPI (e.g., at a concentration of 16 µM), is then added to the wells.[3][4]

    • The plate is incubated for a specified time (e.g., 90 minutes) at 37°C.[3][4]

    • PathHunter® detection reagents are added, and the chemiluminescent signal is measured using a plate reader.

  • Controls:

    • Agonist Activity Control: this compound is tested alone to ensure it does not have any intrinsic agonist activity.[3][4]

    • Vehicle Control: Cells are treated with the vehicle used to dissolve the compounds.

    • Positive Control: Cells are treated with the agonist (LPI) alone.

  • Data Analysis: The inhibition of the LPI-induced signal by this compound is used to calculate its antagonist potency (IC50).

Beta_Arrestin_Workflow Start Start Seed_Cells Seed PathHunter® CHO-K1 GPR55 Cells Start->Seed_Cells Pre_incubation Pre-incubate with This compound Seed_Cells->Pre_incubation Add_Agonist Add GPR55 Agonist (LPI) Pre_incubation->Add_Agonist Incubate Incubate (e.g., 90 min) Add_Agonist->Incubate Add_Detection Add PathHunter® Detection Reagents Incubate->Add_Detection Measure_Signal Measure Chemiluminescence Add_Detection->Measure_Signal End End Measure_Signal->End

Workflow for the GPR55 β-arrestin antagonist assay.
Immunocytochemistry-Based Functional "Reversal" Assay

This assay assesses the ability of this compound to reverse a pathological phenotype induced by a GPR55-related stimulus in a more physiologically relevant cell system.

Principle: Primary dorsal root ganglion (DRG) neurons are treated with paclitaxel, a chemotherapeutic agent known to induce peripheral neuropathy and upregulate GPR55 expression.[2] The subsequent increase in GPR55 and other inflammatory markers is quantified using immunocytochemistry and high-content imaging. This compound is then added to determine its ability to reverse these paclitaxel-induced changes.

Methodology:

  • Cell Culture: Primary DRG neurons are isolated from embryonic rats and cultured.

  • Treatment Paradigm:

    • DRG cultures are treated with paclitaxel (e.g., 3 µM) for a period to establish an inflammatory phenotype (e.g., 8 hours).[3][4]

    • Following paclitaxel pre-treatment, various concentrations of this compound are added to the cultures in the continued presence of paclitaxel for an extended period (e.g., 16 hours).[3][4]

  • Immunocytochemistry:

    • Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized.

    • Cells are incubated with primary antibodies targeting GPR55, as well as inflammatory markers like NLRP3 and IL-1β. A neuronal marker, such as β-III tubulin, is used for cell identification.

    • Cells are then incubated with fluorescently labeled secondary antibodies.

  • High-Content Imaging and Analysis:

    • Images of the stained cells are acquired using a high-content imaging system.

    • Image analysis software is used to quantify the immunoreactive area for GPR55 and other markers within the neurons.

  • Data Analysis: The concentration-dependent decrease in the paclitaxel-induced GPR55 immunoreactive area by this compound is used to determine its IC50 value.

Reversal_Assay_Workflow Start Start Culture_DRG Culture Primary DRG Neurons Start->Culture_DRG Paclitaxel_Treatment Treat with Paclitaxel (e.g., 8 hours) Culture_DRG->Paclitaxel_Treatment KLS13019_Treatment Add this compound (e.g., 16 hours) Paclitaxel_Treatment->KLS13019_Treatment Fix_and_Stain Immunocytochemistry (GPR55, NLRP3, IL-1β) KLS13019_Treatment->Fix_and_Stain Image_Acquisition High-Content Imaging Fix_and_Stain->Image_Acquisition Analyze_Data Quantify Immunoreactive Area & Calculate IC₅₀ Image_Acquisition->Analyze_Data End End Analyze_Data->End

Workflow of the immunocytochemistry-based "reversal" assay.

Conclusion

This compound is a potent and specific antagonist of the GPR55 receptor. Its antagonist activity has been robustly characterized through quantitative in vitro assays, including β-arrestin recruitment and functional cell-based immunocytochemistry. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other potential GPR55 modulators. The potent GPR55 antagonism of this compound underscores its therapeutic potential for conditions where GPR55 signaling is dysregulated, such as neuropathic pain.

References

KLS-13019: A Novel Modulator of Mitochondrial Calcium Dynamics and GPR55 Signaling for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: KLS-13019, a synthetic structural analog of cannabidiol (CBD), has emerged as a promising therapeutic candidate for neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN).[1][2] This document provides a comprehensive technical overview of this compound, focusing on its core mechanisms of action: modulation of the mitochondrial sodium-calcium exchanger (mNCX-1) and antagonism of the G-protein coupled receptor 55 (GPR55). We present a compilation of key preclinical data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound exhibits a bimodal mechanism of action, addressing both mitochondrial dysfunction and neuroinflammation, key pathological features of neuropathic pain.[3]

1.1. Regulation of the Mitochondrial Sodium-Calcium Exchanger (mNCX-1):

Mitochondrial calcium homeostasis is critical for neuronal health. Under conditions of cellular stress, such as exposure to chemotherapeutic agents like paclitaxel, mitochondrial calcium overload can occur, leading to oxidative stress, neuronal damage, and apoptosis. This compound is understood to promote the activity of mNCX-1, a key transporter in the inner mitochondrial membrane responsible for extruding excess calcium from the mitochondrial matrix in exchange for sodium ions.[4][5] By enhancing mNCX-1 function, this compound helps to restore mitochondrial calcium balance, thereby protecting neurons from chemotherapy-induced toxicity.[6][7] This neuroprotective effect has been demonstrated to be a key factor in its ability to prevent the development of CIPN in preclinical models.[7][8]

1.2. Antagonism of the GPR55 Receptor:

GPR55 is a G-protein coupled receptor implicated in various physiological processes, including pain and inflammation.[1][9] In the context of neuropathic pain, upregulation of GPR55 is associated with pro-inflammatory and pro-nociceptive signaling.[1][9] this compound acts as a potent antagonist of the GPR55 receptor.[1][10] By blocking GPR55 signaling, this compound effectively reduces the expression of downstream inflammatory mediators, such as NLRP3 and interleukin-1β, which are elevated following paclitaxel exposure.[1] This anti-inflammatory action is believed to be central to the compound's ability to reverse established neuropathic pain.[1][7]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies, comparing the pharmacological properties of this compound with cannabidiol (CBD).

Table 1: In Vitro Neuroprotective and Anti-inflammatory Potency

ParameterThis compoundCannabidiol (CBD)Assay SystemReference
Neuroprotection (Ethanol/Ammonium Acetate Toxicity)
EC50Not explicitly stated, but noted to be 31-fold more potent than CBD~1.2 µMDissociated rat hippocampal cultures[5]
Toxicity
TC50 (Neuronal Viability)81 µM17 µMDissociated rat hippocampal cultures[5]
TC50 (Cell Death)100 µM15 µMDissociated rat hippocampal cultures[5]
Anti-inflammatory Activity (Reversal of Paclitaxel-induced GPR55 Increase)
IC50117 ± 56 pMNot effective in reversalRat dorsal root ganglion cultures[7]

Table 2: In Vivo Efficacy in a Rat Model of Paclitaxel-Induced Neuropathy

ParameterThis compoundCannabidiol (CBD)MorphineStudy DesignReference
Prevention of Mechanical Allodynia EffectiveEffectiveNot reported for preventionCo-administration with paclitaxel[2]
Reversal of Established Mechanical Allodynia Effective (dose-dependent)IneffectiveEffectiveAdministration after paclitaxel-induced neuropathy[2][11]
Oral Bioavailability Improved compared to CBDLowNot applicablePharmacokinetic studies[5]

Experimental Protocols

3.1. In Vitro Neuroprotection Assay in Dissociated Rat Hippocampal Cultures:

  • Cell Culture: Dissociated hippocampal cultures are prepared from embryonic day 18 rats.[12]

  • Toxin Treatment: To induce neurotoxicity, cultures are co-treated with ethanol (e.g., 30 mM) and ammonium acetate (e.g., 300 µM) to model hepatic encephalopathy-related oxidative stress.[5][12]

  • Drug Application: this compound or CBD is applied to the cultures concurrently with the toxins.

  • Viability and Cell Death Assessment: Neuronal viability is assessed using carboxyfluorescein diacetate (CFDA), and cell death is measured using propidium iodide (PI).[5][12] Fluorescence intensity is quantified to determine the EC50 for neuroprotection and the TC50 for toxicity.[5]

3.2. Paclitaxel-Induced Peripheral Neuropathy in Rats:

  • Animal Model: Adult male and female Sprague-Dawley rats are used.[1][11]

  • Induction of Neuropathy: Paclitaxel is administered intraperitoneally at a dose of 1 mg/kg once daily for four consecutive days.[11][13] This regimen induces a robust and lasting mechanical and cold allodynia.[11]

  • Drug Administration:

    • Prevention Paradigm: this compound is co-administered with each paclitaxel injection.[10][11]

    • Reversal Paradigm: this compound is administered after the development of a stable allodynic phenotype (e.g., on day 7).[11][13]

  • Behavioral Assessment: Mechanical allodynia is assessed using von Frey monofilaments applied to the plantar surface of the hind paw.[11] The paw withdrawal threshold is determined using the up-down method.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of this compound in Neuroprotection and Anti-inflammation

KLS13019_Signaling cluster_stress Cellular Stress (e.g., Paclitaxel) cluster_mito Mitochondrion cluster_inflammation Neuroinflammation Paclitaxel Paclitaxel Ca_overload Mitochondrial Ca2+ Overload Paclitaxel->Ca_overload induces GPR55 GPR55 Upregulation Paclitaxel->GPR55 induces Ca_homeostasis Ca2+ Homeostasis Restored mNCX1 mNCX-1 mNCX1->Ca_homeostasis extrudes Ca2+ Neuronal_Survival Neuroprotection Ca_homeostasis->Neuronal_Survival leads to NLRP3 NLRP3 Inflammasome Activation GPR55->NLRP3 activates Pain_Reduction Anti-inflammatory Effect & Pain Reversal IL1b IL-1β Release NLRP3->IL1b promotes Inflammation Neuroinflammation & Pain IL1b->Inflammation KLS13019 This compound KLS13019->mNCX1 promotes KLS13019->GPR55 antagonizes

Caption: Dual mechanism of this compound in neuroprotection and anti-inflammation.

4.2. Experimental Workflow for In Vivo CIPN Model

CIPN_Workflow cluster_induction Neuropathy Induction cluster_prevention Prevention Paradigm cluster_reversal Reversal Paradigm cluster_assessment Behavioral Assessment Day0 Day 0: Baseline von Frey Test Day1_4 Days 1-4: Paclitaxel (1 mg/kg, i.p.) or Vehicle Day0->Day1_4 KLS_prevent This compound or Vehicle Co-administered with Paclitaxel Day7 Day 7: Assess Allodynia Behavior Post-treatment Mechanical & Cold Allodynia Testing KLS_prevent->Behavior KLS_reverse Administer this compound or Vehicle Day7->KLS_reverse KLS_reverse->Behavior Logical_Relationship cluster_mechanisms Molecular Mechanisms cluster_cellular Cellular Effects cluster_therapeutic Therapeutic Outcomes KLS13019 This compound mNCX1 mNCX-1 Modulation KLS13019->mNCX1 GPR55 GPR55 Antagonism KLS13019->GPR55 Ca_Homeostasis Mitochondrial Ca2+ Homeostasis mNCX1->Ca_Homeostasis Anti_Inflammation Reduced Neuroinflammation GPR55->Anti_Inflammation Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Pain_Reversal Pain Reversal Anti_Inflammation->Pain_Reversal CIPN_Prevention Prevention of CIPN Neuroprotection->CIPN_Prevention leads to CIPN_Treatment Treatment of Established CIPN Pain_Reversal->CIPN_Treatment leads to

References

A Comparative Analysis of the Neuroprotective Effects of KLS-13019 and Cannabidiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the neuroprotective properties of KLS-13019, a novel cannabidiol (CBD) analogue, and its parent compound, cannabidiol. The development of this compound was driven by the need to overcome certain limitations of CBD, such as low potency and marginal pharmacokinetic properties, while enhancing its therapeutic potential for diseases associated with oxidative stress, such as hepatic encephalopathy and chemotherapy-induced peripheral neuropathy.[1][2][3][4] This document synthesizes available data on their comparative efficacy, toxicity, and mechanisms of action, presenting detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Comparison: Potency and Toxicity

This compound has demonstrated significantly greater potency and a superior safety profile compared to CBD in preclinical models. The design strategy for this compound involved increasing hydrophilicity to improve its drug-like properties while optimizing its neuroprotective capabilities.[1][2]

Table 1: In Vitro Neuroprotection and Toxicity in Hippocampal Cultures

CompoundNeuroprotective Potency (EC50) vs. Combined Toxins¹Relative PotencyToxicity (TC50)²Relative ToxicityReference
Cannabidiol (CBD) ~3.1 µM1x~20 µM1x[1]
This compound ~0.1 µM31x more potent~100 µM5-fold less toxic[1]

¹Combined toxins: Ethanol and ammonium acetate in dissociated rat hippocampal cultures. ²TC50: Toxic concentration resulting in 50% cell death.

Table 2: Alternative In Vitro Comparison

CompoundNeuroprotective Potency vs. NH₄OAc and EtOHRelative PotencySafety Index (TC50/EC50)Relative SafetyReference
Cannabidiol (CBD) EC50: 3100 nM1x~6.51x[3][4]
This compound EC50: 62 nM50x more potent>2580>400-fold safer[3][4]

Experimental Protocols

The primary data comparing this compound and CBD were derived from in vitro neuroprotection assays using primary cell cultures. Further studies have explored their effects in animal models of neuropathic pain.

This assay is designed to evaluate the ability of test compounds to protect neurons from toxins relevant to hepatic encephalopathy.[1][4]

  • Cell Culture:

    • Primary hippocampal cultures are prepared from embryonic day 18 rats.

    • The hippocampi are dissected, dissociated into single cells, and plated on a suitable substrate.

    • Cultures are maintained for approximately 14 days to allow for neuronal development and maturation.[1]

  • Induction of Neurotoxicity:

    • To model the neurotoxic conditions of hepatic encephalopathy, cultures are co-treated with clinically relevant concentrations of ethanol (e.g., 30 mM) and ammonium acetate (e.g., 300 µM).[4]

  • Treatment:

    • This compound or CBD are applied to the cultures concurrently with the toxins. A range of concentrations is used to determine the dose-response relationship and calculate EC50 values for neuroprotection.

  • Assessment of Neuronal Viability:

    • Neuronal viability and cell death are monitored using fluorescent dyes.

    • Carboxyfluorescein diacetate (CFDA): A non-fluorescent compound that is converted by intracellular esterases in living cells to fluorescent carboxyfluorescein. The intensity of fluorescence is proportional to the number of viable neurons.

    • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.[4]

    • High-content imaging and analysis are used to quantify the fluorescence from both dyes, providing measures of both neuronal survival and cell death.

This in vivo model assesses the ability of compounds to prevent or reverse neuropathic pain caused by chemotherapeutic agents.[5][6][7]

  • Animal Model:

    • Male Sprague-Dawley rats are used.[6]

  • Induction of Neuropathy:

    • Mechanical allodynia (pain in response to a non-painful stimulus) is induced by repeated injections of paclitaxel (e.g., 1 mg/kg for 4 days) or oxaliplatin (e.g., 5 mg/kg every third day for a week).[6][8]

  • Treatment Paradigms:

    • Prevention: this compound or CBD is co-administered with the chemotherapeutic agent to determine if it can prevent the development of allodynia.

    • Reversal: The compounds are administered after the allodynic phenotype has been established (e.g., on day 7) to assess their ability to reverse the neuropathic pain.[6][7]

  • Assessment of Allodynia:

    • Mechanical sensitivity is measured using von Frey monofilaments. These are filaments of varying stiffness that are applied to the plantar surface of the rat's hind paw.

    • The paw withdrawal threshold (the force at which the rat withdraws its paw) is determined. A lower threshold indicates increased pain sensitivity (allodynia).[6]

Mechanisms of Action & Signaling Pathways

While structurally similar, this compound and CBD exhibit distinct mechanistic profiles that contribute to their differing potency and efficacy.

The neuroprotective effects of this compound are primarily mediated through two key targets: the mitochondrial Na+/Ca2+ exchanger (mNCX) and the GPR55 receptor.[1][2][5]

  • Mitochondrial Na+/Ca2+ Exchanger (mNCX): Like CBD, this compound's ability to protect against ethanol-induced toxicity is dependent on the mNCX. This exchanger plays a critical role in maintaining mitochondrial calcium homeostasis, a crucial factor for neuronal survival under conditions of oxidative stress.[1][2]

  • GPR55 Receptor Antagonism: this compound acts as an antagonist at the GPR55 receptor.[5][9] In models of neuropathic pain, pro-inflammatory stimuli like paclitaxel upregulate GPR55. By antagonizing this receptor, this compound reduces the expression of downstream inflammatory markers such as NLRP3 and IL-1β, thereby exerting potent anti-inflammatory effects that are key to its efficacy in reversing established CIPN.[5][10]

KLS13019_Pathway cluster_neuron Cellular Environment Toxin Oxidative Stress (e.g., Ethanol, Paclitaxel) Ca_mito Ca²⁺ Overload Toxin->Ca_mito induces GPR55 GPR55 Receptor Toxin->GPR55 upregulates Neuron Neuron Mito Mitochondrion mNCX mNCX mNCX->Ca_mito extrudes Ca²⁺ Neuroprotection Neuroprotection mNCX->Neuroprotection Apoptosis Neuronal Injury Apoptosis Ca_mito->Apoptosis leads to KLS This compound KLS->mNCX activates KLS->GPR55 antagonizes Inflammation Neuroinflammation (NLRP3, IL-1β) GPR55->Inflammation activates Inflammation->Apoptosis contributes to

Caption: this compound signaling pathway for neuroprotection.

CBD's neuroprotective effects are well-documented but arise from its interaction with a wide array of molecular targets.[11][12] This multi-target nature may contribute to its lower potency compared to more specific analogues like this compound.

  • Mitochondrial Na+/Ca2+ Exchanger (mNCX): Similar to this compound, CBD's neuroprotection against certain toxins is mediated through the mNCX.[1][2]

  • Cannabinoid Receptors (CB2): The neuroprotective action of CBD is significantly attenuated by CB2 receptor antagonists (e.g., AM630), indicating a role for this receptor in its anti-inflammatory effects.[1][2][11]

  • Antioxidant and Anti-inflammatory Actions: CBD directly scavenges reactive oxygen species (ROS) and reduces neuroinflammation by modulating glial cell activation and decreasing the production of pro-inflammatory mediators.[13][14]

  • Other Receptors: CBD also interacts with other receptors, including 5-HT1A, TRPV1, and adenosine A2A receptors, which contribute to its broad neuroprotective and anxiolytic profile.[11][13][15]

CBD_Pathway cluster_targets CBD Molecular Targets cluster_effects Cellular Effects Stress Oxidative Stress Neuroinflammation Ca_reg Ca²⁺ Homeostasis Infl_red ↓ Inflammation ROS_red ↓ Oxidative Stress CBD Cannabidiol (CBD) mNCX mNCX CBD->mNCX CB2 CB2 Receptor CBD->CB2 A2A A2A Receptor CBD->A2A TRPV1 TRPV1 Channel CBD->TRPV1 Antioxidant Direct Antioxidant (ROS Scavenging) CBD->Antioxidant Neuroprotection Neuroprotection mNCX->Ca_reg modulates CB2->Infl_red mediates A2A->Infl_red mediates TRPV1->Ca_reg modulates Antioxidant->ROS_red reduces Ca_reg->Neuroprotection Infl_red->Neuroprotection ROS_red->Neuroprotection Experimental_Workflow A 1. Prepare Primary Hippocampal Cultures (from E18 Rats) B 2. Culture Maturation (14 Days) A->B C 3. Treatment Groups B->C D1 Control (Vehicle Only) C->D1 D2 Toxin Only (EtOH + NH₄OAc) C->D2 D3 Toxin + CBD (Dose Range) C->D3 D4 Toxin + this compound (Dose Range) C->D4 E 4. Incubate D1->E D2->E D3->E D4->E F 5. Stain with Viability Dyes (CFDA / PI) E->F G 6. High-Content Imaging & Fluorescence Quantification F->G H 7. Data Analysis (Calculate EC50 & TC50) G->H

References

In Vivo Efficacy of KLS-13019 in Mitigating Chemotherapy-Induced Peripheral Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical in vivo studies of KLS-13019, a novel cannabidiol analogue, for the treatment of Chemotherapy-Induced Peripheral Neuropathy (CIPN). The document outlines the core mechanism of action, detailed experimental protocols, and comprehensive quantitative data from key animal model studies.

Core Mechanism of Action

This compound is a synthetic, non-opioid structural analogue of cannabidiol (CBD) that has demonstrated significant potential in both preventing and reversing the painful symptoms of CIPN in rodent models.[1][2] Its primary mechanism of action is the antagonism of the G protein-coupled receptor 55 (GPR55).[1][3] Preclinical evidence suggests that chemotherapeutic agents like paclitaxel upregulate GPR55, contributing to neuroinflammation and nociceptive signaling.[1][3][4] By antagonizing this receptor, this compound effectively reduces the expression of downstream inflammatory markers, including NLRP3 and interleukin-1β, thereby mitigating neuropathic pain.[1]

In addition to its action on GPR55, this compound is also understood to exert neuroprotective effects through the modulation of the mitochondrial sodium-calcium exchanger-1 (mNCX-1).[4][5] This modulation helps preserve calcium homeostasis within sensory neurons, protecting them from paclitaxel-induced oxidative stress and mitochondrial dysfunction.[4][5] Unlike CBD, this compound has shown superior efficacy in reversing established CIPN, not just preventing its onset.[2][4][6]

Signaling Pathway in CIPN and this compound Intervention

CIPN_Pathway Chemo Chemotherapeutic Agents (e.g., Paclitaxel) DRG Dorsal Root Ganglion (DRG) Sensory Neurons Chemo->DRG Toxicity GPR55 GPR55 Receptor Upregulation DRG->GPR55 Mito Mitochondrial Dysfunction (Ca2+ Overload, Oxidative Stress) DRG->Mito Inflam Neuroinflammation GPR55->Inflam NLRP3 NLRP3 Inflammasome Inflam->NLRP3 IL1B Interleukin-1β (IL-1β) NLRP3->IL1B Pain Neuropathic Pain (Allodynia, Hyperalgesia) IL1B->Pain Mito->Pain KLS This compound KLS->GPR55 Antagonism mNCX1 mNCX-1 Modulation KLS->mNCX1 Stimulation mNCX1->Mito Preserves Ca2+ Homeostasis

Proposed mechanism of this compound in CIPN.

Quantitative Data from In Vivo Studies

The efficacy of this compound has been quantified in rat models of CIPN induced by paclitaxel and oxaliplatin. The primary endpoint measured was mechanical allodynia, assessed by paw withdrawal threshold using von Frey monofilaments.

Table 1: Acute Reversal of Paclitaxel-Induced Mechanical Allodynia in Male Rats
Treatment Group (Intraperitoneal)Day 0 Baseline (g)Day 7 Post-Paclitaxel (g)
Vehicle Control28.3 ± 2.16.8 ± 3.5
This compound (3 mg/kg)29.1 ± 1.516.5 ± 6.2
This compound (10 mg/kg)28.8 ± 1.826.1 ± 4.1
This compound (30 mg/kg)29.5 ± 0.829.3 ± 1.2
Data presented as mean paw withdrawal threshold ± S.D. (n=8 per group). Paclitaxel (1 mg/kg) was administered on days 1-4. This compound was administered on day 7. P ≤ 0.05 compared to vehicle control. Data extracted from Ippolito et al., 2024.[1]
Table 2: Chronic Reversal of Paclitaxel-Induced Mechanical Allodynia in Male Rats
Treatment GroupDay 21 Post-Paclitaxel (g)Day 24 Post-Paclitaxel (g)Day 42 Post-Paclitaxel (g)
Vehicle Control7.9 ± 4.18.2 ± 3.99.1 ± 5.0
This compound (10 mg/kg, days 7-10)25.5 ± 3.827.9 ± 2.628.8 ± 1.9
Data presented as mean paw withdrawal threshold ± S.D. (n=8 per group). Paclitaxel (1 mg/kg) was administered on days 1-4. This compound was administered intraperitoneally once daily on days 7 through 10. P ≤ 0.05 compared to vehicle control. Data demonstrates a durable reversal effect. Data extracted from Ippolito et al., 2024.[1]
Table 3: Prevention of Paclitaxel-Induced Mechanical Allodynia in Male Rats
Treatment Group (Coadministration)Day 0 Baseline (g)Day 7 Post-Paclitaxel (g)Day 21 Post-Paclitaxel (g)Day 42 Post-Paclitaxel (g)
Paclitaxel + Vehicle29.1 ± 1.58.1 ± 4.27.9 ± 4.19.1 ± 5.0
Paclitaxel + this compound (10 mg/kg)28.8 ± 1.827.5 ± 3.128.1 ± 2.429.3 ± 1.2
Data presented as mean paw withdrawal threshold ± S.D. (n=8 per group). Paclitaxel (1 mg/kg) and this compound were coadministered on days 1-4. P ≤ 0.05 compared to Paclitaxel + Vehicle. Data indicates complete prevention of allodynia development. Data extracted from Ippolito et al., 2024.[1]

Experimental Protocols

The following methodologies are based on the key in vivo studies of this compound for CIPN.[1]

Animal Models
  • Species: Male and Female Sprague-Dawley rats.

  • Supplier: Charles River Laboratories.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

CIPN Induction Protocols
  • Paclitaxel-Induced Neuropathy:

    • Paclitaxel is administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg once daily for four consecutive days. This regimen reliably induces a robust and persistent mechanical allodynia.[1]

  • Oxaliplatin-Induced Neuropathy:

    • Oxaliplatin is administered via i.p. injection at a dose of 5 mg/kg on experimental days 1 and 4.[1]

Drug Administration
  • This compound: For reversal studies, this compound is administered intraperitoneally or orally at doses ranging from 3 to 30 mg/kg.[1] For prevention studies, it is coadministered with the chemotherapeutic agent.[1]

  • Vehicle: The specific vehicle composition for this compound should be optimized based on its physicochemical properties; refer to the original study for details.

Behavioral Testing
  • Mechanical Allodynia Assessment:

    • Animals are placed in individual acrylic chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey monofilaments with varying bending forces (in grams) are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method, as described by Chaplan et al. (1994). A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.

  • Cold Allodynia Assessment:

    • Animals are acclimated on the mesh floor as described above.

    • A drop of acetone is applied to the plantar surface of the hind paw.

    • The duration of paw withdrawal, licking, or flinching is recorded over a set period (e.g., 1 minute). An increased duration of response indicates cold allodynia.

Experimental Workflow for CIPN Reversal Study

Reversal_Workflow cluster_induction CIPN Induction Phase cluster_washout Washout & Development cluster_testing Treatment & Testing Phase D1_4 Days 1-4: Administer Paclitaxel (1 mg/kg, i.p.) or Vehicle D5_6 Days 5-6: No Treatment D1_4->D5_6 D7 Day 7: Assess Baseline Allodynia D5_6->D7 D7_Treat Administer this compound or Vehicle D7->D7_Treat D7_Test Assess Allodynia (2 hours post-treatment) D7_Treat->D7_Test

References

Preclinical Safety and Toxicity Profile of KLS-13019: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on the safety and toxicity of KLS-13019. Data from formal Investigational New Drug (IND)-enabling toxicology, genotoxicity, and safety pharmacology studies are not fully available in the public domain and are likely proprietary to the developing company. The information herein is intended for research and informational purposes only.

Executive Summary

This compound is a novel, synthetic analogue of cannabidiol (CBD) engineered for improved potency, safety, and pharmacokinetic properties.[1][2] Preclinical research highlights its potential as a non-opioid therapeutic for neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN).[3][4] The primary mechanisms of action identified are antagonism of the G-protein coupled receptor 55 (GPR55) and modulation of the mitochondrial sodium-calcium exchanger (mNCX-1).[5][6][7] In vitro studies have demonstrated a significantly wider therapeutic window for this compound compared to CBD, showing lower neurotoxicity at effective neuroprotective concentrations.[8][9] While comprehensive regulatory toxicology data is not publicly available, existing research indicates a promising safety profile.[5][10]

In Vitro Safety and Toxicity

In vitro studies utilizing primary rat hippocampal cultures have been central to characterizing the neurotoxicity profile of this compound, particularly in comparison to its parent compound, CBD. These studies consistently show this compound to be significantly less toxic than CBD.[8][9]

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from comparative in vitro toxicity assays.

Table 1: Comparative Neurotoxicity of this compound and CBD in Hippocampal Cultures

CompoundAssay TypeTC50 (μM)¹Relative Safety vs. CBDSource(s)
This compound Neuronal Viability (CFDA)815-fold less toxic[8]
CBD Neuronal Viability (CFDA)17-[8]
This compound Cell Death (Propidium Iodide)~1006-fold less toxic[8]
CBD Cell Death (Propidium Iodide)15-[8]

¹ TC50 (Toxic Concentration 50%): The concentration of the compound that causes a 50% reduction in neuronal viability or a 50% increase in cell death.

Table 2: Comparative Neuroprotective Potency and Safety Index

CompoundNeuroprotection Assay (vs. Ethanol/Ammonia)EC50 (nM)²In Vitro Safety Index³Source(s)
This compound Prevention of Neuronal Toxicity16>5000[2]
CBD Prevention of Neuronal Toxicity80012.5[2]

² EC50 (Effective Concentration 50%): The concentration of the compound that provides 50% of the maximum neuroprotective effect. ³ Safety Index: Calculated as TC50 (Toxicity) / EC50 (Potency). A higher index indicates a wider therapeutic window. This compound was noted to be >400-fold safer than cannabidiol.[1][11]

Experimental Protocols: In Vitro Toxicity

2.2.1 Cell Culture and Treatment

  • Model: Dissociated hippocampal cultures were prepared from embryonic day 18 rats.[2]

  • Toxicity Induction: To assess neuroprotective effects, cultures were exposed to toxins such as ethanol and ammonium acetate or the chemotherapeutic agent paclitaxel.[2][8]

  • Compound Administration: this compound or CBD was applied to the cultures at varying concentrations, either as a pretreatment to prevent toxicity or concurrently with the toxin.[8]

2.2.2 Viability and Cell Death Assays

  • Neuronal Viability Assay: Carboxyfluorescein diacetate (CFDA) was used to measure the viability of neurons. CFDA is a non-fluorescent compound that is converted to a fluorescent product by esterases within living cells. A decrease in fluorescence indicates a loss of viable neurons.[2][8]

  • Cell Death Assay: Propidium Iodide (PI) was used to quantify cell death. PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter and stain the DNA of dead cells. An increase in fluorescence corresponds to an increase in cell death.[2][8]

  • Data Analysis: Fluorescence was measured using appropriate instrumentation, and TC50 values were calculated from concentration-response curves.[8]

In Vivo Safety and Efficacy Observations

While specific safety pharmacology and toxicology reports are not public, in vivo studies on the efficacy of this compound in rodent models of neuropathic pain provide insights into its safety at therapeutic doses.

  • Efficacy in CIPN Models: this compound has been shown to be effective in both preventing and reversing mechanical and cold allodynia in rat models of CIPN induced by paclitaxel and oxaliplatin.[4][5]

  • Effective Dosing: Both intraperitoneal and oral administration of this compound in the range of 1-10 mg/kg effectively reversed allodynia.[4][5] These studies suggest that the effective dose is well-tolerated.

  • Abuse Liability: Unlike opioids, this compound does not bind to opioid receptors.[3] Furthermore, it has been shown to attenuate the reinforcing properties of morphine in a mouse self-administration model, suggesting a low risk for abuse and potential utility in reducing opioid dependence.[5]

Experimental Protocols: In Vivo Neuropathic Pain Model
  • Animal Model: Adult male and female Sprague-Dawley rats were used.[5]

  • Induction of Neuropathy: Chemotherapy-induced peripheral neuropathy was induced by administering paclitaxel (e.g., 1 mg/kg daily for 4 days) or oxaliplatin.[4][5]

  • Drug Administration: this compound was administered either intraperitoneally (i.p.) or orally (p.o.) in various dosing paradigms (acute or chronic).[4][5]

  • Behavioral Assessment: Mechanical allodynia was assessed using von Frey monofilaments, which apply a calibrated force to the paw to determine the withdrawal threshold. A lower threshold indicates increased pain sensitivity.[5]

Mechanism of Action and Associated Pathways

The safety and efficacy of this compound are intrinsically linked to its specific molecular targets, which differ from CBD and may contribute to its improved safety profile.

GPR55 Antagonism and Anti-Inflammatory Effects

Chemotherapeutic agents like paclitaxel can induce an increase in the expression of GPR55 in dorsal root ganglion (DRG) neurons. This upregulation is associated with neuroinflammation, characterized by elevated levels of NLRP3 and Interleukin-1β (IL-1β). This compound acts as a potent antagonist of GPR55, reversing the upregulation of the receptor and the associated inflammatory markers.[5][6][12]

GPR55_Pathway Paclitaxel Paclitaxel GPR55 GPR55 Upregulation Paclitaxel->GPR55 induces Inflammation Neuroinflammation (NLRP3, IL-1β ↑) GPR55->Inflammation promotes CIPN Neuropathic Pain (CIPN) Inflammation->CIPN leads to KLS13019 This compound KLS13019->GPR55 antagonizes

Caption: this compound antagonizes paclitaxel-induced GPR55 upregulation and neuroinflammation.

Modulation of Mitochondrial Calcium Homeostasis

This compound exerts neuroprotective effects by modulating the mitochondrial Na+/Ca2+ exchanger (mNCX-1). In conditions of cellular stress (e.g., paclitaxel toxicity), mitochondrial calcium overload can lead to oxidative stress and neuronal damage. This compound promotes the activity of mNCX-1, facilitating the removal of excess calcium from the mitochondria and preserving neuronal health.[5][7][13]

mNCX1_Pathway cluster_Mitochondrion Mitochondrion Ca_Overload Ca²⁺ Overload OxidativeStress Oxidative Stress Ca_Overload->OxidativeStress leads to mNCX1 mNCX-1 Ca_Efflux Ca²⁺ Efflux mNCX1->Ca_Efflux facilitates mNCX1->OxidativeStress reduces Neuroprotection Neuroprotection Ca_Efflux->Neuroprotection results in Stress Cellular Stress (e.g., Paclitaxel) Stress->Ca_Overload causes KLS13019 This compound KLS13019->mNCX1 promotes activity

Caption: this compound promotes mNCX-1 activity to reduce mitochondrial Ca²⁺ and oxidative stress.

Experimental Workflow Diagrams

In Vitro Neuroprotection Assay Workflow

The following diagram illustrates the typical workflow for assessing the neuroprotective properties of this compound in cell culture.

InVitro_Workflow A 1. Culture Primary Hippocampal Neurons B 2. Add Neurotoxin (e.g., Paclitaxel) A->B C 3. Treat with this compound (Varying Concentrations) B->C D 4. Incubate for Specified Duration C->D E 5. Assess Viability/Toxicity (CFDA / PI Staining) D->E F 6. Analyze Data & Calculate EC50/TC50 E->F

Caption: Workflow for determining the in vitro neuroprotective and toxic effects of this compound.

In Vivo CIPN Reversal Study Workflow

This diagram outlines the process for evaluating the ability of this compound to reverse established neuropathic pain in an animal model.

InVivo_Workflow Day0 Day 0: Baseline Pain Threshold (von Frey) Day1_4 Days 1-4: Induce Neuropathy (Paclitaxel Injections) Day0->Day1_4 Day7_Confirm Day 7: Confirm Allodynia (Pain Threshold Test) Day1_4->Day7_Confirm Day7_Treat Day 7+: Administer this compound (Acute or Chronic) Day7_Confirm->Day7_Treat FollowUp Follow-Up: Assess Pain Threshold Post-Treatment Day7_Treat->FollowUp

Caption: Experimental workflow for the in vivo reversal of chemotherapy-induced neuropathic pain.

Conclusion

The available preclinical data strongly suggest that this compound has a favorable safety profile compared to cannabidiol, characterized by lower in vitro neurotoxicity and a significantly wider therapeutic window. Its efficacy at well-tolerated doses in animal models of neuropathic pain, combined with a non-opioid mechanism of action, positions it as a promising candidate for further development. The completion and publication of formal IND-enabling safety pharmacology, toxicology, and genotoxicity studies will be critical for fully elucidating its clinical safety profile.

References

KLS-13019: A Technical Guide for Hepatic Encephalopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic encephalopathy (HE) is a debilitating neuropsychiatric condition arising from acute or chronic liver failure, leading to a spectrum of cognitive, psychiatric, and motor impairments.[1] The pathogenesis of HE is multifactorial, with the accumulation of toxins normally cleared by the liver, such as ammonia and ethanol, playing a central role.[1] These toxins induce neuronal damage, particularly in the hippocampus, through mechanisms involving oxidative stress and mitochondrial dysfunction.[1] KLS-13019, a novel cannabidiol (CBD) analog, has emerged as a promising neuroprotective agent with enhanced potency and a favorable safety profile compared to CBD, making it a compelling candidate for HE research and therapeutic development.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and key quantitative data to support its potential in HE research.

Core Compound Profile: this compound vs. CBD

This compound was designed as a structural analog of cannabidiol with modifications to its side chain to improve aqueous solubility and tissue penetration.[3] These modifications have resulted in a significantly improved pharmacological profile for the investigation of HE-related neurotoxicity.

ParameterThis compoundCannabidiol (CBD)Reference
Neuroprotective Potency (vs. NH₄⁺/EtOH toxicity) ~50-fold more potent than CBD-[1][2]
Safety (Therapeutic Index) >400-fold safer than CBD-[1][2]
Toxicity (TC₅₀ in hippocampal cultures) 81 µM (viability assay)17 µM (viability assay)
Aqueous Solubility >5-fold increase compared to CBD-
cLogP < 56.3[1]
Oral Bioavailability Improved compared to CBD-[1]

Mechanism of Action in Hepatic Encephalopathy

The neuroprotective effects of this compound in the context of hepatic encephalopathy are believed to be mediated through a dual mechanism of action, targeting both mitochondrial calcium regulation and G-protein coupled receptor signaling. This multifaceted approach addresses key pathological pathways in HE.

Modulation of the Mitochondrial Na+/Ca2+ Exchanger (mNCX)

A primary mechanism of this compound-mediated neuroprotection involves the modulation of the mitochondrial Na+/Ca2+ exchanger (mNCX).[4] In HE, excessive ammonia and ethanol lead to oxidative stress and dysregulation of intracellular calcium homeostasis, ultimately causing neuronal cell death. This compound, similar to CBD, is thought to act on the mNCX to stabilize mitochondrial calcium levels, thereby preventing the downstream consequences of calcium overload and protecting neurons from toxin-induced damage.[4] The essential role of mNCX in the neuroprotective action of this compound has been demonstrated through experiments using the mNCX inhibitor CGP-37157, which completely blocks the protective effects of this compound against ethanol-induced toxicity.[4] Furthermore, siRNA-mediated knockdown of mNCX-1 significantly reduces the neuroprotective effects of this compound.

cluster_Toxins Hepatic Encephalopathy Toxins cluster_CellularStress Cellular Stress cluster_CellularResponse Cellular Response cluster_Intervention Therapeutic Intervention Ammonia Ammonia OxidativeStress Oxidative Stress Ammonia->OxidativeStress induces Ethanol Ethanol Ethanol->OxidativeStress induces Ca2_overload Mitochondrial Ca²⁺ Overload OxidativeStress->Ca2_overload leads to NeuronalDamage Neuronal Damage & Cell Death Ca2_overload->NeuronalDamage causes KLS13019 This compound mNCX mNCX-1 KLS13019->mNCX modulates mNCX->Ca2_overload prevents

Signaling pathway of this compound via mNCX-1.
Antagonism of the GPR55 Receptor

In addition to its effects on mitochondrial calcium, this compound has been identified as a potent antagonist of the G-protein coupled receptor 55 (GPR55).[3] While the precise role of GPR55 in hepatic encephalopathy is still under investigation, it has been implicated in inflammatory processes. The antagonistic activity of this compound at the GPR55 receptor may contribute to its neuroprotective effects by mitigating neuroinflammation, a known component of HE pathology.

Experimental Protocols for In Vitro Research

Primary Hippocampal Neuron Culture
  • Source: Dissociated hippocampal cultures are derived from embryonic day 18 rats.[1]

  • Plating: Neurons are plated on poly-L-lysine coated 96-well plates.

  • Culture Medium: Cells are maintained in a serum-free culture medium supplemented with neurobasal medium, B27 supplement, and L-glutamine.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Neuroprotection Assay against Ammonia and Ethanol-Induced Toxicity

This assay is designed to model the neurotoxic environment of hepatic encephalopathy.

  • Toxin Preparation: Prepare stock solutions of ammonium acetate and ethanol. The final concentrations used to induce toxicity are typically 300 µM for ammonium acetate and 30 mM for ethanol.[1]

  • Compound Preparation: Dissolve this compound and a comparator, such as CBD, in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations.

  • Treatment:

    • On day in vitro (DIV) 14, treat the hippocampal cultures with varying concentrations of this compound or the comparator compound.

    • Concurrently, expose the cells to the combination of ammonium acetate and ethanol.

    • Include control groups: untreated cells, cells treated with toxins only, and cells treated with this compound only.

  • Incubation: Incubate the treated plates for a defined period, typically 24 hours.

  • Viability Assessment:

    • Carboxyfluorescein Diacetate (CFDA) Assay (Neuronal Viability): Add CFDA solution to each well. Live cells with intact esterase activity will convert the non-fluorescent CFDA to the fluorescent carboxyfluorescein. Measure fluorescence at an excitation/emission of 485/530 nm.

    • Propidium Iodide (PI) Assay (Cell Death): Add PI solution to each well. PI enters cells with compromised membranes and intercalates with DNA, emitting a red fluorescence. Measure fluorescence at an excitation/emission of 530/590 nm.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for neuroprotection and the half-maximal toxic concentration (TC₅₀) for the compound alone.

cluster_Culture Cell Culture cluster_Treatment Treatment cluster_Incubation Incubation cluster_Assay Viability Assessment cluster_Analysis Data Analysis start Start: Primary Hippocampal Neuron Culture (DIV 14) treat Treat with this compound + Toxins (NH₄⁺/EtOH) start->treat incubate Incubate for 24 hours treat->incubate assay Perform CFDA (Viability) and PI (Cell Death) Assays incubate->assay analyze Calculate EC₅₀ and TC₅₀ assay->analyze end End: Determine Neuroprotective Efficacy and Toxicity analyze->end

References

KLS-13019: A Technical Guide to its Enhanced Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and bioavailability of KLS-13019, a novel cannabidiol (CBD) analog. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of this compound's improved physicochemical and pharmacokinetic properties compared to its parent compound, CBD.

Executive Summary

This compound, a synthetic derivative of cannabidiol, has been engineered to overcome the inherent limitations of CBD's poor aqueous solubility and low oral bioavailability. By modifying the pentyl side chain of the CBD molecule, researchers have significantly enhanced its hydrophilicity, leading to improved absorption and systemic exposure. This guide details the quantitative improvements in solubility and bioavailability, outlines the experimental methodologies used to determine these properties, and illustrates the key signaling pathways implicated in its mechanism of action.

Enhanced Physicochemical Properties

This compound was specifically designed for greater hydrophilicity and "drug likeness" by introducing heteroatoms into the side chain of the resorcinol core. This structural modification has led to a significant improvement in its aqueous solubility.

Aqueous Solubility

In comparative studies, this compound demonstrated a greater than five-fold increase in aqueous solubility compared to cannabidiol.[1] This enhanced solubility is a critical factor in improving its dissolution and subsequent absorption in the gastrointestinal tract.

Table 1: Comparison of Physicochemical Properties of this compound and CBD

PropertyThis compoundCannabidiol (CBD)Fold Improvement
Aqueous Solubility > 5-fold increase vs. CBD->5x
LogP Reduced vs. CBD--

Source: Brenneman et al., 2018[1]

Superior Bioavailability and Pharmacokinetics

The improved solubility of this compound translates to a markedly enhanced pharmacokinetic profile, particularly in terms of oral bioavailability. In vivo studies in mice have demonstrated a substantial increase in systemic exposure following oral administration.

Oral Bioavailability

Pharmacokinetic studies in mice revealed that this compound has an oral bioavailability of 67%, a significant improvement over the 8% bioavailability observed for CBD under similar conditions.[1] This indicates that a much larger fraction of orally administered this compound reaches the systemic circulation, suggesting a more efficient absorption process.

Table 2: Pharmacokinetic Parameters of this compound and CBD in Mice

ParameterThis compoundCannabidiol (CBD)
Dose (Oral) 10 mg/kg10 mg/kg
Dose (Intravenous) 2 mg/kg2 mg/kg
Oral Bioavailability (%F) 67%8%
Cmax (ng/mL) Markedly Increased vs. CBD-
T1/2 (hours) Increased by >50% vs. CBD-

Source: Brenneman et al., 2018[1]

Permeability

In vitro studies using Caco-2 and MDCK-MDR1 cell lines have shown that this compound has greatly improved permeability with no evidence of efflux.[2] This suggests that this compound can efficiently cross intestinal and other biological barriers.

Experimental Methodologies

The following section details the key experimental protocols used to determine the solubility, permeability, and bioavailability of this compound.

Aqueous Solubility Determination

Kinetic aqueous solubility was assessed for this compound and compared to cannabidiol. While the specific protocol details for this compound are not exhaustively published, standard industry methods such as shake-flask or potentiometric titration are typically employed to determine the concentration of the compound in a saturated aqueous solution.

In Vitro Permeability Assay (Caco-2 and MDCK-MDR1)

The permeability of this compound was evaluated using confluent monolayers of Caco-2 and MDCK-MDR1 cells, which are standard models for predicting intestinal drug absorption and blood-brain barrier penetration, respectively. The general protocol involves:

  • Seeding Caco-2 or MDCK-MDR1 cells on a semi-permeable membrane in a transwell plate.

  • Allowing the cells to differentiate and form a confluent monolayer with tight junctions.

  • Adding the test compound (this compound) to the apical (donor) side of the monolayer.

  • Measuring the concentration of the compound that permeates to the basolateral (receiver) side over time using LC-MS/MS.

  • Calculating the apparent permeability coefficient (Papp).

  • To assess efflux, the compound is added to the basolateral side, and its transport to the apical side is measured.

In Vivo Pharmacokinetic Study in Mice

The oral bioavailability of this compound was determined in mice. The protocol involved:

  • Administering this compound to a cohort of mice via both intravenous (2 mg/kg) and oral (10 mg/kg) routes.

  • Collecting blood samples at various time points after administration.

  • Measuring the plasma concentrations of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Calculating pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) for both routes of administration.

  • Determining the absolute oral bioavailability (%F) using the formula: %F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mechanism of Action and Signaling Pathways

This compound is a neuroprotective agent that is thought to exert its effects through the modulation of the mitochondrial sodium-calcium exchanger (mNCX) and GPR55.[3] Its enhanced bioavailability allows for greater target engagement.

Proposed Signaling Pathway

The neuroprotective effects of this compound are, at least in part, mediated by its interaction with the mitochondrial sodium-calcium exchanger, which plays a crucial role in maintaining intracellular calcium homeostasis. Unlike CBD, the action of this compound does not appear to be significantly modulated by CB2 receptor antagonists, suggesting a more focused mechanism of action.[1]

This compound Signaling Pathway KLS13019 This compound mNCX Mitochondrial Na+/Ca2+ Exchanger (mNCX) KLS13019->mNCX Modulates GPR55 GPR55 KLS13019->GPR55 Antagonist Ca_homeostasis Intracellular Ca2+ Homeostasis mNCX->Ca_homeostasis Regulates Neuroprotection Neuroprotection Ca_homeostasis->Neuroprotection Leads to

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates the typical workflow for determining the oral bioavailability of a compound like this compound.

Oral Bioavailability Workflow cluster_iv Intravenous Dosing cluster_oral Oral Dosing IV_Dosing IV Administration (2 mg/kg) IV_Sampling Blood Sampling (Time course) IV_Dosing->IV_Sampling IV_Analysis Plasma Concentration Analysis (LC-MS/MS) IV_Sampling->IV_Analysis IV_AUC Calculate AUCiv IV_Analysis->IV_AUC Bioavailability_Calc Calculate Oral Bioavailability (%F) %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100 IV_AUC->Bioavailability_Calc Oral_Dosing Oral Administration (10 mg/kg) Oral_Sampling Blood Sampling (Time course) Oral_Dosing->Oral_Sampling Oral_Analysis Plasma Concentration Analysis (LC-MS/MS) Oral_Sampling->Oral_Analysis Oral_AUC Calculate AUCoral Oral_Analysis->Oral_AUC Oral_AUC->Bioavailability_Calc

Caption: Experimental workflow for determining the oral bioavailability of this compound.

Conclusion

This compound represents a significant advancement in cannabinoid-based therapeutics. Its enhanced aqueous solubility and dramatically improved oral bioavailability overcome key limitations of cannabidiol, potentially leading to more effective and predictable clinical outcomes. The data presented in this guide underscore the potential of this compound as a promising drug candidate for a variety of therapeutic applications. Further research into its clinical efficacy and safety profile is warranted.

References

KLS-13019: A Novel GPR55 Antagonist for the Attenuation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current preclinical data on KLS-13019 and its significant role in mitigating neuroinflammation, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). This compound, a novel cannabidiol (CBD) analogue, has demonstrated potent anti-inflammatory and neuroprotective properties, positioning it as a promising therapeutic candidate for neuropathic pain and other neurodegenerative disorders.

Core Mechanism of Action

This compound primarily exerts its anti-inflammatory effects through the antagonism of the G protein-coupled receptor 55 (GPR55).[1][2] Studies have shown that in response to neuroinflammatory triggers, such as the chemotherapeutic agent paclitaxel, the expression of GPR55 is significantly upregulated.[1][2] this compound has been shown to be an antagonist of GPR55 without any agonist activity, effectively blocking the downstream inflammatory signaling cascade.[1][3] This targeted action helps to reverse the established inflammatory response and restore cellular homeostasis.[4]

Beyond its interaction with GPR55, this compound has also been found to modulate the mitochondrial sodium-calcium exchanger-1 (mNCX-1).[5][6][7] This mechanism is crucial for regulating intracellular calcium levels, a key factor in neuronal health and survival.[7][8] By promoting the activity of mNCX-1, this compound helps to prevent mitochondrial dysfunction and oxidative stress, further contributing to its neuroprotective effects.[6]

Quantitative Analysis of Anti-Neuroinflammatory Effects

Preclinical studies have provided quantitative data on the efficacy of this compound in reducing key markers of neuroinflammation. The following tables summarize these findings.

In Vitro Model: Paclitaxel-Induced Neuroinflammation in Dorsal Root Ganglion (DRG) Cultures
Inflammatory Marker Effect of this compound Treatment
GPR55 Immunoreactive (IR) AreaReversed paclitaxel-induced increases (>1.9-fold) back to control levels.[1]
NLRP3 (Inflammasome Marker) IR AreaReversed paclitaxel-induced increases back to control levels with an IC50 of 140 ± 72 pM.[1]
IL-1β (Pro-inflammatory Cytokine) IR AreaReversed paclitaxel-induced increases back to control levels.[1]
Cellular Viability (Alamar Blue Assay)Reversed paclitaxel-induced decreases in viability back to control levels.[1]
In Vitro Model: Lysophosphatidylinositol (LPIA)-Induced Neuroinflammation in Hippocampal Cultures
Inflammatory Marker Effect of this compound Treatment
Neuritic GPR55, NLRP3, and IL-1β AreasReversed LPIA-induced increases back to control levels.[1]
Cellular Viability (Alamar Blue Assay)Reversed LPIA-induced decreases in viability with an EC50 of 94 ± 22 pM.[1]
In Vivo Model: Paclitaxel-Induced Mechanical Allodynia in Mice
Parameter Effect of this compound Treatment
Prevention of Mechanical SensitivityEqui-effective and equi-potent to CBD following oral administration.[6]
Reversal of Established Mechanical SensitivitySignificantly and dose-dependently attenuated tactile sensitivity; more potent and effective than morphine. CBD was ineffective in the reversal paradigm.[6][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound.

In Vitro Neuroinflammation Model in Dorsal Root Ganglion (DRG) Cultures
  • Cell Culture: Primary DRG cultures were established from embryonic rats.

  • Induction of Neuroinflammation: Cultures were treated with 3 μM paclitaxel for 8 hours to induce an inflammatory response, characterized by increased expression of GPR55, NLRP3, and IL-1β.[1]

  • This compound Treatment (Reversal Paradigm): Following the 8-hour paclitaxel treatment, a dose-response of this compound was added to the cultures for an additional 16 hours.[1] For some experiments, 100 nM this compound was used.[4]

  • Immunofluorescent Staining and High-Content Imaging: After treatment, cultures were fixed and stained for GPR55, NLRP3, and IL-1β. The immunoreactive area for each marker was quantified using high-content imaging to assess the extent of neuroinflammation.[1]

  • Viability Assay: Cellular viability was assessed using the alamarBlue assay.[1]

  • GPR55 siRNA Knockdown: To confirm the mechanism of action, some experiments involved pretreating DRG cultures with GPR55 siRNA to knock down the expression of the receptor before paclitaxel and this compound treatment.[4]

In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
  • Animal Model: Mouse models of CIPN were utilized.[9][10]

  • Induction of CIPN: Mechanical sensitivity was induced by the administration of paclitaxel.[10]

  • Drug Administration: this compound, CBD, or morphine were administered either intraperitoneally or orally.[10]

  • Behavioral Testing (Mechanical Allodynia): The mechanical sensitivity of the mice was assessed to measure the development and reversal of neuropathic pain.[9][10]

  • Study Paradigms:

    • Prevention: this compound or CBD was administered prior to or concurrently with paclitaxel to assess their ability to prevent the development of mechanical sensitivity.[9][10]

    • Reversal: this compound, CBD, or morphine was administered after the establishment of paclitaxel-induced mechanical sensitivity to evaluate their therapeutic efficacy.[9][10]

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

KLS13019_Signaling_Pathway cluster_stimulus Neuroinflammatory Stimulus cluster_receptor Cellular Receptor cluster_downstream Downstream Inflammatory Cascade cluster_effect Cellular Effect Paclitaxel Paclitaxel GPR55 GPR55 Receptor Paclitaxel->GPR55 Upregulates NLRP3 NLRP3 Inflammasome GPR55->NLRP3 Activates IL1B IL-1β NLRP3->IL1B Promotes release of Neuroinflammation Neuroinflammation IL1B->Neuroinflammation KLS13019 This compound KLS13019->GPR55 Antagonizes

Caption: Signaling pathway of this compound in neuroinflammation.

Experimental_Workflow_In_Vitro cluster_culture Cell Culture Preparation cluster_induction Induction of Neuroinflammation cluster_treatment Therapeutic Intervention cluster_analysis Data Analysis DRG_Culture Establish Primary DRG Cultures Paclitaxel_Treatment Treat with 3 µM Paclitaxel (8 hours) DRG_Culture->Paclitaxel_Treatment KLS13019_Treatment Add this compound (16 hours) Paclitaxel_Treatment->KLS13019_Treatment Analysis Immunofluorescent Staining & High-Content Imaging (GPR55, NLRP3, IL-1β) Alamar Blue Viability Assay KLS13019_Treatment->Analysis

Caption: In vitro experimental workflow for this compound.

Logical_Relationship_KLS_vs_CBD cluster_compounds Test Compounds cluster_prevention Prevention of CIPN cluster_reversal Reversal of Established CIPN KLS13019 This compound Prevention_Effective Effective KLS13019->Prevention_Effective Reversal_Effective Effective KLS13019->Reversal_Effective CBD Cannabidiol (CBD) CBD->Prevention_Effective Reversal_Ineffective Ineffective CBD->Reversal_Ineffective

Caption: Logical relationship of this compound vs. CBD in CIPN.

References

Methodological & Application

KLS-13019: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vitro studies involving KLS-13019, a novel, synthetic cannabidiol analogue. This compound has demonstrated significant potential as a neuroprotective and anti-inflammatory agent, primarily through its mechanisms as a GPR55 receptor antagonist and a modulator of the mitochondrial Na+/Ca2+ exchanger (mNCX).[1][2][3][4][5][6] The following protocols are designed to guide researchers in investigating the therapeutic potential of this compound in various in vitro models.

Core Mechanisms of Action

This compound exerts its effects through a dual mechanism of action, making it a compelling candidate for neurodegenerative and neuropathic pain disorders.[2]

  • GPR55 Receptor Antagonism: this compound acts as a potent antagonist of the G protein-coupled receptor 55 (GPR55).[1][5][6] Upregulation of GPR55 is associated with inflammatory responses, and by blocking this receptor, this compound can mitigate the downstream inflammatory cascade.[1][6]

  • Mitochondrial Sodium-Calcium Exchanger (mNCX) Regulation: this compound modulates the activity of the mNCX, a key regulator of intracellular calcium homeostasis.[2][3][4] By preserving mitochondrial function and preventing calcium overload, this compound protects neurons from oxidative stress and cell death.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound, providing a clear comparison of its potency and toxicity with cannabidiol (CBD).

Table 1: Comparative Toxicity of this compound and CBD in Hippocampal Cultures

CompoundAssayTC50 (μM)Fold Difference (this compound vs. CBD)
This compound Neuronal Viability (CFDA)815-fold less toxic
CBD Neuronal Viability (CFDA)17
This compound Cell Death (Propidium Iodide)1006.7-fold less toxic
CBD Cell Death (Propidium Iodide)15

TC50 (Toxic Concentration 50) is the concentration of a substance that causes a 50% reduction in cell viability.

Table 2: Potency of this compound in Reversing Paclitaxel-Induced GPR55 Upregulation in DRG Cultures

CompoundEffectIC50
This compound Reversal of GPR55 Immunoreactive Area117 ± 56 pM

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Signaling Pathways and Experimental Workflows

GPR55_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_intervention Intervention Paclitaxel Paclitaxel GPR55 GPR55 Receptor Paclitaxel->GPR55 Upregulates NLRP3 NLRP3 Inflammasome GPR55->NLRP3 Activates IL1B IL-1β NLRP3->IL1B Promotes release of Inflammation Neuroinflammation IL1B->Inflammation KLS13019 This compound KLS13019->GPR55 Antagonizes

Figure 1: this compound mechanism in mitigating paclitaxel-induced neuroinflammation.

Experimental_Workflow_DRG cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Primary DRG Culture Paclitaxel Induce Inflammation (3 µM Paclitaxel, 8h) Culture->Paclitaxel KLS13019 Treat with this compound (various conc., 16h) Paclitaxel->KLS13019 Imaging High-Content Imaging (GPR55, NLRP3, IL-1β) KLS13019->Imaging Viability Cell Viability Assay (Alamar Blue) KLS13019->Viability

References

Dosing Regimen for KLS-13019 in Rodent Models of Neuropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of KLS-13019, a novel cannabidiol analogue, in rodent models of chemotherapy-induced peripheral neuropathy (CIPN). The information is compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

This compound has demonstrated significant efficacy in both preventing and reversing neuropathic pain in rodent models, positioning it as a promising candidate for clinical development.[1][2][3] Its primary mechanism of action is reported as antagonism of the GPR55 receptor, which is upregulated following chemotherapy exposure.[1][4][5] Additionally, this compound is known to modulate the mitochondrial sodium-calcium exchanger (mNCX-1), offering neuroprotective and anti-inflammatory effects.[6][7][8]

Quantitative Data Summary

The following tables summarize the dosing regimens and efficacy of this compound in rat models of CIPN.

Table 1: Reversal Dosing Regimen for Paclitaxel-Induced Neuropathy in Rats

ParameterDetails
Animal Model Male Sprague-Dawley rats
Neuropathy Induction 1 mg/kg paclitaxel, intraperitoneally (i.p.), once daily for 4 days
Treatment Onset Day 7 post-first paclitaxel injection
Compound This compound
Dosing Regimen (Acute) Single dose on Day 7
Routes of Administration Intraperitoneal (i.p.), Oral (p.o.)
Effective Doses (Acute) 10 mg/kg (i.p. and p.o.) showed reversal of mechanical allodynia to baseline
Dosing Regimen (Chronic) Once daily from Day 7 to Day 10
Effective Doses (Chronic) Complete reversal of allodynia for the duration of the phenotype
Primary Outcome Mechanical allodynia (measured by von Frey filaments)

Data extracted from Ippolito et al., 2024.[1][2]

Table 2: Reversal Dosing Regimen for Oxaliplatin-Induced Neuropathy in Rats

ParameterDetails
Animal Model Male Sprague-Dawley rats
Neuropathy Induction 5 mg/kg oxaliplatin, i.p., on Day 1 and Day 4
Treatment Onset Day 7 post-first oxaliplatin injection
Compound This compound
Dosing Regimen Single dose on Day 7
Route of Administration Intraperitoneal (i.p.)
Effective Dose 10 mg/kg
Primary Outcome Mechanical allodynia (measured by von Frey filaments)

Data extracted from Ippolito et al., 2024.[1]

Table 3: Preventative Dosing Regimen for Paclitaxel-Induced Neuropathy in Rats

ParameterDetails
Animal Model Male Sprague-Dawley rats
Neuropathy Induction 1 mg/kg paclitaxel, i.p., once daily for 4 days
Treatment Regimen Co-administration of this compound with each paclitaxel injection
Compound This compound
Route of Administration Intraperitoneal (i.p.)
Effective Dose 10 mg/kg
Primary Outcome Prevention of the development of mechanical allodynia

Data extracted from Ippolito et al., 2024.[1]

Experimental Protocols

Protocol 1: Reversal of Paclitaxel-Induced Neuropathy

Objective: To assess the efficacy of this compound in reversing established mechanical allodynia induced by paclitaxel.

Materials:

  • Male Sprague-Dawley rats

  • Paclitaxel

  • This compound

  • Vehicle for paclitaxel and this compound

  • Von Frey monofilaments

  • Standard animal housing and handling equipment

Procedure:

  • Acclimation: Acclimate rats to the housing facility and handling for at least 7 days prior to the start of the experiment.

  • Baseline Testing: Measure baseline mechanical sensitivity using von Frey monofilaments with the up-down method.

  • Neuropathy Induction: Administer paclitaxel at a dose of 1 mg/kg (i.p.) once daily for four consecutive days (Day 1-4).

  • Confirmation of Neuropathy: On Day 7, confirm the development of mechanical allodynia by re-testing with von Frey monofilaments.

  • Drug Administration (Acute): On Day 7, administer a single dose of this compound (e.g., 10 mg/kg, i.p. or p.o.) or vehicle.

  • Drug Administration (Chronic): Alternatively, from Day 7 to Day 10, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle once daily.

  • Behavioral Assessment: Assess mechanical allodynia at various time points post-drug administration (e.g., 2 hours for i.p. administration). For chronic studies, continue weekly assessments.[1]

  • Data Analysis: Analyze the paw withdrawal threshold data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Prevention of Paclitaxel-Induced Neuropathy

Objective: To evaluate the potential of this compound to prevent the development of paclitaxel-induced mechanical allodynia.

Materials:

  • Same as Protocol 1.

Procedure:

  • Acclimation and Baseline: Follow steps 1 and 2 from Protocol 1.

  • Co-administration: On Days 1-4, co-administer this compound (10 mg/kg, i.p.) or vehicle with paclitaxel (1 mg/kg, i.p.).

  • Behavioral Assessment: Conduct weekly assessments of mechanical allodynia using von Frey monofilaments starting from Day 7 for up to 42 days.[1]

  • Data Analysis: Analyze the data to compare the development of allodynia between the this compound treated group and the vehicle control group.

Visualizations

Signaling Pathway of this compound in Neuropathic Pain

KLS13019_Mechanism cluster_chemo Chemotherapy (e.g., Paclitaxel) cluster_neuron Dorsal Root Ganglion Neuron cluster_drug Therapeutic Intervention Chemo Paclitaxel GPR55 GPR55 Receptor Chemo->GPR55 Upregulates Mitochondria Mitochondria Chemo->Mitochondria Induces Stress Inflammation Inflammation (NLRP3, IL-1β) GPR55->Inflammation Promotes mNCX1 mNCX-1 Ca_overload Ca2+ Overload mNCX1->Ca_overload Reduces Mitochondria->Ca_overload Leads to Neuropathic_Pain Neuropathic Pain Ca_overload->Neuropathic_Pain Contributes to Inflammation->Neuropathic_Pain Contributes to KLS13019 This compound KLS13019->GPR55 Antagonizes KLS13019->mNCX1 Modulates

Caption: Mechanism of action of this compound in mitigating chemotherapy-induced neuropathy.

Experimental Workflow for Reversal Dosing Studies

Reversal_Workflow cluster_setup Setup & Induction cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 7 days) Baseline Baseline Behavioral Testing (von Frey) Acclimation->Baseline Induction Neuropathy Induction (Paclitaxel/Oxaliplatin) (Days 1-4) Baseline->Induction Confirmation Confirm Neuropathy (Day 7) Induction->Confirmation Treatment_Acute Acute Dosing (this compound or Vehicle) (Day 7) Confirmation->Treatment_Acute Treatment_Chronic Chronic Dosing (this compound or Vehicle) (Days 7-10) Confirmation->Treatment_Chronic Assessment Post-Dose Behavioral Assessment (2h post i.p. / weekly) Treatment_Acute->Assessment Treatment_Chronic->Assessment Data_Analysis Statistical Analysis (e.g., ANOVA) Assessment->Data_Analysis Results Evaluation of Efficacy Data_Analysis->Results

Caption: Workflow for evaluating the reversal effects of this compound on CIPN.

References

Application Notes and Protocols for KLS-13019 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the administration of KLS-13019, a novel cannabidiol analog, in various cell culture assays. This compound has demonstrated significant potential as a neuroprotective and anti-inflammatory agent, primarily through its antagonism of the GPR55 receptor and modulation of the mitochondrial sodium-calcium exchanger (mNCX).

Mechanism of Action

This compound is a synthetic analogue of cannabidiol (CBD) designed for enhanced potency and bioavailability.[1][2] Its primary mechanism of action is the antagonism of the G-protein coupled receptor 55 (GPR55).[1][3] In models of chemotherapy-induced peripheral neuropathy (CIPN), this compound has been shown to reverse the upregulation of GPR55 and downstream inflammatory markers such as NLRP3 and interleukin-1β (IL-1β).[1][3] Additionally, this compound is believed to regulate mitochondrial calcium homeostasis through the mitochondrial sodium-calcium exchanger (mNCX-1), contributing to its neuroprotective effects.[2][4][5]

KLS13019_Signaling cluster_0 Cellular Response to Stress (e.g., Paclitaxel) cluster_1 Therapeutic Intervention Paclitaxel Paclitaxel GPR55_up GPR55 Upregulation Paclitaxel->GPR55_up mNCX_dys mNCX-1 Dysregulation Paclitaxel->mNCX_dys NLRP3_IL1B NLRP3 & IL-1β Increase GPR55_up->NLRP3_IL1B GPR55_ant GPR55 Antagonism Inflammation Neuroinflammation NLRP3_IL1B->Inflammation Neuronal_damage Neuronal Damage Inflammation->Neuronal_damage Ca_overload Mitochondrial Ca2+ Overload mNCX_dys->Ca_overload mNCX_reg mNCX-1 Regulation Ca_overload->Neuronal_damage KLS13019 This compound KLS13019->GPR55_ant KLS13019->mNCX_reg GPR55_ant->Inflammation Inhibits Neuroprotection Neuroprotection GPR55_ant->Neuroprotection mNCX_reg->Ca_overload mNCX_reg->Neuroprotection

Diagram 1: this compound Signaling Pathway in Neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: Potency and Toxicity of this compound in Hippocampal Cultures [2][6]

ParameterThis compoundCannabidiol (CBD)
Neuroprotective Potency (EC50)
Ethanol & Ammonium Acetate Toxicity~0.1 µM~3 µM
Toxicity (TC50)
Neuronal Viability Assay81 µM17 µM
Cell Death Assay100 µM15 µM

Table 2: Efficacy of this compound in Reversing Paclitaxel-Induced Effects in Dorsal Root Ganglion (DRG) Cultures [3]

ParameterIC50 of this compound
Reversal of GPR55 Increase117 ± 56 pM
Reversal of IL-1β Increase156 ± 45 pM
Reversal of NLRP3 Increase140 ± 72 pM

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Captisol® or DMSO (cell culture grade)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium

Protocol:

  • Solubilization: Due to its hydrophobic nature, this compound should be dissolved in a suitable solvent. For in vitro toxicity studies, dissolving in 2.3 mM Captisol® prepared in water has been reported.[2] Alternatively, DMSO can be used.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO or a saturated solution in Captisol®).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity.

General Experimental Workflow for Cell Culture Assays

The following diagram illustrates a typical workflow for assessing the effects of this compound in cell culture.

Experimental_Workflow start Start: Cell Seeding culture Cell Culture (e.g., DRG or Hippocampal Neurons) start->culture pretreatment Pre-treatment (Optional) (e.g., with Paclitaxel to induce injury) culture->pretreatment treatment Treatment with this compound (various concentrations) pretreatment->treatment incubation Incubation (Specific duration, e.g., 5-24 hours) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability/Toxicity (e.g., Alamar Blue, CFDA/PI) assays->viability Quantitative immuno Immunofluorescence (e.g., for GPR55, NLRP3, IL-1β) assays->immuno Qualitative/Quantitative analysis Data Analysis viability->analysis immuno->analysis

Diagram 2: General Experimental Workflow.
Protocol for "Reversal" Paradigm in Paclitaxel-Induced Neuroinflammation in DRG Cultures

This protocol is adapted from studies investigating the ability of this compound to reverse the inflammatory effects of paclitaxel.[3][7]

Cell Type: Primary Dorsal Root Ganglion (DRG) cultures.

Materials:

  • Plated DRG neurons

  • Paclitaxel stock solution

  • This compound working solutions

  • Cell culture medium

  • Reagents for endpoint analysis (e.g., immunofluorescence antibodies, cell viability dyes)

Protocol:

  • Induction of Inflammation: Treat the DRG cultures with 3 µM paclitaxel for 8 hours to induce an inflammatory response, characterized by increased expression of GPR55, NLRP3, and IL-1β.[3][7]

  • This compound Treatment: After the 8-hour paclitaxel incubation, add various concentrations of this compound (e.g., ranging from pM to µM) directly to the culture wells without removing the paclitaxel-containing medium.

  • Co-incubation: Co-incubate the cultures with paclitaxel and this compound for an additional 16 hours.

  • Endpoint Analysis: After the total 24-hour treatment period, terminate the experiment and perform the desired assays:

    • Immunofluorescence: Fix the cells and perform immunostaining for GPR55, NLRP3, and IL-1β to quantify changes in their expression levels.[3]

    • Cell Viability: Assess cell viability using assays such as the Alamar Blue assay to determine if this compound can reverse paclitaxel-induced decreases in cell health.[3][7]

Protocol for Neuroprotection Assay in Hippocampal Cultures

This protocol is based on studies evaluating the neuroprotective effects of this compound against toxin-induced cell death.[2][6]

Cell Type: Primary rat hippocampal cultures.

Materials:

  • Plated hippocampal neurons (e.g., cultured for 12-14 days)

  • Toxin solution (e.g., 30 mM ethanol and 300 µM ammonium acetate)

  • This compound working solutions

  • Cell culture medium

  • CFDA (Carboxyfluorescein diacetate) and PI (Propidium Iodide) for viability and cell death assessment.

Protocol:

  • Medium Change: Perform a complete change of medium on the day of the experiment.

  • This compound Pre-treatment: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the cultures.

  • Toxin Addition: Five minutes after adding this compound, introduce the toxin cocktail (ethanol and ammonium acetate) to the cultures.

  • Incubation: Incubate the cultures for a 5-hour test period.

  • Viability and Cell Death Assessment: At the end of the incubation, use a multiplexed assay with CFDA (to measure neuronal viability) and PI (to measure cell death) to quantify the neuroprotective effects of this compound.[2] Neuroprotection is observed as an increase in CFDA fluorescence and a decrease in PI fluorescence compared to toxin-treated controls.

Safety and Handling

This compound is a research compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Measuring KLS-13019 Efficacy in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various preclinical techniques for assessing the efficacy of KLS-13019, a novel cannabidiol analog, in animal models of chemotherapy-induced peripheral neuropathy (CIPN). The protocols outlined below are designed to deliver robust and reproducible data for evaluating the therapeutic potential of this compound in preventing and reversing the debilitating symptoms of CIPN.

Introduction to this compound and its Mechanism of Action in CIPN

Chemotherapy-induced peripheral neuropathy is a common, dose-limiting side effect of many anti-cancer drugs, including taxanes like paclitaxel. It is characterized by sensory abnormalities such as mechanical allodynia (pain from a non-painful stimulus) and thermal hypersensitivity. This compound has emerged as a promising therapeutic candidate for CIPN.[1][2] It is a structural analogue of cannabidiol (CBD) that demonstrates potent neuroprotective and anti-inflammatory properties.[3][4]

The primary mechanisms of action for this compound in the context of CIPN are believed to be:

  • GPR55 Receptor Antagonism: this compound acts as an antagonist at the G protein-coupled receptor 55 (GPR55).[3][5][6] Paclitaxel has been shown to increase the expression of GPR55, which contributes to neuroinflammation and sensory neuron toxicity. By blocking this receptor, this compound can mitigate these pathological processes.[7]

  • Modulation of the Mitochondrial Sodium-Calcium Exchanger (mNCX-1): this compound helps to preserve calcium homeostasis within neurons by promoting the activity of mNCX-1.[7][8][9] This action protects against mitochondrial dysfunction and oxidative stress induced by chemotherapeutic agents.[7]

Preclinical studies have shown that this compound can both prevent the development of CIPN when co-administered with chemotherapy and reverse established neuropathic pain.[1] Notably, in some models, this compound was more effective than CBD at reversing established CIPN.[10]

Efficacy Measurement Techniques: Data and Protocols

This section details the key experimental procedures for assessing the efficacy of this compound in rodent models of CIPN.

Behavioral Assessment of Neuropathic Pain

Behavioral tests are fundamental for evaluating the sensory deficits and pain-like behaviors associated with CIPN.

The von Frey test assesses the paw withdrawal threshold to a mechanical stimulus, providing a measure of mechanical allodynia.

Quantitative Data Summary: Mechanical Allodynia (Von Frey Test)

Treatment GroupPaw Withdrawal Threshold (g) - Reversal ModelPaw Withdrawal Threshold (g) - Prevention Model
Vehicle + PaclitaxelLow (Indicating allodynia)Low (Indicating allodynia)
This compound (10 mg/kg) + PaclitaxelSignificantly higher than vehicle (Reversal of allodynia)Maintained at baseline (Prevention of allodynia)
This compound (30 mg/kg) + PaclitaxelDose-dependent increase, approaching baselineNot applicable

Note: Specific gram values can vary between studies and depend on the specific von Frey filament set and testing paradigm used.

Experimental Protocol: Von Frey Test

  • Animal Acclimation: Place rodents in individual transparent Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application: Apply a series of calibrated von Frey filaments (e.g., with forces ranging from 0.4g to 15g) to the plantar surface of the hind paw.

  • Application Technique: Apply the filament perpendicularly to the paw surface with sufficient force to cause the filament to bend, and hold for 3-5 seconds.

  • Positive Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Start with a mid-range filament.

    • If there is a positive response, the next filament tested should be of lower force.

    • If there is no response, the next filament should be of higher force.

    • The 50% paw withdrawal threshold is calculated from the pattern of responses.

  • Data Analysis: Compare the paw withdrawal thresholds between treatment groups using appropriate statistical analysis (e.g., ANOVA).

This test measures the latency to paw withdrawal from a cold stimulus, indicating the presence of cold allodynia.

Quantitative Data Summary: Cold Allodynia (Dry Ice Test)

Treatment GroupPaw Withdrawal Latency (s)
Vehicle + PaclitaxelSignificantly shorter than baseline
This compound (10 mg/kg) + PaclitaxelSignificantly longer than vehicle, approaching baseline

Experimental Protocol: Dry Ice Test

  • Animal Acclimation: Place rodents on a temperature-controlled glass plate within an enclosure and allow for acclimation.

  • Stimulus Preparation: Crush dry ice into a fine powder and pack it into a modified syringe (e.g., a 3 mL syringe with the tip cut off) to create a flat, dense pellet.

  • Stimulus Application: Gently press the flat surface of the dry ice pellet against the glass surface directly beneath the plantar surface of the animal's hind paw.

  • Measurement: Start a stopwatch at the moment of contact and measure the time until the animal withdraws its paw.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

  • Data Analysis: Compare the paw withdrawal latencies between different treatment groups.

Electrophysiological Assessment: Nerve Conduction Velocity (NCV)

NCV studies provide a direct measure of nerve function and can detect deficits in nerve signal propagation caused by chemotherapy.

Quantitative Data Summary: Nerve Conduction Velocity (NCV)

Treatment GroupSensory Nerve Conduction Velocity (m/s)
Naive/Vehicle~40-50 m/s (rat sciatic nerve)
PaclitaxelSignificant decrease compared to naive
This compound + PaclitaxelExpected to show attenuation of the paclitaxel-induced decrease

Note: Specific data on the effect of this compound on NCV in CIPN models is not yet widely published. The table reflects expected outcomes based on its neuroprotective mechanism. Paclitaxel has been shown to decrease SNCV by up to 41% in rats.[11]

Experimental Protocol: Sciatic Nerve Conduction Velocity

  • Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane).

  • Nerve Exposure: Surgically expose the sciatic nerve at two points: a proximal stimulation site (e.g., at the sciatic notch) and a distal stimulation site (e.g., at the ankle).

  • Electrode Placement:

    • Place stimulating electrodes at the proximal and distal sites.

    • Place recording electrodes over the gastrocnemius muscle to record the compound muscle action potential (CMAP).

  • Stimulation: Deliver a supramaximal electrical stimulus at both the proximal and distal sites.

  • Recording: Record the latency of the evoked CMAP from each stimulation site.

  • Measurement: Measure the distance between the proximal and distal stimulation sites.

  • Calculation: Calculate the NCV using the following formula:

    • NCV (m/s) = Distance (m) / (Proximal Latency (s) - Distal Latency (s))

  • Data Analysis: Compare NCV values between treatment groups.

Anatomical Assessment: Intraepidermal Nerve Fiber Density (IENFD)

Quantification of IENFD in skin biopsies is a sensitive measure of the degeneration of small sensory nerve fibers, a key pathological feature of CIPN.

Quantitative Data Summary: Intraepidermal Nerve Fiber Density (IENFD)

Treatment GroupIENF Density (fibers/mm)
Naive/VehicleVaries by age and sex, but serves as a baseline
PaclitaxelSignificant reduction compared to naive
This compound + PaclitaxelExpected to show preservation of IENFD compared to paclitaxel alone

Note: Specific quantitative data on the effect of this compound on IENFD in CIPN models is not yet widely available. Paclitaxel treatment has been shown to cause a significant and sustained reduction in IENFD.[3][7]

Experimental Protocol: IENFD Quantification

  • Skin Biopsy: Collect a 3 mm punch biopsy from the plantar surface of the hind paw.

  • Fixation and Sectioning:

    • Fix the tissue in an appropriate fixative (e.g., Zamboni's fixative).

    • Cryoprotect the tissue in sucrose solutions.

    • Embed the tissue in OCT compound and section at 50 µm using a cryostat.

  • Immunohistochemistry for PGP9.5:

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., containing normal serum and a detergent like Triton X-100).

    • Primary Antibody: Incubate the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.

    • Secondary Antibody: Apply a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Mounting: Mount the stained sections on slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained sections using a fluorescence or confocal microscope.

    • Capture images of the epidermis and dermis.

  • Quantification:

    • Count the number of individual nerve fibers that cross the dermal-epidermal junction into the epidermis.

    • Measure the length of the epidermis in the imaged section.

    • Calculate the IENFD as the number of fibers per millimeter of epidermal length (fibers/mm).

  • Data Analysis: Compare the IENFD between the different experimental groups.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Neuroprotection

KLS13019_Signaling_Pathway Paclitaxel Paclitaxel GPR55 GPR55 Receptor Paclitaxel->GPR55 Upregulates Mitochondria Mitochondrion Paclitaxel->Mitochondria Induces Dysfunction Neuroinflammation Neuroinflammation (e.g., NLRP3, IL-1β) GPR55->Neuroinflammation Promotes KLS13019 This compound KLS13019->GPR55 Antagonizes mNCX Mitochondrial Na+/Ca2+ Exchanger (mNCX-1) KLS13019->mNCX Promotes Activity Neuronal_Damage Neuronal Damage & CIPN Symptoms Neuroinflammation->Neuronal_Damage Ca_homeostasis Ca2+ Homeostasis mNCX->Ca_homeostasis Maintains Mitochondria->Ca_homeostasis Disrupts Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Neuroprotection Neuroprotection Ca_homeostasis->Neuroprotection Oxidative_Stress->Neuronal_Damage Neuroprotection->Neuronal_Damage Prevents

Caption: this compound signaling in CIPN neuroprotection.

Experimental Workflow for Efficacy Testing

CIPN_Efficacy_Workflow Start CIPN Model Induction (e.g., Paclitaxel Administration) Treatment This compound Administration (Prevention or Reversal Paradigm) Start->Treatment Behavioral Behavioral Testing Treatment->Behavioral Electrophys Electrophysiology Treatment->Electrophys Anatomical Anatomical Analysis Treatment->Anatomical VonFrey Von Frey Test (Mechanical Allodynia) Behavioral->VonFrey Cold Dry Ice Test (Cold Allodynia) Behavioral->Cold Analysis Data Analysis and Efficacy Determination VonFrey->Analysis Cold->Analysis NCV Nerve Conduction Velocity Electrophys->NCV NCV->Analysis Biopsy Skin Biopsy Anatomical->Biopsy IHC PGP9.5 Immunohistochemistry Biopsy->IHC IENFD IENFD Quantification IHC->IENFD IENFD->Analysis

Caption: Workflow for this compound efficacy in CIPN models.

References

KLS-13019: Application Notes and Protocols for Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLS-13019 is a novel, synthetic cannabidiol (CBD) analogue with enhanced potency and an improved safety profile.[1][2][3] It has demonstrated significant neuroprotective and anti-inflammatory properties in primary neuronal cultures, making it a promising therapeutic candidate for conditions such as chemotherapy-induced peripheral neuropathy (CIPN) and other neurological disorders involving oxidative stress and inflammation.[4][5][6] These application notes provide detailed protocols for utilizing this compound in primary dorsal root ganglion (DRG) and hippocampal neuronal cultures.

Mechanism of Action

This compound exerts its effects through a dual mechanism involving the G protein-coupled receptor 55 (GPR55) and the mitochondrial sodium-calcium exchanger (mNCX).[4][7][8]

  • GPR55 Antagonism: this compound acts as a potent antagonist of the GPR55 receptor.[1][4] In pathological conditions like CIPN, GPR55 is upregulated and its activation contributes to neuroinflammation.[1][9] By blocking GPR55, this compound effectively reverses the upregulation of inflammatory markers such as NLRP3 and IL-1β.[4][10][11]

  • Mitochondrial Calcium Regulation: this compound modulates mitochondrial calcium levels via the mNCX.[6][7][8] This action is crucial for preventing neuronal injury and cell death caused by oxidative stress.[2][7]

A simplified diagram of this compound's signaling pathways is presented below.

This compound Signaling Pathway cluster_0 Chemotherapeutic Agent (e.g., Paclitaxel) cluster_1 Neuronal Cell cluster_2 Mitochondrion Paclitaxel Paclitaxel GPR55 GPR55 Paclitaxel->GPR55 Upregulates Inflammatory Cascade Inflammatory Cascade GPR55->Inflammatory Cascade Activates NLRP3 NLRP3 Inflammatory Cascade->NLRP3 IL-1β IL-1β Inflammatory Cascade->IL-1β Neuronal Injury Neuronal Injury NLRP3->Neuronal Injury IL-1β->Neuronal Injury KLS-13019_GPR55 This compound KLS-13019_GPR55->GPR55 Antagonizes mNCX mNCX Ca2+ Homeostasis Ca2+ Homeostasis mNCX->Ca2+ Homeostasis Maintains Oxidative Stress Oxidative Stress Ca2+ Homeostasis->Oxidative Stress Reduces Oxidative Stress->Neuronal Injury KLS-13019_mNCX This compound KLS-13019_mNCX->mNCX Modulates

Caption: this compound's dual mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy and potency of this compound in primary neuronal cultures.

Table 1: Neuroprotective Effects of this compound in Hippocampal Cultures [6][7]

Toxin(s)AssayParameterThis compoundCannabidiol (CBD)
Ethanol (30 mM) & Ammonium AcetateNeuronal Viability (CFDA)EC50~100 nM~3.1 µM
Ethanol (30 mM) & Ammonium AcetateCell Death (PI)EC50--
-Neuronal Viability (CFDA)TC5081 µM17 µM
-Cell Death (PI)TC50>100 µM15 µM

EC50: Half-maximal effective concentration for neuroprotection. TC50: Half-maximal toxic concentration.

Table 2: Anti-inflammatory Effects of this compound in Dorsal Root Ganglion (DRG) Cultures [4]

ConditionParameterThis compound IC50
Paclitaxel (3 µM) induced IL-1β increaseReversal of IL-1β~150 pM
Paclitaxel (3 µM) induced NLRP3 increaseReversal of NLRP3140 ± 72 pM
Paclitaxel (3 µM) induced decrease in cell viabilityReversal of toxicityEC50: 200 ± 46 pM
LPIA-induced decrease in cell viabilityReversal of toxicityEC50: 94 ± 22 pM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in primary neuronal cultures.

Protocol 1: Assessment of Neuroprotection in Primary Hippocampal Cultures

This protocol is designed to assess the neuroprotective effects of this compound against toxins such as ethanol and ammonium acetate.

Neuroprotection Protocol Workflow Start Start Culture_Neurons Culture primary hippocampal neurons (from E18 rats, 14 DIV) Start->Culture_Neurons Prepare_Compounds Prepare this compound and toxin solutions (e.g., 30 mM Ethanol) Culture_Neurons->Prepare_Compounds Treat_Cultures Co-treat cultures with this compound and toxin for 5 hours Prepare_Compounds->Treat_Cultures Stain_Cells Stain with viability dyes (e.g., CFDA and Propidium Iodide) Treat_Cultures->Stain_Cells Image_Acquisition Acquire fluorescence images Stain_Cells->Image_Acquisition Analyze_Data Quantify neuronal viability and cell death Image_Acquisition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for neuroprotection assessment.

Materials:

  • Primary hippocampal neurons from embryonic day 18 (E18) rats

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • Toxin (e.g., Ethanol, Ammonium Acetate)

  • Carboxyfluorescein diacetate (CFDA) for viability

  • Propidium Iodide (PI) for cell death

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Plate dissociated hippocampal neurons on poly-D-lysine coated plates and culture for 14 days in vitro (DIV).[7]

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Prepare toxin solutions at the desired final concentration (e.g., 30 mM ethanol).[7]

  • Treatment: On DIV 14, replace the culture medium with medium containing the desired concentrations of this compound and the toxin. Include control groups (vehicle, this compound alone, toxin alone). Incubate for 5 hours at 37°C in a 5% CO2 incubator.[7]

  • Staining: After the incubation period, add CFDA and PI to the cultures according to the manufacturer's instructions to assess neuronal viability and cell death, respectively.[2]

  • Imaging and Analysis: Acquire fluorescent images using a microscope or high-content imager. Quantify the fluorescence intensity for CFDA (live cells) and PI (dead cells) to determine the percentage of neuroprotection.

Protocol 2: Reversal of Paclitaxel-Induced Inflammation in Primary DRG Cultures

This protocol assesses the ability of this compound to reverse established neuroinflammation induced by the chemotherapeutic agent paclitaxel.[4][10]

Inflammation Reversal Protocol Workflow Start Start Culture_DRG Culture primary DRG neurons (from E18 rats) Start->Culture_DRG Induce_Inflammation Treat with 3 µM Paclitaxel for 8 hours Culture_DRG->Induce_Inflammation Add_KLS13019 Add this compound (dose-response) for an additional 16 hours (Paclitaxel remains) Induce_Inflammation->Add_KLS13019 Fix_and_Stain Fix cells and perform immunocytochemistry for GPR55, NLRP3, IL-1β Add_KLS13019->Fix_and_Stain Viability_Assay Parallel AlamarBlue assay for viability Add_KLS13019->Viability_Assay Image_and_Analyze High-content imaging and analysis of immunoreactive area Fix_and_Stain->Image_and_Analyze End End Image_and_Analyze->End Viability_Assay->End

Caption: Workflow for inflammation reversal assay.

Materials:

  • Primary dorsal root ganglion (DRG) neurons from E18 rats

  • Appropriate culture medium and supplements

  • Paclitaxel

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100)

  • Blocking solution (e.g., bovine serum albumin)

  • Primary antibodies against GPR55, NLRP3, and IL-1β

  • Fluorescently labeled secondary antibodies

  • AlamarBlue reagent

  • High-content imaging system

Procedure:

  • Cell Culture: Culture dissociated DRG neurons according to standard protocols.[4]

  • Induce Inflammation: Treat the cultures with 3 µM paclitaxel for 8 hours to induce an inflammatory response.[4][10]

  • This compound Treatment: After the initial 8-hour paclitaxel incubation, add various concentrations of this compound to the cultures without removing the paclitaxel. Incubate for an additional 16 hours.[4][12]

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with a suitable buffer.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against GPR55, NLRP3, and IL-1β.

    • Incubate with appropriate fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Use a high-content imaging system to capture images and quantify the immunoreactive area for each inflammatory marker.[10]

  • Viability Assessment: In parallel cultures, perform an AlamarBlue assay to assess cell viability following the same treatment paradigm.[4][5]

Conclusion

This compound is a potent neuroprotective and anti-inflammatory agent with a well-defined mechanism of action in primary neuronal cultures. The protocols outlined above provide a framework for investigating the therapeutic potential of this compound in various models of neurological disease. Its ability to reverse established inflammation and protect against neurotoxicity highlights its promise as a next-generation therapeutic.

References

Application Notes and Protocols for KLS-13019 in GPR55 Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLS-13019 is a novel, synthetic structural analogue of cannabidiol (CBD) engineered for enhanced bioavailability and selectivity.[1] Extensive research has identified this compound as a potent antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] This activity is central to its therapeutic potential, particularly in the context of neuropathic pain and neuroinflammation.[3][4] Unlike its parent compound CBD, this compound demonstrates superior efficacy in reversing established chemotherapy-induced peripheral neuropathy (CIPN) in preclinical models.[2][4][5]

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use as a pharmacological tool to investigate GPR55 signaling pathways.

Mechanism of Action

The primary mechanism of action for this compound is the antagonism of the GPR55 receptor.[1][5] GPR55 activation, typically by its endogenous agonist lysophosphatidylinositol (LPI), initiates a signaling cascade through Gα12/13 and Gq proteins.[6][7][8] This leads to the activation of RhoA kinase and phospholipase C (PLC), culminating in the release of intracellular calcium and activation of downstream effectors like the ERK1/2 pathway.[6][7][9] this compound effectively blocks these downstream events by preventing agonist-mediated GPR55 activation.

In addition to GPR55 antagonism, this compound has been shown to modulate the mitochondrial sodium-calcium exchanger (mNCX-1).[2][10] In models of paclitaxel-induced toxicity, this compound helps regulate intracellular calcium homeostasis, contributing to its potent neuroprotective effects.[10][11][12]

GPR55_Signaling_Pathway GPR55 Signaling and this compound Inhibition cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPR55 GPR55 G_protein Gαq / Gα12/13 GPR55->G_protein Activates LPI LPI (Agonist) LPI->GPR55 Activates KLS This compound KLS->GPR55 Inhibits RhoA RhoA G_protein->RhoA PLC PLC G_protein->PLC Ca_release Intracellular Ca2+ Release RhoA->Ca_release PLC->Ca_release ERK pERK1/2 Ca_release->ERK Inflammation Pro-inflammatory Signaling ERK->Inflammation

Caption: GPR55 signaling cascade and the inhibitory action of this compound.

mNCX1_Mechanism This compound Neuroprotective Mechanism cluster_mito Mitochondrion mNCX1 mNCX-1 Homeostasis Ca2+ Homeostasis mNCX1->Homeostasis Restores Ca_overload Ca2+ Overload Paclitaxel Paclitaxel Toxicity Paclitaxel->Ca_overload Induces KLS This compound KLS->mNCX1 Regulates

Caption: this compound regulation of mitochondrial calcium via mNCX-1.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound in reversing paclitaxel-induced inflammatory markers in dorsal root ganglion (DRG) cultures.

Parameter MeasuredCell TypeInducing AgentThis compound IC50 (pM)Reference
GPR55 Immunoreactive AreaRat DRG NeuronsPaclitaxel (3 µM)117 ± 56[2]
IL-1β Immunoreactive AreaRat DRG NeuronsPaclitaxel (3 µM)156 ± 45[2]
NLRP3 Immunoreactive AreaRat DRG NeuronsPaclitaxel (3 µM)140 ± 72[2]

Application Notes

  • Probing GPR55 Function: this compound serves as a high-potency antagonist to elucidate the physiological and pathological roles of GPR55. Its selectivity makes it a superior tool compared to less specific cannabinoid ligands that may interact with CB1 or CB2 receptors.[1][5]

  • Neuroinflammation Studies: In models of neuroinflammation, particularly CIPN, this compound can be used to investigate the pro-inflammatory role of GPR55.[13] Studies have shown that paclitaxel upregulates GPR55 expression, and this compound can reverse this effect and subsequent increases in inflammatory markers like IL-1β and NLRP3.[1][2][5]

  • Drug Development: As a lead compound, this compound represents a novel, non-opioid therapeutic approach for neuropathic pain.[10] Its ability to not only prevent but also reverse established allodynia in animal models highlights its potential for clinical development.[3][4][5]

Experimental Protocols

Protocol 1: GPR55 Functional Antagonism via β-Arrestin Recruitment Assay

This protocol describes a method to quantify the antagonist activity of this compound at the human GPR55 receptor using a β-arrestin recruitment assay format.

B_Arrestin_Workflow β-Arrestin Assay Workflow start Start plate_cells Plate cells stably expressing GPR55 and a β-arrestin reporter fusion start->plate_cells pre_incubate Pre-incubate with this compound (0.1 nM to 30 µM) for 10 minutes plate_cells->pre_incubate add_agonist Add GPR55 agonist (e.g., 16 µM LPI) pre_incubate->add_agonist incubate_final Incubate for 90 minutes at 37°C add_agonist->incubate_final read_plate Read plate on a compatible luminometer/ imager incubate_final->read_plate analyze Analyze data: Calculate IC50 for this compound read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining this compound antagonist activity.

Methodology:

  • Cell Culture: Use a cell line (e.g., DiscoverX U2OS) stably co-expressing human GPR55 and a β-arrestin reporter enzyme fusion protein. Culture cells according to the supplier's recommendations.

  • Cell Plating: Seed cells into white, 96-well or 384-well assay plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, ranging from 0.1 nM to 30 µM.[2]

  • Antagonist Pre-incubation: Add the this compound dilutions to the appropriate wells. Incubate the plate for 10 minutes at 37°C.[2]

  • Agonist Addition: Prepare the GPR55 agonist, lysophosphatidylinositol (LPI), at a concentration that elicits a robust response (e.g., EC80, such as 16 µM LPI).[2] Add the LPI solution to all wells except the negative controls.

  • Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.[2]

  • Signal Detection: Add the β-arrestin substrate/detection reagents according to the manufacturer's protocol. Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: Plot the response against the log concentration of this compound. Perform a non-linear regression to determine the IC50 value. A parallel agonist-only dose-response curve should be run for comparison. To confirm this compound is a neutral antagonist, test it alone for any agonist activity.[2]

Protocol 2: Reversal of Paclitaxel-Induced Neuroinflammation in DRG Cultures

This protocol details an immunofluorescence-based method to assess the ability of this compound to reverse paclitaxel-induced increases in inflammatory markers in primary dorsal root ganglion (DRG) neuron cultures.[2]

DRG_Reversal_Workflow DRG Neuroinflammation Reversal Workflow start Start culture_drg Culture primary DRG neurons start->culture_drg treat_paclitaxel Induce inflammation: Treat with 3 µM Paclitaxel for 8 hours culture_drg->treat_paclitaxel treat_kls Add this compound dose-response (paclitaxel remains) Incubate for 16 hours treat_paclitaxel->treat_kls fix_stain Fix and permeabilize cells treat_kls->fix_stain immuno Perform immunofluorescence staining for GPR55, NLRP3, IL-1β fix_stain->immuno image Acquire images using high-content imaging system immuno->image analyze Quantify immunoreactive area in cell bodies and neurites image->analyze end_node End analyze->end_node

Caption: Workflow for the DRG neuroinflammation reversal experiment.

Methodology:

  • DRG Culture: Isolate and culture primary DRG neurons from embryonic day 18 rats as previously described.[14] Plate neurons on coated coverslips or microplates suitable for imaging.

  • Inflammation Induction: Once cultures are established, treat them with 3 µM paclitaxel for 8 hours to induce an inflammatory response and upregulate GPR55, NLRP3, and IL-1β.[2]

  • This compound Treatment (Reversal Paradigm): After the 8-hour paclitaxel pre-treatment, add this compound in a dose-responsive manner directly to the culture medium (paclitaxel is not removed). Incubate for an additional 16 hours.[2]

  • Fixation and Permeabilization: At the end of the incubation, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunofluorescence Staining:

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum).

    • Incubate with primary antibodies against GPR55, NLRP3, and IL-1β overnight at 4°C.

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content automated imaging system.

    • Use image analysis software to quantify the total immunoreactive area or intensity for each marker in both the neuronal cell bodies and neurites.

  • Data Analysis: Normalize the data to control (vehicle-treated) cultures. Plot the reversal of the paclitaxel-induced signal against this compound concentration to determine IC50 values.[2]

Protocol 3: Intracellular Calcium ([Ca2+]i) Mobilization Assay

This protocol provides a general method for measuring GPR55-mediated intracellular calcium mobilization and its inhibition by this compound using a fluorescent calcium indicator.

Methodology:

  • Cell Culture and Plating: Use HEK293 cells transiently or stably expressing human GPR55.[9] Seed cells onto black-walled, clear-bottom 96-well plates and allow them to grow to near confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

    • Remove culture medium, wash cells with a physiological salt solution (e.g., HBSS), and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare solutions of this compound and a GPR55 agonist (e.g., LPI or Δ9-THC) at 2-4x final concentration in the salt solution.[9]

  • Assay Measurement (FLIPR or Plate Reader):

    • Wash the cells to remove excess dye and leave them in the salt solution.

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or a standard plate reader with liquid handling capabilities.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • For antagonist mode, inject the this compound solution and incubate for 5-10 minutes while monitoring fluorescence.

    • Inject the GPR55 agonist and continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response after agonist addition. To determine the inhibitory effect of this compound, compare the peak response in its presence to the response with the agonist alone. Calculate the IC50 from a dose-response curve.

References

Evaluating the Mitochondrial Impact of KLS-13019: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of KLS-13019, a novel cannabidiol analog, on mitochondrial function.

Introduction to this compound and Mitochondrial Function

This compound is a synthetic structural analog of cannabidiol (CBD) that has demonstrated significant neuroprotective and anti-inflammatory properties.[1][2] Its mechanism of action is multifaceted, involving antagonism of the GPR55 receptor and modulation of the mitochondrial sodium-calcium exchanger (mNCX).[3][4][5] These targets are intrinsically linked to mitochondrial health, suggesting that the therapeutic effects of this compound may be mediated, at least in part, through its influence on mitochondrial function. Dysfunctional mitochondria are implicated in a wide range of pathologies, including neurodegenerative diseases and chemotherapy-induced peripheral neuropathy, a condition this compound has shown promise in treating.[2][3][6]

These application notes provide a framework for evaluating the precise impact of this compound on key mitochondrial processes: cellular respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis. Given that direct quantitative data for this compound's effect on these specific mitochondrial parameters is emerging, we have included comparative data for cannabidiol (CBD) where available, to serve as a valuable benchmark for your investigations.

Key Signaling Pathways

To understand the context of these evaluations, it is crucial to visualize the primary signaling pathways associated with this compound's mechanism of action.

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay Seed Seed cells in Seahorse XF plate and incubate overnight. Hydrate Hydrate sensor cartridge with XF Calibrant. Prepare_Media Prepare assay medium and warm to 37°C. Hydrate->Prepare_Media Wash_Cells Wash cells and replace with assay medium. Prepare_Media->Wash_Cells Incubate Incubate plate in a non-CO₂ incubator at 37°C for 1 hr. Wash_Cells->Incubate Load_Cartridge Load injection ports with Oligomycin, FCCP, and Rotenone/Antimycin A. Incubate->Load_Cartridge Run_Assay Calibrate and run the Mito Stress Test on the Seahorse XF Analyzer. Load_Cartridge->Run_Assay

References

Application Notes and Protocols for KLS-13019 Solution Preparation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLS-13019 is a novel, synthetic cannabidiol (CBD) analogue with enhanced potency and improved pharmacokinetic properties.[1] It has demonstrated significant potential as a neuroprotective agent, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[2][3][4][5] Preclinical animal studies are crucial for evaluating the efficacy and safety of this compound. Proper preparation of the dosing solution is a critical first step to ensure accurate and reproducible results in these in vivo experiments. This document provides detailed protocols for the preparation of this compound solutions for oral and intraperitoneal administration in rodent models, based on established methodologies for poorly water-soluble cannabinoid-like compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available preclinical research.

ParameterValueSpeciesAdministration RouteReference
Molecular Weight 355.48 g/mol N/AN/AN/A
Solubility Improved aqueous solubility compared to CBDN/AN/A[1]
Effective Dose Range 2.5 - 25 mg/kgMice, RatsOral (p.o.), Intraperitoneal (i.p.)[4][5]
Reported Efficacy Prevents and reverses CIPNRats, MiceOral (p.o.), Intraperitoneal (i.p.)[2][3][4][5]

Signaling Pathway of this compound

This compound exerts its neuroprotective effects through a multi-target mechanism primarily involving the G protein-coupled receptor 55 (GPR55) and the mitochondrial sodium-calcium exchanger-1 (mNCX-1).[3] In the context of CIPN, chemotherapeutic agents can induce neuronal damage through mechanisms that include mitochondrial dysfunction and neuroinflammation. This compound is reported to act as an antagonist at the GPR55 receptor, which can become upregulated during neuropathic pain states and contribute to inflammatory signaling.[2][5] Additionally, this compound helps maintain calcium homeostasis within neurons by modulating mNCX-1, thereby preventing mitochondrial calcium overload, a key factor in neuronal cell death.[3]

KLS_13019_Signaling_Pathway cluster_neuron Sensory Neuron chemo Chemotherapeutic Agent (e.g., Paclitaxel) gpr55 GPR55 Receptor chemo->gpr55 Upregulates ca_overload Mitochondrial Ca2+ Overload chemo->ca_overload Induces inflammation Neuroinflammation (↑ IL-1β, NLRP3) gpr55->inflammation Promotes neuroprotection Neuroprotection & Pain Relief kls13019 This compound kls13019->gpr55 Antagonizes mncx1 mNCX-1 kls13019->mncx1 Modulates mito Mitochondrion ca_overload->inflammation Contributes to mncx1->ca_overload Reduces CIPN_Workflow acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., von Frey) acclimatization->baseline Day 0 grouping Randomization into Treatment Groups baseline->grouping cipn_induction CIPN Induction (e.g., Paclitaxel Admin.) grouping->cipn_induction Days 1-4 treatment This compound or Vehicle Administration (p.o. or i.p.) cipn_induction->treatment Days 7-10 (Reversal Study) or Days 1-4 (Prevention Study) behavioral_testing Post-Treatment Behavioral Testing treatment->behavioral_testing Repeated Measures tissue_collection Tissue Collection (e.g., DRG, Spinal Cord) behavioral_testing->tissue_collection End of Study analysis Biochemical/Molecular Analysis (e.g., Western Blot, IHC) tissue_collection->analysis

References

Application Notes and Protocols: KLS-13019 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLS-13019 is a novel, synthetic, non-opioid, cannabidiol (CBD) analog with significant potential as a therapeutic agent for neurodegenerative disorders.[1][2] Preclinical studies have demonstrated its efficacy in models of chemotherapy-induced peripheral neuropathy (CIPN), a condition characterized by damage to the peripheral nervous system.[3][4][5] Its mechanism of action, involving the antagonism of the GPR55 receptor and modulation of mitochondrial calcium homeostasis, suggests broader therapeutic applications in other neurodegenerative diseases where mitochondrial dysfunction and neuroinflammation are key pathological features.[6][7][8]

These application notes provide a comprehensive overview of the use of this compound in preclinical neurodegenerative disease models, with a focus on CIPN. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate further research and drug development efforts.

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its neuroprotective and anti-inflammatory effects:

  • GPR55 Receptor Antagonism: this compound acts as a potent antagonist of the G protein-coupled receptor 55 (GPR55).[5][6][7] In pathological states such as CIPN, GPR55 is upregulated and its activation is linked to pro-inflammatory and pro-nociceptive signaling.[7][8] By blocking GPR55, this compound reduces the expression of downstream inflammatory markers, including NLRP3 and IL-1β, thereby mitigating neuroinflammation.[6][7]

  • Modulation of Mitochondrial Calcium (Ca2+) Homeostasis: this compound preserves mitochondrial function by modulating the mitochondrial sodium-calcium exchanger (mNCX-1).[2][8] In response to cellular stress, such as that induced by chemotherapeutic agents, intracellular calcium levels can become dysregulated, leading to mitochondrial dysfunction and neuronal cell death. This compound promotes the activity of mNCX-1, which facilitates the extrusion of excess calcium from the mitochondria, thus preserving mitochondrial integrity and neuronal viability.[8]

KLS_13019_Mechanism_of_Action cluster_2 Cellular Response & Pathology stress Paclitaxel gpr55 GPR55 Upregulation stress->gpr55 ca_overload Mitochondrial Ca2+ Overload stress->ca_overload kls This compound kls->gpr55 Antagonizes mNCX mNCX-1 kls->mNCX Promotes Activity inflammation Neuroinflammation (NLRP3, IL-1β) gpr55->inflammation mNCX->ca_overload Reduces neuronal_damage Neuronal Damage & Neuropathic Pain ca_overload->neuronal_damage inflammation->neuronal_damage

This compound Dual Mechanism of Action

Data Presentation

In Vivo Efficacy in a Rat Model of Paclitaxel-Induced Neuropathy

The following table summarizes the dose-dependent reversal of mechanical allodynia by this compound in a rat model of CIPN induced by paclitaxel.

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle Control-~40%
This compound3Significantly IncreasedDose-dependent
This compound10Significantly IncreasedDose-dependent
This compound30Baseline Levels (~60g)~100%

Data synthesized from preclinical studies.[3]

In Vitro Potency and Toxicity Compared to CBD

This compound demonstrates superior potency and a better safety profile compared to CBD in in vitro neuroprotection assays.

CompoundNeuroprotective Potency (vs. Ethanol/Ammonium Acetate Toxicity)Cytotoxicity (TC50)
CBDBaseline~17 µM
This compound31-fold more potent than CBD~81 µM (5-fold less toxic)

Data from studies in dissociated rat hippocampal cultures.[9]

In Vitro Anti-Inflammatory Efficacy

This compound effectively reverses paclitaxel-induced increases in inflammatory markers in dorsal root ganglion (DRG) cultures.

Inflammatory MarkerIC50 of this compound
IL-1β156 ± 45 pM
NLRP3140 ± 72 pM

Data from in vitro studies on DRG cultures.[6]

Experimental Protocols

Protocol 1: Induction and Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Rodents

This protocol describes the induction of CIPN using paclitaxel and the assessment of mechanical allodynia using the von Frey test.

CIPN_Workflow cluster_acclimation Acclimation (1 week) cluster_induction CIPN Induction (Days 1-4) cluster_assessment Allodynia Assessment (Day 7 onwards) acclimate House animals in a controlled environment paclitaxel Administer paclitaxel (1 mg/kg, i.p.) daily for 4 days acclimate->paclitaxel baseline Baseline von Frey test before treatment paclitaxel->baseline treatment Administer this compound or vehicle baseline->treatment post_treatment Post-treatment von Frey test at specified time points treatment->post_treatment

Workflow for CIPN Model and Assessment

Materials:

  • Paclitaxel

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Von Frey filaments (calibrated set)

  • Testing chambers with a wire mesh floor

  • Syringes and needles for injections

  • Rodents (Sprague-Dawley rats or C57BL/6 mice)

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.

  • CIPN Induction:

    • On days 1-4, administer paclitaxel at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.[3]

    • Alternatively, for oxaliplatin-induced CIPN, administer 5 mg/kg every third day for one week.[7]

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least 30-60 minutes.

    • Starting with a low-force filament, apply the filament to the plantar surface of the hind paw with enough pressure to cause it to bend.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold.

    • Conduct a baseline measurement on day 7 before administering the test compound.

  • This compound Administration and Post-Treatment Assessment:

    • Administer this compound or vehicle at the desired doses (e.g., 3, 10, 30 mg/kg, i.p.).[3]

    • Perform the von Frey test at various time points after administration (e.g., 1, 2, 4, and 24 hours) to assess the reversal of allodynia.

Protocol 2: In Vitro Neuroprotection Assay in Dorsal Root Ganglion (DRG) Cultures

This protocol assesses the ability of this compound to protect DRG neurons from paclitaxel-induced toxicity and inflammation.

Materials:

  • Primary DRG cultures from neonatal rats

  • Paclitaxel

  • This compound

  • Cell culture medium and supplements

  • AlamarBlue® cell viability reagent

  • Antibodies for immunocytochemistry (e.g., anti-GPR55, anti-NLRP3, anti-IL-1β)

  • Fluorescent secondary antibodies

  • High-content imaging system

Procedure:

  • Cell Culture: Culture primary DRG neurons according to standard laboratory protocols.

  • "Reversal" Paradigm:

    • Treat the DRG cultures with 3 µM paclitaxel for 8 hours to induce GPR55 upregulation and inflammation.[10]

    • After 8 hours, add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the paclitaxel-containing medium and incubate for an additional 16 hours.[6]

  • Cell Viability Assessment:

    • At the end of the treatment period, add AlamarBlue® reagent to the cultures and incubate for 2-4 hours.

    • Measure fluorescence to quantify cell viability.

  • Immunocytochemistry for Inflammatory Markers:

    • Fix the cells and perform immunocytochemistry using primary antibodies against GPR55, NLRP3, and IL-1β.

    • Use fluorescently labeled secondary antibodies for detection.

    • Acquire images using a high-content imaging system and quantify the immunoreactive area for each marker.

Protocol 3: GPR55 Receptor Antagonism Assay (β-arrestin Recruitment)

This assay determines the antagonist activity of this compound at the human GPR55 receptor.

Materials:

  • Cells stably expressing human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., DiscoverX PathHunter® cells)

  • Lysophosphatidylinositol (LPI) - a GPR55 agonist

  • This compound

  • Assay buffer and detection reagents

Procedure:

  • Cell Plating: Plate the GPR55-expressing cells in a microplate and incubate overnight.

  • Antagonist Treatment: Pre-incubate the cells with a range of this compound concentrations (e.g., 0.1 nM to 30 µM) for 10 minutes.[6]

  • Agonist Stimulation: Add a fixed concentration of LPI (e.g., 10 µM) to the wells to stimulate the GPR55 receptor.[6]

  • Signal Detection: Incubate for 60-90 minutes and then add the detection reagents. Measure the chemiluminescent signal, which is proportional to β-arrestin recruitment.

  • Data Analysis: A decrease in the LPI-induced signal in the presence of this compound indicates antagonist activity. Calculate the IC50 value for this compound.

Broader Applications in Neurodegenerative Diseases

While the most extensive research on this compound has been conducted in the context of CIPN, its neuroprotective and anti-inflammatory properties suggest its potential for treating a wider range of neurodegenerative diseases, including:

  • Hepatic Encephalopathy (HE): this compound was initially designed to improve upon the neuroprotective properties of CBD for HE.[11][12] In vitro studies have shown its superior potency and safety in protecting hippocampal neurons from toxins relevant to HE.[11][12]

  • Alzheimer's Disease and Parkinson's Disease: Oxidative stress and neuroinflammation are key pathological features of these diseases. The ability of this compound to mitigate these processes suggests it could be a valuable therapeutic candidate.[11]

Further research is warranted to explore the efficacy of this compound in animal models of these and other neurodegenerative conditions.

References

Troubleshooting & Optimization

Optimizing KLS-13019 dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KLS-13019

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in pre-clinical research, particularly for chemotherapy-induced peripheral neuropathy (CIPN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, synthetic, non-opioid, cannabidiol (CBD)-like molecule being investigated for the treatment of neuropathic pain, with a primary focus on CIPN.[1] Its principal mechanisms of action are antagonism of the GPR55 receptor and regulation of the mitochondrial sodium-calcium exchanger (mNCX-1).[1][2] By targeting GPR55, this compound exhibits potent anti-inflammatory properties.[3][4] Regulation of mNCX-1 helps control intracellular calcium levels, protecting neurons from the toxic effects of chemotherapeutic agents like paclitaxel.[1][5]

Q2: How does this compound differ from standard cannabidiol (CBD)?

A2: this compound was designed to improve upon the therapeutic properties of CBD. Compared to CBD, this compound has demonstrated significantly greater potency (up to 31-fold) in neuroprotection, a better safety profile (5-fold less toxic in one study), and improved oral bioavailability.[6][7] While both compounds can act through the mNCX-1, this compound shows a more focused mechanism of action with less interaction with CB2 receptors compared to CBD.[6][8]

Q3: What is the therapeutic potential of this compound?

A3: The primary therapeutic application currently under investigation for this compound is the prevention and reversal of CIPN, a painful condition that affects 30-40% of patients undergoing chemotherapy.[1] Pre-clinical studies have shown that this compound can effectively prevent and reverse mechanical allodynia in rodent models of CIPN induced by chemotherapy agents like paclitaxel.[2][3][9] It also shows potential for other neurodegenerative and neuropathic pain disorders due to its neuroprotective and anti-inflammatory effects.[1][3]

Q4: What are the known molecular targets of this compound in the context of CIPN?

A4: In CIPN models, chemotherapeutic agents like paclitaxel can increase the expression of GPR55, NLRP3 (an inflammasome marker), and IL-1β in dorsal root ganglion (DRG) neurons, contributing to inflammation and pain.[3][4] this compound acts as a GPR55 antagonist, reversing these increases and restoring cell viability.[3][10] It also modulates the mitochondrial sodium-calcium exchanger (mNCX-1) to prevent calcium overload in neurons, a key factor in paclitaxel-induced toxicity.[1][5]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro neuroprotection assays.

  • Possible Cause 1: Cell Culture Health.

    • Troubleshooting Step: Ensure dorsal root ganglion (DRG) or hippocampal cultures are healthy and have not been passaged too many times. Confirm cell viability with an assay like Alamar Blue before initiating the experiment. Paclitaxel-induced decreases in cell viability should be reversed by effective concentrations of this compound.[3]

  • Possible Cause 2: Reagent Stability.

    • Troubleshooting Step: Prepare fresh solutions of this compound and the inducing agent (e.g., paclitaxel) for each experiment. This compound is a cannabinoid-like compound and may be sensitive to light and temperature. Store stock solutions as recommended by the supplier.

  • Possible Cause 3: Assay Timing.

    • Troubleshooting Step: The timing of paclitaxel exposure and this compound treatment is critical. For reversal studies, an 8-hour pre-treatment with paclitaxel followed by a 16-hour co-incubation with this compound has been shown to be effective in reversing inflammatory markers.[3][4]

Issue 2: High variability in animal behavior studies for allodynia.

  • Possible Cause 1: Improper Acclimation.

    • Troubleshooting Step: Ensure rodents are properly acclimated to the testing environment and equipment (e.g., von Frey filaments) before baseline measurements are taken. Insufficient acclimation is a common source of variability.

  • Possible Cause 2: Dosing and Administration Route.

    • Troubleshooting Step: Both intraperitoneal (i.p.) and oral (p.o.) administration routes have proven effective for this compound.[9][11] However, pharmacokinetics can vary. Verify the consistency of your administration technique. For oral dosing, ensure the entire dose is consumed.

  • Possible Cause 3: Sex Differences.

    • Troubleshooting Step: Pain responses and the effects of therapeutics can differ between male and female animals.[12] Most initial studies on this compound have used male rodents.[13] It is critical to include both sexes in study designs and analyze the data accordingly to ensure broad applicability of the findings.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter This compound Cannabidiol (CBD) Reference
Neuroprotective Potency 31-fold more potent Baseline [8]
Toxicity (TC50) 5-fold less toxic Baseline [8]
IC50 for reversing Paclitaxel-induced IL-1β ~140 pM Not effective in reversal [3]

| IC50 for reversing Paclitaxel-induced NLRP3 | ~140 pM | Not effective in reversal |[3] |

Table 2: In Vivo Efficacy of this compound in a Rat CIPN Model (Paclitaxel-Induced Allodynia)

Administration Route Dosing Paradigm Effective Doses for Reversal Outcome Reference
Intraperitoneal (i.p.) Acute (Single Dose) 3, 10, 30 mg/kg Dose-dependent reversal of mechanical allodynia [11]
Oral (p.o.) Acute (Single Dose) Highest tested dose Reverted response to pre-paclitaxel baseline [9]
Intraperitoneal (i.p.) Chronic (4 consecutive days) Not specified Complete reversal of allodynia for the duration of the phenotype [11]

| Intraperitoneal (i.p.) | Co-administration with Paclitaxel | 10 mg/kg | Prevented the development of the allodynic phenotype |[11] |

Experimental Protocols & Methodologies

Protocol 1: In Vitro CIPN Reversal Assay in DRG Cultures

This protocol is designed to assess the ability of this compound to reverse established inflammation in cultured Dorsal Root Ganglion (DRG) neurons.

  • Cell Culture: Plate primary DRG neurons in a suitable multi-well format for high-content imaging.

  • Induction of Inflammation: Treat the DRG cultures with 3 µM paclitaxel for 8 hours to establish an inflammatory response. This has been shown to increase levels of GPR55, IL-1β, and NLRP3.[3][4]

  • Treatment: Following the 8-hour induction, add this compound at various concentrations (e.g., a dose-response from 1 pM to 1 µM) directly to the paclitaxel-containing media. Continue incubation for an additional 16 hours.[3]

  • Fixation and Staining: After the 16-hour treatment, fix the cells and perform immunofluorescence staining for key inflammatory markers: GPR55, IL-1β, and NLRP3.

  • Imaging and Analysis: Use a high-content imaging system to quantify the immunoreactive area for each marker. A significant decrease in the marker signal in this compound-treated wells compared to paclitaxel-only wells indicates a reversal of the inflammatory phenotype.

  • Viability Assessment: In parallel, measure cell viability using an Alamar Blue assay to ensure that the observed effects are not due to cytotoxicity.[3]

G_Protocol_1 cluster_0 Day 1: Setup cluster_1 Day 2: Induction & Treatment cluster_2 Day 3: Analysis p1 Plate Primary DRG Neurons p2 Induce Inflammation: Add 3 µM Paclitaxel (Incubate 8 hours) p1->p2 24h Incubation p3 Treat with this compound (Dose-Response) (Incubate 16 hours) p2->p3 Establish Inflammation p4 Fix & Stain for GPR55, IL-1β, NLRP3 p3->p4 Endpoint p6 Assess Cell Viability (Alamar Blue) p3->p6 p5 High-Content Imaging & Quantification p4->p5

In Vitro CIPN Reversal Assay Workflow.
Protocol 2: In Vivo CIPN Reversal Model in Rodents

This protocol outlines a method to assess the efficacy of this compound in reversing established mechanical allodynia in a rodent model.

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.[9][13]

  • Acclimation and Baseline: Acclimate animals to the testing environment. Measure baseline mechanical sensitivity using von Frey filaments with the up-down method.

  • CIPN Induction: Induce peripheral neuropathy by administering paclitaxel (e.g., 1 mg/kg, i.p., once daily for 4 days for rats).[9][11] Confirm the development of mechanical allodynia (a significant decrease in paw withdrawal threshold) approximately 7 days after the first injection.

  • Treatment (Reversal Paradigm):

    • Acute Dosing: On Day 7, after confirming allodynia, administer a single dose of this compound (e.g., 1, 3, 10, 30 mg/kg, i.p. or p.o.) or vehicle control.[11]

    • Chronic Dosing: Alternatively, administer this compound once daily from Day 7 to Day 10.[9]

  • Behavioral Assessment: Measure mechanical sensitivity at multiple time points post-treatment (e.g., 1, 2, 4, 24 hours for acute dosing) to determine the magnitude and duration of effect.

  • Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold indicates a reversal of allodynia.

G_Protocol_2 cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment & Assessment p1 Baseline Mechanical Sensitivity (Day 0) p2 Induce CIPN: Paclitaxel Injections (Days 1-4) p1->p2 p3 Confirm Allodynia (Day 7) p2->p3 Develop Phenotype p4 Administer this compound or Vehicle (Day 7) p3->p4 Begin Reversal p5 Post-Treatment Behavioral Assessment (Multiple Time Points) p4->p5

In Vivo CIPN Reversal Model Workflow.

Signaling Pathway Diagrams

This compound Mechanism in Mitigating Paclitaxel-Induced Neurotoxicity

Paclitaxel induces neuronal stress by causing mitochondrial calcium overload and promoting GPR55-mediated inflammation. This compound counteracts these effects through two primary pathways.

G_Signaling_Pathway cluster_cell Dorsal Root Ganglion Neuron cluster_mito Mitochondrion paclitaxel Paclitaxel (Chemotherapy Agent) ca_overload Ca2+ Overload paclitaxel->ca_overload Induces gpr55 GPR55 Receptor paclitaxel->gpr55 Upregulates kls This compound mncx mNCX-1 (Na+/Ca2+ Exchanger) kls->mncx Regulates kls->gpr55 Antagonizes mncx->ca_overload Reduces neurotoxicity Neurotoxicity & Pain ca_overload->neurotoxicity Leads to inflammation Inflammation (↑ NLRP3, ↑ IL-1β) gpr55->inflammation Promotes inflammation->neurotoxicity Leads to

This compound Signaling in Neuroprotection.

References

Technical Support Center: Enhancing In Vivo Oral Bioavailability of KLS-13019

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of the novel cannabidiol analogue, KLS-13019.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its intrinsic oral bioavailability compare to cannabidiol (CBD)?

A1: this compound is a structural analogue of cannabidiol (CBD) that has been specifically engineered for improved "drug-like" properties, including enhanced aqueous solubility and permeability.[1] Preclinical studies have demonstrated that this compound exhibits a significant increase in oral bioavailability compared to CBD. In mice, oral administration of this compound resulted in a substantial 21-fold increase in blood levels compared to the same dose of CBD, indicating markedly improved oral absorption.

Q2: What are the main challenges associated with the oral delivery of this compound?

A2: While this compound was designed for improved solubility, like many cannabinoids, it is a lipophilic compound. The primary challenge remains its dissolution in the aqueous environment of the gastrointestinal (GI) tract. Ensuring the compound remains in solution and avoids precipitation is critical for absorption. Overcoming the first-pass metabolism in the liver is another key consideration for maximizing systemic exposure.

Q3: What formulation strategies are recommended for improving the oral bioavailability of this compound?

A3: Based on the physicochemical properties of this compound and established methods for enhancing the bioavailability of poorly soluble drugs, the following strategies are recommended for consideration:

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water emulsions in the GI tract. This increases the dissolution rate and absorption of lipophilic drugs.

    • Nanoemulsions and Liposomes: These formulations can encapsulate this compound, protecting it from degradation and enhancing its transport across the intestinal membrane.

  • Solid Dispersions:

    • Dispersing this compound in a hydrophilic polymer matrix at the molecular level can significantly improve its dissolution rate and extent.

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing the particle size of this compound increases its surface area-to-volume ratio, leading to faster dissolution.

  • Complexation:

    • Cyclodextrins: Molecules like Captisol® (a modified cyclodextrin) can form inclusion complexes with this compound, increasing its solubility in aqueous solutions.

Q4: Is there a known successful vehicle for oral administration of this compound in preclinical studies?

A4: Yes, in a study with rats, this compound was successfully administered via oral gavage using a vehicle composed of a mixture of ethyl alcohol, Cremophor, and saline in a 1:1:18 (v/v) ratio .[2] This vehicle serves as a good starting point for preclinical in vivo experiments.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or variable plasma concentrations of this compound after oral administration. Poor dissolution of the compound in the GI tract.1. Optimize Formulation: Explore the formulation strategies mentioned in FAQ 3. Start with a simple vehicle like the ethyl alcohol:Cremophor:saline mixture. If bioavailability is still low, consider developing a SEDDS or a solid dispersion. 2. Particle Size Reduction: If using a suspension, ensure the particle size of the this compound powder is minimized through micronization.
Precipitation of this compound in the GI tract.1. Increase Solubilizing Excipients: Increase the concentration of surfactants or co-solvents in the formulation. 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state.
High first-pass metabolism.1. Inhibition of Metabolic Enzymes: Co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known). This is primarily an exploratory research tool. 2. Lymphatic Targeting: Formulations like SEDDS can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism.
Inconsistent results between experimental animals. Improper dosing technique or stress-induced physiological changes in the animals.1. Standardize Dosing Procedure: Ensure consistent oral gavage technique, volume, and timing. 2. Acclimatize Animals: Properly acclimatize animals to the handling and dosing procedures to minimize stress.

Data Presentation

Table 1: Comparative Preclinical Data of this compound vs. CBD (Oral Administration in Mice)

ParameterThis compoundCannabidiol (CBD)Fold Improvement
Relative Blood Levels Substantially IncreasedBaseline21-fold Increase
Potency (Neuroprotection) HighLow50-fold More Potent
Safety (Therapeutic Index) HighLow>400-fold Safer

Note: Data is compiled from preclinical studies and intended for research and development purposes.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Vehicle for this compound

This protocol is based on a vehicle used in published preclinical studies.[2]

Materials:

  • This compound

  • Ethyl Alcohol (200 proof)

  • Cremophor EL

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a sterile container, prepare the vehicle by mixing ethyl alcohol, Cremophor EL, and sterile saline in a 1:1:18 volume-to-volume ratio. For example, to prepare 20 mL of the vehicle, mix 1 mL of ethyl alcohol, 1 mL of Cremophor EL, and 18 mL of sterile saline.

  • Add the weighed this compound to the vehicle.

  • Vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.

  • Prepare fresh on the day of the experiment.

Protocol 2: General In Vivo Oral Bioavailability Study Workflow

This protocol outlines a general workflow for assessing the oral bioavailability of a this compound formulation in a rodent model.

1. Animal Model and Acclimation:

  • Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
  • Acclimatize the animals for at least one week before the experiment.

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., using the vehicle from Protocol 1 or a more advanced formulation like a SEDDS).

3. Dosing:

  • Fast the animals overnight (with free access to water).
  • Administer the this compound formulation via oral gavage at the desired dose.

4. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein or saphenous vein).
  • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma or serum samples.

6. Pharmacokinetic Analysis:

  • Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
  • If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation Assess Physicochemical Properties Assess Physicochemical Properties Initial Formulation Screening Initial Formulation Screening Assess Physicochemical Properties->Initial Formulation Screening Lipid-Based Systems (SEDDS, Nanoemulsions) Lipid-Based Systems (SEDDS, Nanoemulsions) Initial Formulation Screening->Lipid-Based Systems (SEDDS, Nanoemulsions) Solid Dispersions Solid Dispersions Initial Formulation Screening->Solid Dispersions Particle Size Reduction Particle Size Reduction Initial Formulation Screening->Particle Size Reduction Complexation (Cyclodextrins) Complexation (Cyclodextrins) Initial Formulation Screening->Complexation (Cyclodextrins) Preclinical Oral Bioavailability Study Preclinical Oral Bioavailability Study Lipid-Based Systems (SEDDS, Nanoemulsions)->Preclinical Oral Bioavailability Study Solid Dispersions->Preclinical Oral Bioavailability Study Particle Size Reduction->Preclinical Oral Bioavailability Study Complexation (Cyclodextrins)->Preclinical Oral Bioavailability Study Pharmacokinetic Analysis Pharmacokinetic Analysis Preclinical Oral Bioavailability Study->Pharmacokinetic Analysis Dose Escalation & Toxicity Dose Escalation & Toxicity Pharmacokinetic Analysis->Dose Escalation & Toxicity End End Dose Escalation & Toxicity->End Start Start Start->Assess Physicochemical Properties

Caption: Workflow for Developing an Orally Bioavailable this compound Formulation.

G cluster_0 Physicochemical Properties cluster_1 Physiological Factors cluster_2 Formulation Factors Oral Bioavailability Oral Bioavailability Solubility Solubility Solubility->Oral Bioavailability Permeability Permeability Permeability->Oral Bioavailability Stability Stability Stability->Oral Bioavailability GI pH GI pH GI pH->Oral Bioavailability Gastric Emptying Gastric Emptying Gastric Emptying->Oral Bioavailability Intestinal Motility Intestinal Motility Intestinal Motility->Oral Bioavailability First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Oral Bioavailability Excipients Excipients Excipients->Oral Bioavailability Dosage Form Dosage Form Dosage Form->Oral Bioavailability Drug Release Profile Drug Release Profile Drug Release Profile->Oral Bioavailability

Caption: Key Factors Influencing the Oral Bioavailability of this compound.

References

Addressing off-target effects of KLS-13019 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KLS-13019.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analog of cannabidiol (CBD) that acts as an antagonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] Its therapeutic effects, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN), are also linked to the regulation of the mitochondrial sodium-calcium exchanger (mNCX-1).[2]

Q2: What are the known on-target effects of this compound?

As a GPR55 antagonist, this compound has demonstrated potent anti-inflammatory properties.[1] In preclinical models of CIPN, it has been shown to prevent and reverse mechanical and cold allodynia in a dose-dependent manner.[3] Studies have also indicated that this compound can reverse paclitaxel-induced decreases in cell viability in dorsal root ganglion (DRG) cultures.[4]

Q3: What is known about the off-target activity of this compound?

This compound is reported to have a more focused mechanism of action and bind to fewer biological targets compared to CBD.[5][6] Specific screening studies have shown that this compound has no detectable interactions with 5HT-1a, TRPV1, and PPARγ receptors at a concentration of 10 μM.[5] Furthermore, it was found to be devoid of activity at μ-, δ-, or κ-opioid receptors.[6] While one study noted modest affinity for the CB2 receptor, it did not exhibit affinity for the CB1 receptor at the tested concentration.[7] A comprehensive off-target binding profile across a wide range of receptors and kinases is not yet publicly available.

Q4: How does the potency and safety of this compound compare to CBD?

In vitro studies have shown this compound to be significantly more potent and safer than CBD. In a neuroprotection assay against ammonium acetate and ethanol-induced toxicity, this compound was found to be 50-fold more potent and over 400-fold safer than CBD.[7]

Troubleshooting Guides

This section provides guidance on addressing common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Steps
Compound Instability This compound is a small molecule and may be susceptible to degradation. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Cell Culture Variability Ensure consistent cell passage number, confluency, and media conditions. Regularly test for mycoplasma contamination.
Assay Conditions Optimize inhibitor concentration and incubation times. A full dose-response curve should be generated to identify the optimal working concentration.
Off-Target Effects Although this compound is reported to be selective, unexpected phenotypes could arise from off-target activities, especially at higher concentrations.

Issue 2: Suspected Off-Target Effects.

If you suspect that your experimental observations are due to off-target effects of this compound, consider the following strategies:

Strategy Description
Use a Structurally Unrelated GPR55 Antagonist Confirm that the observed phenotype is reproducible with another GPR55 antagonist that has a different chemical scaffold. This strengthens the evidence that the effect is on-target.
Rescue Experiments If this compound is inhibiting a specific pathway, attempt to "rescue" the phenotype by activating a downstream component of that pathway.
Target Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of GPR55. The effect of this compound should be diminished or absent in these cells if the activity is on-target.
Selectivity Profiling If resources permit, perform a broad panel screen (e.g., kinase panel, receptor panel) to identify potential off-target interactions of this compound at the concentration used in your experiments.

Quantitative Data

Table 1: In Vitro Potency and Safety of this compound vs. CBD

CompoundNeuroprotection EC₅₀ (vs. NH₄OAc/EtOH)Neurotoxicity TC₅₀Therapeutic Index (TC₅₀/EC₅₀)
This compound 0.04 μM300 μM7500
CBD 1.25 μM20 μM16

Data from Kinney et al., 2016. The neuroprotection assay measured the ability of the compounds to prevent damage to hippocampal neurons induced by ammonium acetate and ethanol.

Experimental Protocols

Protocol 1: GPR55 β-Arrestin Recruitment Assay

This assay is used to determine if this compound acts as an antagonist at the GPR55 receptor by measuring its ability to inhibit agonist-induced β-arrestin recruitment.

Materials:

  • HEK293 cells stably co-expressing GPR55 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoverX).

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

  • This compound.

  • Assay buffer and detection reagents specific to the chosen β-arrestin assay system.

Procedure:

  • Seed the GPR55-expressing cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Prepare a dose-response curve of this compound in assay buffer.

  • Pre-incubate the cells with the various concentrations of this compound for 10-30 minutes at 37°C.

  • Add the GPR55 agonist (LPI) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubate for 60-90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced signal. Calculate the IC₅₀ value from the dose-response curve.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to block GPR55-mediated increases in intracellular calcium.

Materials:

  • HEK293 cells expressing GPR55.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GPR55 agonist (e.g., LPI).

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

  • Seed GPR55-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove extracellular dye.

  • Use a fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

  • Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Add a pre-determined concentration of the GPR55 agonist (LPI) and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The antagonist effect of this compound is observed as a reduction in the peak fluorescence signal induced by the agonist. Calculate the IC₅₀ value.

Protocol 3: Mitochondrial Calcium Exchange Assay

This protocol assesses the effect of this compound on mitochondrial calcium handling, a key secondary mechanism.

Materials:

  • Primary neurons or a relevant cell line.

  • Mitochondrial calcium indicator dye (e.g., Rhod-2 AM).

  • Fluorescence microscope with live-cell imaging capabilities.

  • This compound.

  • Agent to induce mitochondrial calcium uptake (e.g., a cell-permeable calcium ionophore like ionomycin, or a specific stimulus that triggers calcium release from the ER).

Procedure:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Load cells with the mitochondrial calcium indicator dye (Rhod-2 AM) as per the manufacturer's protocol.

  • Wash cells to remove excess dye.

  • Acquire a baseline fluorescence image of the mitochondria.

  • Treat the cells with this compound for the desired pre-incubation time.

  • Add the stimulus to induce mitochondrial calcium uptake.

  • Acquire a time-lapse series of fluorescence images to monitor changes in mitochondrial calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity within the mitochondria over time. Compare the rate and magnitude of calcium uptake and extrusion in control versus this compound-treated cells.

Visualizations

GPR55_Signaling_Pathway KLS_13019 This compound GPR55 GPR55 KLS_13019->GPR55 Antagonist Gq Gq GPR55->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: GPR55 signaling pathway antagonized by this compound.

mNCX1_Workflow cluster_cell Cell Mitochondrion Mitochondrion mNCX1 mNCX-1 Ca_mito [Ca²⁺]mito mNCX1->Ca_mito Extrusion Na_cyto [Na⁺]cyto mNCX1->Na_cyto Influx Ca_overload Mitochondrial Ca²⁺ Overload mNCX1->Ca_overload Prevents KLS_13019 This compound KLS_13019->mNCX1 Modulates Activity Chemotherapy Chemotherapeutic Agent (e.g., Paclitaxel) Chemotherapy->Ca_overload Cell_damage Neuronal Damage & Inflammation Ca_overload->Cell_damage

Caption: this compound modulation of mNCX-1 activity.

Off_Target_Workflow cluster_experiment Experimental Observation cluster_investigation Troubleshooting Strategy cluster_conclusion Conclusion Unexpected_Phenotype Unexpected or Inconsistent Phenotype Dose_Response Confirm Dose-Dependence Unexpected_Phenotype->Dose_Response Orthogonal_Compound Use Structurally Different GPR55 Antagonist Dose_Response->Orthogonal_Compound Target_Knockdown GPR55 Knockdown/Knockout Orthogonal_Compound->Target_Knockdown Rescue_Experiment Downstream Pathway Rescue Target_Knockdown->Rescue_Experiment Selectivity_Screen Broad Panel Selectivity Screen Rescue_Experiment->Selectivity_Screen On_Target On-Target Effect Selectivity_Screen->On_Target Off_Target Potential Off-Target Effect Selectivity_Screen->Off_Target

References

KLS-13019 Technical Support Center: Stability and Storage Guidelines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing KLS-13019, this technical support center provides essential information on the stability and storage of this novel cannabidiol analog. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound under the conditions specified in the Certificate of Analysis provided by the supplier. While specific long-term stability data for this compound is not extensively published, general guidance for analogous compounds suggests storage in a cool, dark, and dry place. One supplier, MedChemExpress, ships the product at room temperature within the continental US, but advises referring to the Certificate of Analysis for long-term storage recommendations.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For in vitro studies, a 1 mM stock solution in DMSO is a common starting point. It is critical to ensure that the final concentration of DMSO in the experimental medium is kept low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts. For in vivo animal studies, a vehicle consisting of a mixture of ethyl alcohol, Cremophor, and saline in a 1:1:18 (v/v) ratio has been used.

Q3: What is the stability of this compound in solution?

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound have not been published, cannabinoids as a class are known to be sensitive to light. Therefore, it is recommended to protect both solid this compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but remains within the tolerated limits for your experimental system (typically ≤ 0.1%).- Consider using a vehicle containing solubilizing agents like Cremophor for in vivo studies.- Gentle warming and sonication may help to redissolve the compound, but be cautious of potential degradation at elevated temperatures.
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions before each experiment.- If storing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for extended periods and at -20°C for short-term storage. Protect from light.
Unexpected biological activity Presence of degradation products.- Confirm the purity of the this compound stock by an appropriate analytical method (e.g., HPLC) if degradation is suspected.- Follow recommended storage and handling procedures to minimize the formation of degradation products.

Quantitative Data Summary

Table 1: Solubility and Formulation of this compound

Parameter Details Reference
Stock Solution (In Vitro) 1 mM in DMSO
Final DMSO Concentration (In Vitro) ≤ 0.1%
Vehicle (In Vivo) Ethyl alcohol:Cremophor:Saline (1:1:18 v/v)

Experimental Protocols

Metabolic Stability Assay

A metabolic stability assay for this compound has been described using liver microsomes from rats, mice, or humans. The protocol involves the following key steps:

  • Incubate 1 µM of this compound with liver microsomes.

  • Collect samples at various time points up to 60 minutes.

  • Analyze the samples using a LTQ-Orbitrap XL mass spectrometer to determine the concentration of the remaining compound over time.

  • A metabolically labile control, such as 1 µM testosterone, should be run in parallel.

Visualizations

Signaling Pathway of this compound as a GPR55 Antagonist

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Galpha13 Gα13 GPR55->Galpha13 KLS13019 This compound KLS13019->GPR55 Antagonism RhoA RhoA Galpha13->RhoA ROCK ROCK RhoA->ROCK Ca_release Intracellular Ca²⁺ Release ROCK->Ca_release Inflammation ↓ Inflammatory Response (↓ NLRP3, ↓ IL-1β) Ca_release->Inflammation Modulates

Caption: this compound acts as an antagonist at the GPR55 receptor.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow start Start: Neuronal Cell Culture toxin Induce Neurotoxicity (e.g., Paclitaxel) start->toxin treatment Treat with this compound toxin->treatment incubation Incubation treatment->incubation analysis Assess Neuronal Viability and Inflammatory Markers incubation->analysis end End: Data Analysis analysis->end

Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.

Logical Relationship of this compound's Dual Mechanism of Action

Dual_Mechanism cluster_mechanisms Primary Mechanisms cluster_effects Downstream Effects KLS13019 This compound GPR55 GPR55 Antagonism KLS13019->GPR55 mNCX Mitochondrial Na⁺/Ca²⁺ Exchanger Modulation KLS13019->mNCX Anti_Inflammatory Anti-inflammatory Effects GPR55->Anti_Inflammatory Neuroprotection Neuroprotection mNCX->Neuroprotection Anti_Inflammatory->Neuroprotection

Caption: this compound exerts its effects through GPR55 antagonism and mNCX modulation.

References

Refining KLS-13019 delivery methods for preclinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KLS-13019 in preclinical trials. The information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, synthetic structural analog of cannabidiol (CBD).[1][2] It has been developed to offer improved potency, safety, and oral bioavailability compared to CBD.[3][4] The primary mechanism of action for this compound is as an antagonist of the G protein-coupled receptor 55 (GPR55).[1][5][6] By blocking GPR55, this compound has demonstrated potent anti-inflammatory and neuroprotective effects in preclinical models, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1][6]

Q2: What are the key differences between this compound and cannabidiol (CBD)?

A2: this compound was designed to improve upon the drug-like properties of CBD.[1] Key differences include:

  • Potency: this compound is significantly more potent than CBD in preclinical models of neuroprotection.[3][7]

  • Safety: In vitro studies have shown this compound to have a wider therapeutic window and be less toxic than CBD.[7]

  • Bioavailability: this compound exhibits improved properties consistent with better oral bioavailability.[3][4]

  • Efficacy in CIPN: While both compounds can prevent the development of CIPN in animal models, this compound has been shown to also reverse established CIPN, whereas CBD was not effective in the same models.[8]

Q3: What are the recommended delivery routes for this compound in preclinical rodent models?

A3: Preclinical studies have successfully administered this compound via two primary routes:

  • Intraperitoneal (IP) injection: This route is commonly used for systemic administration in rodents.

  • Oral gavage (PO): This method is used to deliver the compound directly to the stomach, modeling oral administration in humans.

Both routes have been shown to be effective in delivering this compound to achieve therapeutic effects in models of neuropathic pain.[5][6]

Q4: What is the recommended vehicle for formulating this compound for in vivo studies?

A4: A commonly used and effective vehicle for this compound and other poorly water-soluble cannabinoids in preclinical research is a mixture of:

  • Ethanol (dehydrated)

  • Cremophor EL

  • Saline (0.9% NaCl)

These components are typically mixed in a 1:1:18 volume ratio.[1] It is crucial to ensure the final solution is a clear and homogenous emulsion before administration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the vehicle solution. This compound is a hydrophobic compound and may precipitate if not properly solubilized. The order of mixing or temperature of the components can affect solubility.1. First, dissolve this compound completely in ethanol. 2. Add the Cremophor EL to the ethanol-KLS-13019 mixture and vortex thoroughly. 3. Slowly add the saline to the mixture while continuously vortexing to form a stable emulsion. 4. Gentle warming of the vehicle may aid in dissolution, but ensure the final solution is at room temperature before administration.
Animal distress or adverse reaction after IP injection. The Cremophor EL vehicle can cause hypersensitivity reactions or irritation at the injection site.[9][10] The volume of the injection may also be a factor.1. Ensure the injection volume is appropriate for the size of the animal (typically 5-10 mL/kg for rats and mice). 2. Administer the injection slowly. 3. Monitor the animal closely after injection for any signs of distress. 4. If adverse reactions persist, consider alternative vehicles, although this may require re-validating the formulation and pharmacokinetic profile.
Inconsistent results between animals in oral gavage studies. Improper gavage technique can lead to incorrect dosing (e.g., administration into the lungs) or stress-induced physiological changes. The suspension may not be homogenous, leading to variable dosing.1. Ensure proper training in oral gavage techniques to avoid accidental tracheal administration.[11] 2. Use appropriate gavage needle size for the animal.[11] 3. Vortex the formulation immediately before drawing each dose to ensure a homogenous suspension. 4. Administer the formulation slowly to prevent regurgitation.[11]
Difficulty in achieving desired plasma concentrations. Poor absorption after oral gavage or rapid metabolism. The Cremophor vehicle can also affect drug disposition by encapsulating the compound in micelles.[9][10]1. Confirm the formulation is a stable emulsion. 2. For oral gavage, ensure the animal has been fasted for a short period (e.g., 2-4 hours) as food in the stomach can affect absorption. 3. If using a Cremophor-based vehicle, be aware of its potential to alter the pharmacokinetic profile.[12] 4. Pharmacokinetic studies may be necessary to determine the optimal dosing regimen for your specific animal model and strain.

Quantitative Data Summary

Table 1: In Vitro Potency and Toxicity of this compound

ParameterThis compoundCannabidiol (CBD)Cell TypeAssayReference
Neuroprotection EC50 127 nM~10 µMRat Hippocampal NeuronsEthanol/Ammonium Acetate Toxicity[7]
Toxicity TC50 (Viability) 81 µM17 µMRat Hippocampal NeuronsCFDA Viability Assay[7]
Toxicity TC50 (Cell Death) 100 µM15 µMRat Hippocampal NeuronsPropidium Iodide Assay[7]
GPR55 Inhibition IC50 Not explicitly stated, but effective at nanomolar concentrationsNot explicitly statedHuman GPR55-expressing cellsβ-arrestin assay[13]
Anti-inflammatory IC50 (IL-1β) 156 ± 45 pMNot effectiveRat Dorsal Root Ganglion NeuronsPaclitaxel-induced inflammation[9]
Anti-inflammatory IC50 (NLRP3) 140 ± 72 pMNot effectiveRat Dorsal Root Ganglion NeuronsPaclitaxel-induced inflammation[9]

Table 2: Preclinical In Vivo Dosing of this compound in Rodent CIPN Models

Animal ModelRoute of AdministrationDose RangeTherapeutic EffectReference
Rat (Paclitaxel-induced CIPN) Intraperitoneal (IP)1, 3, 10 mg/kgReversal of mechanical allodynia[1]
Rat (Paclitaxel-induced CIPN) Oral Gavage (PO)1, 3, 10 mg/kgReversal of mechanical allodynia[1]
Rat (Oxaliplatin-induced CIPN) Intraperitoneal (IP)10 mg/kgReversal of mechanical allodynia[1]
Mouse (Paclitaxel-induced CIPN) Intraperitoneal (IP) & Oral Gavage (PO)Not explicitly stated, but effectivePrevention and reversal of mechanical sensitivity[8][14]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dehydrated ethanol (200 proof)

  • Cremophor EL

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound for the desired final concentration and total volume.

  • In a sterile conical tube, add the calculated amount of dehydrated ethanol.

  • Add the this compound powder to the ethanol and vortex until it is completely dissolved and the solution is clear.

  • Add the corresponding volume of Cremophor EL to the ethanol-KLS-13019 mixture (for a 1:1:18 ratio, this will be the same volume as the ethanol).

  • Vortex the mixture thoroughly for at least 1-2 minutes to ensure the this compound is fully integrated with the Cremophor.

  • Slowly add the sterile 0.9% saline to the mixture in a dropwise manner while continuously vortexing. This step is critical to form a stable and homogenous emulsion.

  • Once all the saline has been added, continue to vortex for another 2-3 minutes.

  • Visually inspect the solution to ensure it is a uniform, slightly opaque emulsion with no visible precipitate.

  • Store the formulation at room temperature and use within 24 hours. Vortex immediately before each use.

Protocol 2: Administration of this compound in a Rat Model of Paclitaxel-Induced CIPN

Materials:

  • Male Sprague Dawley rats (or other appropriate strain)

  • Paclitaxel

  • This compound formulation (prepared as in Protocol 1)

  • Appropriate syringes and needles for IP injection and oral gavage

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Baseline Testing: Measure baseline mechanical sensitivity using von Frey filaments on Day 0.

  • Induction of CIPN: Administer paclitaxel (e.g., 1 mg/kg, IP) on four consecutive days (Days 1-4).

  • This compound Administration (Reversal Paradigm):

    • On Day 7, after the development of mechanical allodynia, administer this compound at the desired doses (e.g., 1, 3, 10 mg/kg) via either IP injection or oral gavage.

    • Administer the compound approximately 2 hours before behavioral testing.[1]

  • Behavioral Assessment:

    • Assess mechanical allodynia using von Frey filaments at various time points after this compound administration (e.g., 2 hours post-dose on Day 7, and on subsequent days).

  • Data Analysis: Analyze the paw withdrawal threshold in grams. Compare the responses in the this compound-treated groups to the vehicle-treated control group.

Visualizations

GPR55_Signaling_Pathway cluster_intracellular Intracellular KLS_13019 This compound GPR55 GPR55 KLS_13019->GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Inhibition of G-protein coupling RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Inflammation ↓ Pro-inflammatory Signaling (↓ NLRP3, ↓ IL-1β) Ca_release->Inflammation Modulation

Caption: this compound signaling pathway via GPR55 antagonism.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: CIPN Induction cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment Acclimation Animal Acclimation (≥ 1 week) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimation->Baseline Induction Paclitaxel Administration (e.g., 1 mg/kg IP, Days 1-4) Baseline->Induction Treatment This compound Administration (IP or Oral Gavage, Day 7) Induction->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing (2 hours post-dose) Treatment->Post_Treatment_Testing Long_Term_Testing Long-Term Monitoring (Subsequent days) Post_Treatment_Testing->Long_Term_Testing

Caption: Experimental workflow for a CIPN reversal study.

References

KLS-13019 Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of KLS-13019.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, non-psychoactive structural analog of cannabidiol (CBD).[1][2] It has been developed to offer improved potency, safety, and oral bioavailability compared to CBD.[1][3] The primary mechanism of action of this compound is as an antagonist of the G protein-coupled receptor 55 (GPR55).[1][4] Additionally, it is understood to modulate the mitochondrial sodium-calcium exchanger (mNCX-1), which is crucial for regulating intracellular calcium levels.[2][5]

Q2: What are the main advantages of this compound over cannabidiol (CBD)?

A2: this compound exhibits several advantages over CBD, including being 50-fold more potent as a neuroprotective agent and having a significantly higher therapeutic index.[2] In preclinical models of chemotherapy-induced peripheral neuropathy (CIPN), while both compounds could prevent its development, only this compound was able to reverse established neuropathic pain.[2][6] this compound also binds to fewer biological targets than CBD.[2][6]

Q3: What are the known signaling pathways affected by this compound?

A3: As a GPR55 antagonist, this compound modulates signaling cascades downstream of this receptor. GPR55 activation is coupled to Gα13, which in turn activates RhoA (Ras homolog family member A) and its downstream effector ROCK (Rho-associated coiled-coil containing protein kinase).[7][8] This pathway is implicated in various cellular processes, including cytoskeletal rearrangement.[7] this compound's antagonism of GPR55 is thought to counter pro-inflammatory and pro-nociceptive signals.[5]

Troubleshooting Guides

Synthesis Challenges

The synthesis of this compound has evolved from an initial inefficient route to more streamlined palladium-catalyzed cross-coupling methods. However, challenges can still arise.

Problem 1: Low Yield in the Original Lewis Acid-Catalyzed Synthesis

  • Symptom: The final yield of this compound is consistently low (in the range of 3-5% overall).[3]

  • Cause: The original synthesis involving the Lewis acid-catalyzed coupling of a resorcinol intermediate with (+)-p-mentha-2,8-dien-1-ol is not regioselective. This leads to the formation of a significant amount of the undesired regioisomer (4-substituted product) alongside the desired this compound (2-substituted product).[3] The separation of these isomers is challenging and results in a low yield of the target compound.[3]

  • Solution:

    • Adopt an Improved Synthetic Route: It is highly recommended to switch to one of the more recent, efficient syntheses that utilize palladium-catalyzed cross-couplings.[3] These methods offer improved regioselectivity and higher overall yields.

    • Chromatographic Optimization: If using the older method is unavoidable, meticulous optimization of the chromatographic separation is crucial. Consider using a high-resolution stationary phase and a carefully selected mobile phase gradient to improve the separation of the regioisomers.

Problem 2: Inconsistent Yields and Byproducts in Palladium-Catalyzed Synthesis

  • Symptom: Variable yields and the appearance of unexpected byproducts when using palladium-catalyzed cross-coupling reactions. The coupling step may be inconsistent.[3]

  • Cause:

    • Catalyst Activity: The activity of the palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents.

    • Homocoupling: Side reactions such as the homocoupling of boronic acid derivatives can occur, leading to the formation of dimeric impurities.

    • Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting materials that complicate purification.

  • Solution:

    • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

    • Dry Solvents: Use anhydrous solvents to avoid quenching of reagents and deactivation of the catalyst.

    • Reagent Quality: Use high-purity starting materials and reagents.

    • One-Pot Procedures: For steps like the Boc-cleavage and acetylation, a one-pot procedure is recommended to minimize the generation of impurities that can arise from a step-wise process.[3]

Purification Challenges

Purification of this compound, regardless of the synthetic route, predominantly relies on chromatographic techniques.

Problem 3: Difficulty in Separating this compound from its Regioisomer

  • Symptom: Co-elution or poor separation of this compound and its 4-substituted regioisomer during column chromatography.

  • Cause: The two regioisomers have very similar polarities, making their separation challenging.

  • Solution:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for achieving high purity. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a common starting point for the separation of cannabinoid analogs.

    • Normal-Phase Chromatography: For orthogonal separation, normal-phase chromatography on silica gel with a non-polar mobile phase (e.g., hexane/ethyl acetate) can be effective.

    • Multiple Chromatographic Steps: The original synthesis required multiple chromatographic separations to achieve good purity.[3] A combination of normal-phase and reverse-phase chromatography may be necessary.

Problem 4: Presence of Residual Palladium in the Final Product

  • Symptom: The final this compound product is contaminated with residual palladium from the cross-coupling catalyst.

  • Cause: Palladium can leach from the catalyst and co-elute with the product during chromatography.

  • Solution:

    • Palladium Scavengers: After the reaction is complete, treat the crude product with a palladium scavenger (e.g., thiol-functionalized silica) to remove the majority of the residual metal before chromatographic purification.

    • Filtration: In some cases, using a heterogeneous palladium catalyst (e.g., palladium on carbon) can simplify removal by filtration.

    • Recrystallization: If a suitable solvent system can be found, recrystallization of the final product can be an effective method for removing trace metal impurities.

Quantitative Data

ParameterCannabidiol (CBD)This compoundReference
Neuroprotective Potency Baseline50-fold more potent than CBD[2]
Therapeutic Index Lower>400-fold safer than CBD[2]
Original Synthesis Yield N/A3-5% overall[3]
Improved Synthesis Yield N/A~18% (hydroboration), ~41% (Negishi)[3]
Purity (as reported) N/A98.6% (by LC/MS)[9][10]

Experimental Protocols

General Protocol for Palladium-Catalyzed Negishi Coupling for this compound Synthesis (Adapted from published descriptions)

This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Preparation of the Diacetate Intermediate: The triflate precursor is first protected as a diacetate.

  • Negishi Coupling Reaction:

    • Under an inert atmosphere, the diacetate intermediate is dissolved in an anhydrous solvent (e.g., THF).

    • The zinc reagent is added, followed by the palladium catalyst (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of the Coupled Product: The crude product is purified by column chromatography on silica gel.

  • Deprotection: The protecting groups are removed to yield this compound. For example, a saponification step can be used to remove acetate groups.

  • Final Purification: The final product is purified by preparative HPLC to achieve high purity.

Visualizations

KLS_13019_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates KLS13019 This compound KLS13019->GPR55 Antagonizes RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Downstream_Effects Downstream Effects (e.g., Cytoskeletal Rearrangement) ROCK->Downstream_Effects

Caption: this compound antagonizes the GPR55 signaling pathway.

Synthesis_Workflow cluster_original Original Synthesis cluster_improved Improved Synthesis cluster_challenges Key Challenges start1 Resorcinol Intermediate coupling1 Lewis Acid Catalysis start1->coupling1 products1 Mixture of this compound and Regioisomer coupling1->products1 regioisomer Regioisomer Formation coupling1->regioisomer purification1 Multiple Chromatographic Separations products1->purification1 final1 This compound (Low Yield) purification1->final1 low_yield Low Yield purification1->low_yield start2 Protected Resorcinol coupling2 Palladium-Catalyzed Cross-Coupling start2->coupling2 deprotection Deprotection coupling2->deprotection inconsistency Inconsistent Coupling coupling2->inconsistency purification2 Chromatographic Purification deprotection->purification2 final2 This compound (Higher Yield) purification2->final2 pd_contamination Pd Contamination purification2->pd_contamination

Caption: Comparison of this compound synthesis workflows and challenges.

References

How to minimize variability in KLS-13019 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KLS-13019

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Kinase Linked to Cellular Stress (KLCS). In pathological conditions, overactivation of KLCS leads to the phosphorylation of downstream targets, triggering pro-inflammatory and apoptotic signaling cascades. By inhibiting KLCS, this compound aims to reduce this downstream signaling, thereby preventing cellular damage.

KLS13019_Pathway cluster_upstream Upstream Stress Signals cluster_pathway KLCS Signaling Cascade cluster_downstream Cellular Outcomes ROS ROS KLCS KLCS ROS->KLCS activate Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->KLCS activate pKLCS p-KLCS (Active) KLCS->pKLCS phosphorylation Downstream Downstream Targets pKLCS->Downstream activates KLS13019 This compound KLS13019->pKLCS inhibits pDownstream Phosphorylated Targets Downstream->pDownstream phosphorylation Inflammation Inflammation pDownstream->Inflammation Apoptosis Apoptosis pDownstream->Apoptosis

Diagram 1: Proposed signaling pathway of this compound.

Q2: How should this compound be stored and handled?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Please refer to the table below for detailed guidelines.

Table 1: Recommended Storage and Handling of this compound

Form Storage Condition Shelf Life Handling Instructions
Solid Powder -20°C, desiccated, protected from light 24 months Allow vial to equilibrate to room temperature before opening to prevent moisture condensation.
DMSO Stock (10 mM) -80°C in small aliquots 6 months Minimize freeze-thaw cycles (max. 3 cycles recommended). Thaw at room temperature and vortex gently before use.

| Aqueous Solution | Prepare fresh for each experiment | < 24 hours | Solubility in aqueous buffers is limited. Prepare fresh from DMSO stock and use immediately. Do not store. |

Q3: What is the stability of this compound in DMSO stock solution?

A3: The stability of this compound in DMSO is dependent on storage temperature. Storing at -80°C is crucial for long-term stability.

Table 2: Stability of this compound (10 mM in DMSO)

Storage Temperature Purity after 1 Month Purity after 3 Months Purity after 6 Months
-80°C >99% >99% >98%
-20°C >98% >95% >90%

| 4°C | >90% | <85% | Not Recommended |

Troubleshooting Guide: Cell-Based Assays

Q1: My dose-response curve for this compound is inconsistent between experiments. What are the potential causes?

A1: Inconsistent dose-response curves are a common issue and can stem from several sources of variability.[1][2] Key factors to consider include cell health and passage number, seeding density, and compound preparation.[2][3]

Table 3: Troubleshooting Inconsistent Dose-Response Curves

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift.[3]
Inconsistent Seeding Density Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent protocol. Consider using a cell counter for accuracy.[2]
Edge Effects Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. Fill these wells with sterile media or PBS.[2]
Compound Precipitation Visually inspect the media after adding this compound. If precipitation occurs, consider optimizing the final DMSO concentration (keep below 0.5%).

| Inaccurate Pipetting | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing between each step. |

Cell_Assay_Workflow Standardized Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Cell Culture (Passage < 15) B 2. Cell Counting & Homogenization A->B C 3. Cell Seeding (Avoid outer wells) B->C E 5. Add Compound (Final DMSO < 0.5%) C->E D 4. Prepare this compound Serial Dilutions D->E F 6. Incubate (Standardized Time) E->F G 7. Add Assay Reagent (e.g., MTT) F->G H 8. Incubate & Solubilize G->H I 9. Read Absorbance H->I J 10. Data Analysis (Normalize to Vehicle) I->J

Diagram 2: Standardized workflow for a cell viability assay.
Detailed Protocol: MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from a 10 mM DMSO stock. Include a vehicle control (e.g., 0.2% DMSO).

  • Cell Treatment: Carefully remove 100 µL of media from each well and add 100 µL of the 2X compound solutions to the respective wells. This results in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4] Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

  • Reading: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control wells to determine the percent viability.

Troubleshooting Guide: Western Blotting

Q1: I am not seeing a decrease in phosphorylated KLCS (p-KLCS) after this compound treatment. Why?

A1: Detecting changes in protein phosphorylation can be challenging.[5] Common issues include suboptimal sample preparation, incorrect antibody usage, or problems with the Western blot procedure itself.[6]

WB_Troubleshooting Start No p-KLCS Inhibition Detected CheckTimecourse Is treatment time and dose optimized? Start->CheckTimecourse CheckLysis Was lysis buffer fresh? (with phosphatase inhibitors) CheckTimecourse->CheckLysis Yes OptimizeTimeDose Action: Perform a time-course and dose-response experiment. CheckTimecourse->OptimizeTimeDose No CheckAntibody Is the p-KLCS antibody validated and at optimal dilution? CheckLysis->CheckAntibody Yes UseFreshBuffer Action: Prepare fresh lysis buffer with inhibitors immediately before use. CheckLysis->UseFreshBuffer No CheckTransfer Was protein transfer from gel to membrane efficient? CheckAntibody->CheckTransfer Yes OptimizeAntibody Action: Titrate primary antibody and check manufacturer's data. CheckAntibody->OptimizeAntibody No StainMembrane Action: Use Ponceau S stain to visualize total protein on membrane. CheckTransfer->StainMembrane No Success Problem Solved CheckTransfer->Success Yes OptimizeTimeDose->Start UseFreshBuffer->Start OptimizeAntibody->Start StainMembrane->Start

Diagram 3: Troubleshooting logic for p-KLCS Western blot analysis.
Detailed Protocol: Western Blotting for p-KLCS

  • Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS. Lyse cells on ice with fresh RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[8]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk, as it can interfere with phospho-antibody binding.[5][7]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against p-KLCS, diluted in 5% BSA/TBST.[9]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

  • Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed for total KLCS or a housekeeping protein like GAPDH or β-actin.[5]

Troubleshooting Guide: In Vivo Studies

Q1: We are observing significant variation in the therapeutic effect of this compound in our animal models. What should we check?

A1: In vivo studies are subject to multiple sources of variability, including biological differences between animals and inconsistencies in experimental procedures.[10][11] Proper randomization, blinding, and standardized procedures are essential.[10][12]

Table 4: Key Considerations for Reducing In Vivo Variability

Factor Recommendation Rationale
Animal Strain/Age/Sex Use a consistent inbred strain, age range, and sex for all animals within a study.[11] Minimizes genetic and physiological differences that can impact drug response.
Acclimatization Allow animals to acclimate to the facility and handling for at least one week before the experiment begins.[13] Reduces stress, which can significantly alter physiological and behavioral outcomes.
Formulation Ensure the this compound formulation is homogenous and stable. Prepare it fresh daily if stability is a concern. Inconsistent dosing due to poor formulation leads to variable drug exposure.
Route of Administration Use a consistent, well-defined route of administration (e.g., oral gavage, intraperitoneal injection). Ensure all technicians are proficient in the technique.[14] The route of administration significantly affects pharmacokinetics.[15]
Randomization & Blinding Randomize animals into treatment groups. Blind the experimenters to the treatment assignments to prevent unconscious bias.[10][12] Essential for ensuring that any observed differences are due to the treatment and not systematic error.

| Environmental Conditions | Maintain consistent housing conditions, including temperature, light/dark cycles, and noise levels.[13] | Environmental stressors can be a major source of experimental variability. |

Protocol: Example Formulation for Oral Gavage in Mice

This protocol provides a starting point for developing a suitable oral formulation for this compound.

  • Vehicle Preparation: Prepare the vehicle solution. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Compound Solubilization: First, dissolve the required amount of this compound powder in DMSO.

  • Component Mixing: Add PEG300 and vortex until the solution is clear. Then, add the Tween 80 and vortex again. Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Final Preparation: The final formulation should be a clear, homogenous solution. Prepare fresh daily and keep at room temperature during dosing. Administer a consistent volume based on animal body weight (e.g., 10 mL/kg).[14]

References

KLS-13019 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the KLS-13019 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: We observed significantly higher potency with this compound than anticipated, especially when compared to cannabidiol (CBD). Is this expected?

A1: Yes, this is an expected, though notable, characteristic of this compound. Pre-clinical studies have consistently demonstrated that this compound is significantly more potent than CBD in various assays. For instance, in preventing neuronal toxicity from combined ethanol and ammonium acetate treatment, this compound was found to be 31-fold more potent than CBD.[1] This enhanced potency is attributed to its unique chemical structure, which was designed to increase hydrophilicity and optimize neuroprotective efficacy.[1][2]

Q2: Our in vitro neuroprotection assay showed that this compound was effective at much lower concentrations than CBD and also appeared to be less toxic at higher concentrations. Why is there such a large therapeutic window?

A2: this compound was specifically designed for an improved safety profile compared to CBD.[3][4] Studies in dissociated rat hippocampal cultures have shown the half-maximal toxic concentration (TC50) for this compound to be 5 to 6 times greater than that of CBD, indicating lower toxicity.[1] This, combined with its higher potency, results in a significantly wider therapeutic window. Researchers should adjust their dosing concentrations downwards accordingly when transitioning from experiments with CBD to this compound to avoid off-target effects and to accurately determine the effective concentration range.

Q3: We are designing a study on chemotherapy-induced peripheral neuropathy (CIPN). In our pilot experiments, this compound not only prevented the development of allodynia but also reversed it once established. CBD, however, was only effective in prevention. Can you explain this discrepancy?

A3: This is a key finding in the preclinical evaluation of this compound. While both this compound and CBD can prevent the onset of mechanical sensitivity in paclitaxel-induced neuropathy models, only this compound has demonstrated the ability to significantly and dose-dependently reverse established tactile sensitivity.[5][6] This suggests that this compound may engage additional or different mechanisms of action compared to CBD in the context of established neuropathy. One of the primary mechanisms of action for this compound is its role as an antagonist of the GPR55 receptor, which becomes upregulated following paclitaxel treatment.[3][5] this compound has been shown to reverse this upregulation, which may contribute to its efficacy in reversal paradigms.[3][5]

Q4: We are investigating the mechanism of action of this compound and are seeing effects related to mitochondrial calcium regulation. Is this consistent with the known pharmacology of the compound?

A4: Yes, your observations are consistent with the established mechanism of action. This compound is known to exert its neuroprotective effects in part by regulating intracellular calcium levels via the mitochondrial Na+/Ca2+ exchanger (mNCX-1).[1][5][7] Studies have shown that the neuroprotective effects of both this compound and CBD against certain toxins are inhibited by a mNCX-1 inhibitor.[1] Therefore, assays measuring mitochondrial calcium flux or the expression and activity of mNCX-1 are relevant for elucidating the compound's effects.

Troubleshooting Guides

Issue: Inconsistent results in oral administration studies.

Possible Cause & Solution: While this compound was designed for and has demonstrated improved oral bioavailability compared to CBD, variability can still arise from the formulation and vehicle used.[1]

  • Recommendation: Ensure the formulation is optimized for solubility and stability. It is also crucial to maintain consistency in the vehicle and administration protocol across all experimental groups and time points. Pharmacokinetic studies are recommended to determine the optimal dosing regimen for your specific model.[5]

Issue: Lack of effect in a GPR55 knockout model.

Possible Cause & Solution: This is an expected outcome and serves to confirm the mechanism of action. This compound is a potent GPR55 antagonist.[3][5]

  • Recommendation: This finding validates that the observed effects in your wild-type model are likely mediated through GPR55. To further investigate, you could explore downstream signaling pathways of GPR55, such as those involving NLRP3 and interleukin-1β, which have been shown to be modulated by this compound.[3]

Data Summary Tables

Table 1: Comparative Potency and Toxicity of this compound and CBD

ParameterThis compoundCannabidiol (CBD)Reference
Neuroprotection Potency (EC50) ~0.1 µM~3.1 µM[1]
Neuronal Viability (TC50) 81 µM17 µM[1]
Cell Death (TC50) 100 µM15 µM[1]

Table 2: Efficacy in a Rat Model of Paclitaxel-Induced Neuropathy

Treatment ParadigmThis compoundCannabidiol (CBD)MorphineReference
Prevention of Allodynia EffectiveEffectiveNot Reported[5]
Reversal of Established Allodynia EffectiveNot EffectiveEffective[5][6]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection in Hippocampal Cultures

  • Cell Culture: Dissociated hippocampal cultures are prepared from embryonic day 18 rats and plated on poly-L-lysine coated plates.

  • Induction of Toxicity: On day 14 in culture, neurons are treated with a combination of ethanol and ammonium acetate to induce oxidative stress and neurotoxicity.

  • Treatment: this compound or CBD is co-administered with the toxins at a range of concentrations.

  • Viability and Cell Death Assays: After a 5-hour incubation period, neuronal viability is assessed using Calcein AM (which is converted to fluorescent calcein in live cells) or a similar viability dye. Cell death is measured using propidium iodide, which only enters cells with compromised membranes.

  • Data Analysis: Fluorescence is quantified using a plate reader or high-content imager. EC50 (for neuroprotection) and TC50 (for toxicity) values are calculated from dose-response curves.[1][2]

Protocol 2: Rat Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

  • Animal Model: Adult male and female Sprague-Dawley rats are used.

  • Induction of Neuropathy: Paclitaxel (1 mg/kg) is administered intraperitoneally once daily for four consecutive days.

  • Assessment of Allodynia: Mechanical allodynia is measured using von Frey filaments. A decrease in the paw withdrawal threshold indicates the development of neuropathy.

  • Prevention Paradigm: this compound is co-administered with paclitaxel.

  • Reversal Paradigm: this compound is administered after the development of a stable allodynic phenotype (e.g., on day 7).

  • Data Analysis: Paw withdrawal thresholds are recorded and compared between treatment groups and baseline measurements.[3]

Visualizations

G cluster_0 Paclitaxel-Induced Neuronal Stress cluster_1 This compound Intervention cluster_2 Therapeutic Outcomes Paclitaxel Paclitaxel OxidativeStress Oxidative Stress Paclitaxel->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Paclitaxel->MitochondrialDysfunction Upreg_GPR55 GPR55 Upregulation Paclitaxel->Upreg_GPR55 CalciumOverload Ca2+ Overload MitochondrialDysfunction->CalciumOverload mNCX1 mNCX-1 Activity Inflammation Neuroinflammation (NLRP3, IL-1β) Upreg_GPR55->Inflammation GPR55 GPR55 Receptor KLS13019 This compound KLS13019->mNCX1 Stimulates KLS13019->GPR55 Antagonizes CalciumHomeostasis Ca2+ Homeostasis mNCX1->CalciumHomeostasis ReducedInflammation Reduced Neuroinflammation GPR55->ReducedInflammation Neuroprotection Neuroprotection CalciumHomeostasis->Neuroprotection ReducedInflammation->Neuroprotection PainRelief Reversal of Allodynia Neuroprotection->PainRelief

Caption: Dual mechanism of action of this compound in CIPN.

G cluster_0 Experimental Phase cluster_1 Expected Outcome Induction Induce CIPN (e.g., Paclitaxel) Baseline Baseline Allodynia Measurement Induction->Baseline Day 0-4 Treatment Administer this compound Baseline->Treatment Day 7 PostTreatment Post-Treatment Allodynia Measurement Treatment->PostTreatment Day 7-10 Result Paw Withdrawal Threshold Increases PostTreatment->Result

Caption: Workflow for a CIPN reversal study with this compound.

References

Best practices for long-term KLS-13019 treatment in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term treatment of animal models with KLS-13019. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in animal models?

A1: this compound is a novel, synthetic structural analog of cannabidiol (CBD).[1][2] In animal models, its primary application is the study of neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN).[1][3] It has been shown to both prevent and reverse tactile sensitivity associated with chemotherapeutic agents like paclitaxel and oxaliplatin in rats and mice.[1][4]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as an antagonist of the G protein-coupled receptor 55 (GPR55).[1][3] Additionally, it is understood to regulate intracellular calcium levels through the mitochondrial sodium-calcium exchanger (mNCX-1), which contributes to its neuroprotective effects.[5]

Q3: What are the recommended animal models for studying the efficacy of this compound in CIPN?

A3: The most commonly used animal models are rats (e.g., Sprague Dawley) and mice with CIPN induced by the administration of chemotherapeutic agents such as paclitaxel or oxaliplatin.[1][6]

Q4: What are the effective dose ranges for this compound in these models?

A4: Effective doses are route-dependent. For intraperitoneal (i.p.) administration in rats, doses between 3 mg/kg and 30 mg/kg have shown a dose-dependent reversal of mechanical allodynia.[1] For oral administration (gavage) in rats, doses have also been tested and shown to be effective.[1] In mice, an oral dose of 2.5 mg/kg has been effective in preventing paclitaxel-induced mechanical sensitivity.[4]

Q5: How does the potency and safety of this compound compare to CBD?

A5: In vitro studies have indicated that this compound is significantly more potent and less toxic than CBD.[5] One study found this compound to be 50-fold more potent and over 400-fold safer than CBD in preventing neuronal damage in cell cultures.[7][8] It also exhibits improved oral bioavailability compared to CBD.[5][7]

Experimental Protocols

Induction of Paclitaxel-Induced Peripheral Neuropathy in Rats

This protocol is a synthesis of established methods for inducing CIPN to test the efficacy of this compound.

Materials:

  • Paclitaxel

  • Vehicle for paclitaxel (e.g., a 1:1 solution of Cremophor EL and ethanol, further diluted in saline)

  • Sprague Dawley rats

  • Sterile syringes and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week prior to the start of the experiment.

  • Baseline Behavioral Testing: Before paclitaxel administration, conduct baseline behavioral tests to assess mechanical and cold sensitivity (e.g., von Frey filaments, acetone test).

  • Paclitaxel Preparation: Prepare the paclitaxel solution on the day of injection. A common final concentration for injection is 1 mg/mL.

  • Administration: Administer paclitaxel via intraperitoneal (i.p.) injection. A widely used dosing regimen is 1 mg/kg daily for four consecutive days.[1][6]

  • Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.

  • Development of Neuropathy: Mechanical allodynia typically develops and stabilizes within 7-14 days after the final paclitaxel injection.[6] Confirm the development of neuropathy by repeating the behavioral tests.

This compound Administration Protocols

Oral Gavage (Rats/Mice):

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage Calculation: Calculate the required volume based on the animal's most recent body weight and the target dose.

  • Administration: Use a proper-sized, ball-tipped gavage needle. Gently restrain the animal and insert the needle over the tongue into the esophagus. Administer the formulation slowly to prevent regurgitation.

Intraperitoneal Injection (Rats/Mice):

  • Formulation: Dissolve or suspend this compound in a sterile vehicle suitable for intraperitoneal injection.

  • Dosage Calculation: Calculate the injection volume based on the animal's body weight.

  • Administration: Restrain the animal to expose the abdomen. Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the cecum. Aspirate to ensure no fluid is withdrawn before injecting the solution.

Data Presentation

Table 1: Efficacy of this compound in Reversing Paclitaxel-Induced Mechanical Allodynia in Rats (Intraperitoneal Administration)

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g)
Vehicle Control-~2.5
This compound3Increased
This compound10Significantly Increased
This compound30Near Baseline Levels

Note: This table is a qualitative summary based on described dose-dependent effects. Actual quantitative values can be found in the cited literature.[1]

Table 2: In Vitro Toxicity and Potency Comparison of this compound and CBD

CompoundTC50 (Neuronal Viability Assay)Neuroprotective Potency
CBD~17 µMBaseline
This compound~81 µM31-fold > CBD

Data from dissociated rat hippocampal cultures.[5]

Visualizations

G cluster_0 Chemotherapy (Paclitaxel) cluster_1 Cellular Effects cluster_2 This compound Intervention cluster_3 Therapeutic Outcomes Paclitaxel Paclitaxel GPR55 GPR55 Upregulation Paclitaxel->GPR55 mNCX1 mNCX-1 Dysfunction (Calcium Overload) Paclitaxel->mNCX1 Inflammation Neuroinflammation (IL-1β, NLRP3) GPR55->Inflammation mNCX1->Inflammation KLS13019 This compound GPR55_antagonism GPR55 Antagonism KLS13019->GPR55_antagonism mNCX1_regulation mNCX-1 Regulation KLS13019->mNCX1_regulation Inflammation_reduction Reduced Neuroinflammation GPR55_antagonism->Inflammation_reduction Neuroprotection Neuroprotection mNCX1_regulation->Neuroprotection Pain_reversal Reversal of Neuropathic Pain Inflammation_reduction->Pain_reversal Neuroprotection->Pain_reversal

Caption: Mechanism of action of this compound in CIPN.

G start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Behavioral Testing acclimation->baseline paclitaxel Paclitaxel Administration (e.g., 1 mg/kg/day, 4 days) baseline->paclitaxel neuropathy Neuropathy Development (7-14 days) paclitaxel->neuropathy confirm_neuropathy Confirm Neuropathy (Behavioral Testing) neuropathy->confirm_neuropathy kls_treatment This compound Treatment (Acute or Chronic) confirm_neuropathy->kls_treatment post_treatment_testing Post-Treatment Behavioral Testing kls_treatment->post_treatment_testing end End post_treatment_testing->end

Caption: Experimental workflow for this compound efficacy testing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral test results - Improper animal handling leading to stress.- Inconsistent testing environment (e.g., lighting, noise).- Inexperienced tester.- Handle animals gently and consistently.- Ensure a quiet and consistently lit testing room.- Provide thorough training for all personnel conducting behavioral assays.
Inconsistent development of neuropathy after paclitaxel - Incorrect paclitaxel dosage or preparation.- Variability in animal strain or age.- Improper i.p. injection technique.- Double-check all calculations and ensure paclitaxel is fully dissolved/suspended before injection.- Use animals of a consistent age and from a reliable supplier.- Ensure proper i.p. injection technique to deliver the full dose to the peritoneal cavity.
Adverse effects observed after this compound administration (e.g., lethargy, weight loss) - Dose may be too high for the specific animal strain or sex.- Vehicle may be causing irritation.- Contamination of the formulation.- Consider a dose-response study to determine the optimal therapeutic window.- Run a vehicle-only control group to assess for any vehicle-specific effects.- Ensure sterile preparation and handling of the this compound formulation.
Difficulty with oral gavage - Incorrect restraint.- Incorrect gavage needle size.- Aspiration into the lungs.- Ensure proper and firm, but gentle, restraint of the animal.- Use a gavage needle appropriate for the size of the animal.- If any resistance is felt during insertion, withdraw and restart. If the animal shows signs of distress post-gavage, monitor closely for respiratory issues.
Precipitation of this compound in formulation - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Test different biocompatible vehicles to improve solubility.- Sonication or gentle warming may help in dissolving the compound. Ensure the final formulation is stable at the storage and administration temperatures.

References

Validation & Comparative

KLS-13019 and CBD: A Comparative Analysis for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. This has spurred the search for novel analgesics with improved efficacy and safety profiles. Among the promising candidates are cannabidiol (CBD), a non-psychoactive constituent of Cannabis sativa, and KLS-13019, a novel structural analog of CBD. This guide provides a detailed, evidence-based comparison of these two compounds, focusing on their mechanisms of action, preclinical efficacy in models of neuropathic pain, and the experimental methodologies used to generate these findings.

Executive Summary

Preclinical evidence suggests that both this compound and CBD hold promise for the management of neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN). While both compounds have demonstrated the ability to prevent the development of pain in animal models, a key differentiator emerges in their ability to treat established pain. Studies indicate that this compound can reverse existing neuropathic pain, a therapeutic effect not consistently observed with CBD.[1][2][3][4] This difference may be attributable to their distinct primary mechanisms of action. This compound acts as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and modulates mitochondrial calcium homeostasis.[5][6][7][8] In contrast, CBD exhibits a broader pharmacological profile, with activities including the potentiation of α3 glycine receptors and inhibition of fatty acid amide hydrolase (FAAH).

Mechanism of Action

The analgesic effects of this compound and CBD are mediated through distinct molecular pathways.

This compound: The primary mechanism of action for this compound in the context of neuropathic pain is the antagonism of the GPR55 receptor.[1][5][6] GPR55 is implicated in pain signaling and inflammation. By blocking this receptor, this compound is thought to interrupt downstream signaling cascades that contribute to the development and maintenance of neuropathic pain.[6] Additionally, this compound has been shown to modulate the mitochondrial sodium-calcium exchanger (mNCX), which plays a crucial role in maintaining intracellular calcium homeostasis.[7][9] Dysregulation of calcium signaling is a known factor in neuronal damage and pain.

Cannabidiol (CBD): CBD's mechanism of action is more multifaceted. It has been shown to potentiate α3 glycine receptors (GlyRs), which are inhibitory receptors in the spinal cord involved in pain transmission.[2][3][10][11] By enhancing the function of these receptors, CBD can dampen pain signals. Furthermore, CBD can indirectly modulate the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endogenous cannabinoid anandamide.[12] This leads to increased anandamide levels, which can then act on cannabinoid receptors to produce analgesic effects. CBD also interacts with other targets, including transient receptor potential vanilloid 1 (TRPV1) channels.

Signaling Pathway Diagrams

KLS_13019_Pathway cluster_neuron Nociceptive Neuron KLS This compound GPR55 GPR55 Receptor KLS->GPR55 Antagonizes mNCX Mitochondrial Na+/Ca2+ Exchanger KLS->mNCX Modulates Pain_Signal Pain Signaling Cascade GPR55->Pain_Signal Activates Neuroinflammation Neuroinflammation GPR55->Neuroinflammation Promotes Ca_overload Ca2+ Overload mNCX->Ca_overload Reduces Ca_overload->Pain_Signal Contributes to

Caption: Proposed mechanism of action for this compound in neuropathic pain.

CBD_Pathway cluster_synapse Synaptic Cleft CBD CBD GlyR α3 Glycine Receptor CBD->GlyR Potentiates FAAH FAAH Enzyme CBD->FAAH Inhibits Pain_Signal_Transmission Pain Signal Transmission GlyR->Pain_Signal_Transmission Inhibits Anandamide Anandamide FAAH->Anandamide Degrades Anandamide->Pain_Signal_Transmission Reduces

Caption: Key mechanisms of action for CBD in neuropathic pain modulation.

Preclinical Efficacy: A Head-to-Head Comparison

The most compelling preclinical data for this compound and CBD comes from studies on chemotherapy-induced peripheral neuropathy (CIPN), a common and severe side effect of cancer treatment.

Parameter This compound CBD References
Prevention of CIPN-induced Mechanical Allodynia EffectiveEffective[1]
Reversal of Established CIPN-induced Mechanical Allodynia Effective in a dose-dependent mannerIneffective[1][3][4][13]
Oral Bioavailability Improved compared to CBDLimited[9][14]
Opioid Receptor Activity Devoid of activity at µ, δ, or κ receptorsNot a primary target[1][4]
Potency (in vitro neuroprotection) 31-fold more potent than CBD-[9]
Toxicity (in vitro) 5-fold less toxic than CBD (higher TC50)-[9]

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound and CBD for neuropathic pain.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
  • Paclitaxel-Induced Neuropathy in Rodents:

    • Animal Model: Male and female Sprague-Dawley rats or C57BL/6J mice are commonly used.[6][15][16]

    • Induction: Paclitaxel is administered via intraperitoneal (i.p.) injections. A typical dosing regimen involves intermittent low doses, for example, 2 mg/kg on days 0, 2, 4, and 6 to establish neuropathic pain.[17] Another protocol uses once-daily 1-mg/kg paclitaxel injections for 4 days.[1]

    • Assessment: Behavioral tests are performed at baseline and at various time points after paclitaxel administration to assess the development and reversal of neuropathic pain.

Behavioral Assays for Neuropathic Pain
  • Von Frey Test for Mechanical Allodynia:

    • Purpose: To measure sensitivity to a non-painful mechanical stimulus.

    • Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method, where a positive response is a sharp withdrawal of the paw.[18][19][20]

  • Hot Plate Test for Thermal Hyperalgesia:

    • Purpose: To assess the response to a noxious thermal stimulus.

    • Procedure: The animal is placed on a metal surface maintained at a constant temperature (typically 50-55°C). The latency to a nocifensive response, such as paw licking or jumping, is recorded. A cut-off time is used to prevent tissue damage.[21][22][23][24][25]

In Vitro Assays for Mechanistic Studies
  • GPR55 Receptor Antagonism Assay (β-arrestin recruitment assay):

    • Purpose: To determine the functional activity of a compound at the GPR55 receptor.

    • Procedure: A cell line engineered to express human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., DiscoverX PathHunter) is used. The GPR55 agonist, L-α-lysophosphatidylinositol (LPI), is used to stimulate the receptor. The ability of the test compound (e.g., this compound) to block LPI-induced β-arrestin recruitment is measured, typically via a chemiluminescent signal.[5][8][26][27]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay:

    • Purpose: To measure the inhibitory effect of a compound on the FAAH enzyme.

    • Procedure: Membranes from cells expressing FAAH (e.g., N18TG2 neuroblastoma cells) are incubated with a radiolabeled substrate, such as [14C]-anandamide, in the presence of the test compound (e.g., CBD). The amount of hydrolyzed product ([14C]-ethanolamine) is quantified by scintillation counting after solvent extraction. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is then calculated.[28]

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Efficacy Studies cluster_in_vitro In Vitro Mechanistic Studies Animal_Model Rodent Model of CIPN (e.g., Paclitaxel-induced) Drug_Admin Administration of This compound or CBD Animal_Model->Drug_Admin Cell_Culture Cell-based Assays Behavioral_Testing Behavioral Assays (Von Frey, Hot Plate) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis (Paw Withdrawal Threshold, Response Latency) Behavioral_Testing->Data_Analysis GPR55_Assay GPR55 Antagonism (β-arrestin Assay) Cell_Culture->GPR55_Assay GlyR_Assay Glycine Receptor Potentiation Cell_Culture->GlyR_Assay FAAH_Assay FAAH Inhibition Assay Cell_Culture->FAAH_Assay Mechanism_Elucidation Elucidation of Molecular Targets GPR55_Assay->Mechanism_Elucidation GlyR_Assay->Mechanism_Elucidation FAAH_Assay->Mechanism_Elucidation

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound and CBD both represent promising avenues for the development of novel therapeutics for neuropathic pain. The key distinction lies in their preclinical efficacy profiles and primary mechanisms of action. This compound's ability to not only prevent but also reverse established neuropathic pain in animal models, coupled with its targeted GPR55 antagonist activity and improved pharmacokinetic properties, positions it as a particularly strong candidate for further clinical development. CBD's broader pharmacological profile may offer advantages in certain contexts, but its inability to consistently reverse existing pain and its lower oral bioavailability are important considerations. Further research, including well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of both this compound and CBD in patients suffering from neuropathic pain.

References

A Comparative Analysis of KLS-13019 and Other GPR55 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled receptor 55 (GPR55) antagonist KLS-13019 with other notable antagonists. This analysis is supported by available preclinical experimental data to aid in the evaluation of these compounds for therapeutic development.

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a variety of pathological conditions, including neuropathic pain, inflammation, and cancer. As research in this area intensifies, a clear understanding of the pharmacological properties of different GPR55 antagonists is crucial. This guide focuses on this compound, a novel cannabidiol (CBD) analogue, and compares its performance against other well-characterized GPR55 antagonists such as ML-191, ML-192, ML-193, and CID16020046.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular signaling events that differ from the classical cannabinoid receptors CB1 and CB2. Upon agonist binding, GPR55 couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effector pathways. The Gαq pathway stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoA, a small GTPase that plays a critical role in cytoskeleton rearrangement and cell migration. These signaling cascades ultimately influence cellular processes such as proliferation, migration, and inflammation. GPR55 antagonists, such as this compound, act by blocking these signaling pathways.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular Signaling GPR55 GPR55 Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoGEF RhoGEF RhoA RhoA RhoGEF->RhoA Activates Agonist Agonist (e.g., LPI) Agonist->GPR55 Activates Antagonist Antagonist (e.g., this compound) Antagonist->GPR55 Blocks Gq->PLC Activates G1213->RhoGEF Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gene_Transcription Gene Transcription (NFAT, NF-κB) Ca_release->Gene_Transcription ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Comparative In Vitro Activity of GPR55 Antagonists

The in vitro potency of GPR55 antagonists is a key determinant of their therapeutic potential. This is often assessed through functional assays that measure the inhibition of agonist-induced signaling, such as β-arrestin recruitment or downstream second messenger modulation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundAssay TypeCell LineAgonistIC50Reference
This compound β-Arrestin RecruitmentDiscoverX PathHunterLPI (16 µM)Complete blockade at 30 µM[1]
GPR55 ImmunoreactivityRat DRG CulturesPaclitaxel (3 µM)117 ± 56 pM[2]
ML-191 β-Arrestin TraffickingU2OS-GPR55E-βarr2-GFPLPI (10 µM)1.08 ± 0.03 µM[3]
ERK1/2 PhosphorylationU2OS-GPR55E-βarr2-GFPLPI (10 µM)0.4 ± 0.1 µM[3]
ML-192 β-Arrestin TraffickingU2OS-GPR55E-βarr2-GFPLPI (10 µM)0.70 ± 0.05 µM[4]
ERK1/2 PhosphorylationU2OS-GPR55E-βarr2-GFPLPI (10 µM)1.1 ± 0.3 µM[3]
ML-193 β-Arrestin TraffickingU2OS-GPR55E-βarr2-GFPLPI (10 µM)221 nM[4][5]
ERK1/2 PhosphorylationU2OS-GPR55E-βarr2-GFPLPI (10 µM)0.2 ± 0.3 µM[3]
CID16020046 GPR55 Constitutive ActivityYeast-0.15 µM[6][7]
Ca2+ MobilizationHEK-GPR55LPI (10 µM)0.21 µM
NFAT ActivationHEK-GPR55LPI (1 µM)0.48 µM[8]
NF-κB ActivationHEK-GPR55LPI (1 µM)0.71 µM[8]

Selectivity Profile

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of GPR55 antagonists is often assessed by determining their activity at related receptors, particularly the cannabinoid receptors CB1 and CB2.

CompoundSelectivity over CB1Selectivity over CB2Reference
This compound Not explicitly quantified, but lacks CB1 affinity at 10 µM.[9]Modest affinity for CB2.[9][9]
ML-191 >100-fold>100-fold[10]
ML-192 >45-fold>45-fold[11]
ML-193 >27-fold>145-fold[12]
CID16020046 Selective for GPR55 over CB1 and CB2.[7]Selective for GPR55 over CB1 and CB2.[7][7]

Comparative In Vivo Efficacy in a Neuropathic Pain Model

Preclinical animal models are essential for evaluating the therapeutic potential of drug candidates. The following table summarizes the in vivo efficacy of this compound and other GPR55 ligands in a rat model of paclitaxel-induced chemotherapy-induced peripheral neuropathy (CIPN).

CompoundDose (mg/kg)Administration RouteEffect on Mechanical AllodyniaReference
This compound 3, 10, 30IntraperitonealDose-dependent reversal[13]
ML-193 10IntraperitonealNo effect alone; blocked the effect of this compound[13]
CID16020046 Not specifiedIntraperitonealSignificant reversal[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize GPR55 antagonists.

β-Arrestin Recruitment Assay (DiscoverX PathHunter)

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor.

B_Arrestin_Workflow

Protocol:

  • Cell Culture and Plating: PathHunter CHO-K1 GPR55 β-Arrestin cells (DiscoverX) are cultured according to the manufacturer's instructions. Cells are seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.[14]

  • Compound Preparation and Addition: Test compounds (GPR55 antagonists) are serially diluted to the desired concentrations. The antagonist solutions are added to the cell plates and pre-incubated for 30 minutes at 37°C.[15]

  • Agonist Stimulation: A solution of a GPR55 agonist, such as lysophosphatidylinositol (LPI), is prepared at a concentration that elicits an 80% maximal response (EC80) and added to the wells.

  • Incubation: The plates are incubated for 90 minutes at 37°C.[15]

  • Detection: The PathHunter Detection Kit reagents are prepared and added to each well according to the manufacturer's protocol. The plates are then incubated at room temperature for 60 minutes to allow for signal development.

  • Signal Measurement: The chemiluminescent signal is measured using a compatible plate reader.

  • Data Analysis: The percentage of inhibition of the agonist-induced signal is calculated for each antagonist concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration following GPR55 activation.

Protocol:

  • Cell Culture and Plating: HEK293 cells stably expressing GPR55 are seeded into 384-well black-wall, clear-bottom plates and cultured overnight.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.[16]

  • Compound Preparation: Antagonist and agonist plates are prepared with the respective compounds at the desired concentrations.

  • Assay on FLIPR Instrument: The cell plate and compound plates are placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument is programmed to first add the antagonist from the antagonist plate, followed by a second incubation period. After the incubation, the agonist is added from the agonist plate, and the fluorescence intensity is measured in real-time.

  • Data Analysis: The change in fluorescence upon agonist addition is used to determine the level of receptor activation. The inhibitory effect of the antagonist is calculated, and IC50 values are determined.

Conclusion

This compound demonstrates potent GPR55 antagonist activity with a promising in vivo efficacy profile in a preclinical model of neuropathic pain.[13] Its unique characteristics, including its structural relationship to CBD and its ability to reverse established neuropathic pain, set it apart from other GPR55 antagonists.[13] While direct, comprehensive comparative studies across a wide range of in vitro and in vivo models are still needed to fully elucidate the relative advantages of each compound, the available data suggest that this compound is a valuable tool for studying GPR55 pharmacology and a promising candidate for further therapeutic development. The other reviewed antagonists, ML-191, ML-192, ML-193, and CID16020046, also represent important chemical scaffolds for the development of selective GPR55 modulators. Further research, including head-to-head comparisons of pharmacokinetics and efficacy in various disease models, will be critical in determining the optimal clinical candidate for targeting GPR55-mediated pathologies.

References

Validating the neuroprotective effects of KLS-13019 in different models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of KLS-13019 against other neuroprotective alternatives, supported by extensive experimental data, highlights its potential as a next-generation therapeutic for neuropathic pain and other neurodegenerative disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the superior performance of this compound, a novel cannabidiol (CBD) analogue, in various preclinical models.

Superior Potency and Efficacy in Neuroprotection

This compound has consistently demonstrated significantly higher potency and efficacy in protecting neurons from various toxic insults compared to its parent compound, cannabidiol (CBD). In dissociated rat hippocampal cultures, this compound was found to be substantially more potent in preventing neuronal toxicity induced by a combination of ethanol and ammonium acetate.[1]

In Vitro Neuroprotective Potency
CompoundAssayEC50 (nM)IC50 (nM)Fold Increase in Potency vs. CBD
This compound Neuronal Viability (CFDA)--31-fold [1]
CBDNeuronal Viability (CFDA)---
This compound Cell Death (Propidium Iodide)--15-fold [1]
CBDCell Death (Propidium Iodide)---
This compound Paclitaxel-induced Toxicity (Alamar Blue)100--
CBDPaclitaxel-induced Toxicity (Alamar Blue)10,000--

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Efficacy in a Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

One of the most significant findings is the superior performance of this compound in a rat model of paclitaxel-induced chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of cancer treatment.[2] this compound not only prevents the development of mechanical allodynia but, unlike CBD, also reverses established neuropathic pain.[2]

Reversal of Paclitaxel-Induced Mechanical Allodynia in Rats
TreatmentDose (mg/kg, i.p.)Acute Reversal of Mechanical Allodynia (Paw Withdrawal Threshold, g)
Vehicle (Paclitaxel only)-~4 g
This compound 3Statistically significant increase[2]
This compound 10Statistically significant increase[2]
This compound 30Statistically significant increase[2]
CBD100No significant reversal in some studies[2]
Morphine3Significant initial reversal, tolerance develops with repeated dosing[2]

Mechanism of Action: A Dual-Pronged Approach

The neuroprotective effects of this compound are mediated through a distinct mechanism of action that involves antagonism of the G-protein coupled receptor 55 (GPR55) and modulation of the mitochondrial sodium-calcium exchanger (mNCX-1).[2][3][4]

Paclitaxel-induced neurotoxicity is associated with an upregulation of GPR55, which in turn promotes neuroinflammation through pathways involving NLRP3 and interleukin-1β.[2][5] this compound acts as a potent antagonist of GPR55, thereby mitigating this inflammatory cascade.[5][6]

Furthermore, both this compound and CBD exert protective effects by modulating the mitochondrial Na+/Ca2+ exchanger-1, which is crucial for maintaining intracellular calcium homeostasis.[3][4] However, the enhanced potency of this compound suggests a more efficient interaction with its molecular targets.

This compound Signaling Pathway cluster_neuron Sensory Neuron cluster_mito Mitochondria mNCX1 mNCX-1 Ca_overload Ca2+ Overload mNCX1->Ca_overload Reduces GPR55 GPR55 NLRP3 NLRP3 Inflammasome GPR55->NLRP3 Activates IL1B IL-1β NLRP3->IL1B Activates Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Neuronal_damage Neuronal Damage Ca_overload->Neuronal_damage Neuroinflammation->Neuronal_damage Paclitaxel Paclitaxel Paclitaxel->GPR55 Upregulates Paclitaxel->Ca_overload Induces KLS13019 This compound KLS13019->mNCX1 Modulates KLS13019->GPR55 Antagonizes

This compound Mechanism of Action

Experimental Protocols

Paclitaxel-Induced Peripheral Neuropathy in Rats

This in vivo model is utilized to assess the efficacy of compounds in preventing or reversing chemotherapy-induced neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats are used.[7]

  • Induction of Neuropathy: Paclitaxel (2 mg/kg) is administered intraperitoneally on days 0, 2, 4, and 6 to induce mechanical and cold hypersensitivity.[7]

  • Drug Administration:

    • Prevention Paradigm: this compound or comparator drugs are co-administered with paclitaxel.

    • Reversal Paradigm: this compound or comparator drugs are administered after the development of a stable allodynic phenotype (e.g., on day 7 or later).[2][8] Dosing for this compound and CBD is typically intraperitoneal, while morphine is administered subcutaneously.[2]

  • Assessment of Mechanical Allodynia:

    • The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.[9]

    • Rats are placed in individual chambers on a wire mesh floor and allowed to acclimate.[10]

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[10]

    • The 50% withdrawal threshold is determined using the up-down method.[10]

    • Testing is conducted at baseline and at various time points after paclitaxel and drug administration.[11]

CIPN Experimental Workflow cluster_induction Neuropathy Induction cluster_treatment Treatment cluster_assessment Assessment paclitaxel_admin Paclitaxel Administration (e.g., 2 mg/kg, i.p., days 0, 2, 4, 6) drug_admin Drug Administration (this compound, CBD, Morphine) paclitaxel_admin->drug_admin Reversal Paradigm von_frey Mechanical Allodynia Assessment (von Frey Test) paclitaxel_admin->von_frey Assessment of Neuropathy Development drug_admin->von_frey acclimation Acclimation of Rats baseline Baseline Behavioral Testing acclimation->baseline baseline->paclitaxel_admin

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Experimental Workflow
In Vitro Neuroprotection Assays

These assays are employed to determine the direct neuroprotective effects of compounds against cellular toxins.

  • Cell Culture: Dissociated hippocampal or dorsal root ganglion (DRG) neurons are cultured from embryonic day 18 rats.

  • Induction of Toxicity: Neuronal cultures are exposed to toxins such as a combination of ethanol and ammonium acetate or paclitaxel to induce cell death and damage.[1]

  • Drug Treatment: this compound or CBD is co-incubated with the toxins.

  • Assessment of Neuronal Viability and Cell Death:

    • CFDA Assay (Carboxyfluorescein diacetate): Measures neuronal viability. A decrease in fluorescence indicates toxicity.

    • Propidium Iodide (PI) Assay: Measures cell death. An increase in fluorescence indicates loss of cell membrane integrity.[1]

    • Alamar Blue Assay: Measures cellular metabolic activity as an indicator of viability.

GPR55 Antagonism Assay

This assay determines the ability of a compound to block the activation of the GPR55 receptor.

  • Cell Line: A cell line expressing human GPR55 is used (e.g., DiscoverX β-arrestin assay).

  • Assay Principle: The assay measures the recruitment of β-arrestin to the GPR55 receptor upon activation by an agonist.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound.

    • The GPR55 agonist, lysophosphatidylinositol (LPI), is then added to stimulate the receptor.

    • The level of β-arrestin recruitment is measured. A decrease in the signal in the presence of this compound indicates antagonist activity.

References

KLS-13019: A Paradigm Shift in Chemotherapy-Induced Peripheral Neuropathy Treatment?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel GPR55 Antagonist Versus Traditional Therapies

For researchers, scientists, and drug development professionals navigating the complexities of Chemotherapy-Induced Peripheral Neuropathy (CIPN), the landscape of effective treatments has long been fraught with limitations. Traditional therapies often provide only modest and inconsistent relief, leaving a significant unmet medical need. However, the emergence of KLS-13019, a novel cannabidiol analog, presents a promising new therapeutic avenue. This guide provides a comprehensive comparison of this compound's efficacy against traditional CIPN treatments, supported by available preclinical data, detailed experimental protocols, and visualizations of its mechanism of action.

Efficacy at a Glance: this compound vs. Traditional CIPN Treatments

The following tables summarize the quantitative efficacy of this compound in preclinical models alongside clinical data for commonly prescribed CIPN medications.

Table 1: Efficacy of this compound in a Rat Model of Paclitaxel-Induced CIPN

Treatment GroupDose (mg/kg)Outcome MeasureResultCitation
This compound3Reversal of Mechanical AllodyniaStatistically significant reversal[1]
This compound10Reversal of Mechanical AllodyniaStatistically significant reversal[1]
This compound30Reversal of Mechanical AllodyniaStatistically significant reversal, dose-dependent effect[1]
This compound (Chronic)Not SpecifiedReversal of Mechanical AllodyniaComplete and durable reversal of allodynia[2]
This compoundNot SpecifiedPrevention of Mechanical AllodyniaEffective in preventing the development of allodynia[3]

Table 2: Efficacy of Traditional CIPN Treatments in Clinical Trials

TreatmentOutcome MeasureResultCitation
DuloxetinePain Reduction (NRS)Mean decrease of 2.85 points from baseline.[4] However, a meta-analysis showed it was statistically similar to placebo for both treatment and prevention.[5][6][4][5][6]
GabapentinSymptom SeverityFailed to demonstrate a benefit over placebo in treating CIPN symptoms.[7] Meta-analyses show limited and inconsistent evidence for its use.[8][9][7][8][9]
PregabalinPain Reduction (NRS)No significant difference compared to placebo in reducing average daily pain (22.5% vs 10.7% reduction).[10] Some studies suggest potential efficacy, but evidence is inconsistent.[11][12][10][11][12]

Delving into the Mechanism: The this compound Signaling Pathway

Preclinical studies indicate that this compound exerts its therapeutic effects through a novel mechanism of action centered on the G protein-coupled receptor 55 (GPR55) and the regulation of mitochondrial calcium homeostasis.

KLS13019_Mechanism cluster_chemo Chemotherapy (e.g., Paclitaxel) cluster_neuron Sensory Neuron cluster_kls This compound Intervention chemo Paclitaxel GPR55 GPR55 Receptor chemo->GPR55 Upregulates ca_overload Ca2+ Overload chemo->ca_overload Induces downstream Pro-nociceptive & Pro-inflammatory Signaling GPR55->downstream Activates neuron_damage Neuronal Damage & Hypersensitivity (CIPN) downstream->neuron_damage mito Mitochondrion mNCX1 mNCX-1 mNCX1->ca_overload Reduces (Ca2+ extrusion) ca_overload->neuron_damage KLS13019 This compound KLS13019->GPR55 Antagonizes KLS13019->mNCX1 Promotes activity

This compound's dual mechanism of action in mitigating CIPN.

As depicted, chemotherapeutic agents like paclitaxel can upregulate GPR55, leading to pro-inflammatory and pain-sensitizing signaling.[2] Concurrently, these agents can induce mitochondrial calcium overload, a key contributor to neuronal damage. This compound appears to counteract these effects by acting as a GPR55 antagonist and by promoting the activity of the mitochondrial sodium-calcium exchanger-1 (mNCX-1), thereby reducing intracellular calcium levels and protecting the neuron.[2][13]

Experimental Protocols: Unpacking the Preclinical Evidence

The promising preclinical data for this compound stems from rigorous experimental models of CIPN. Below are the detailed methodologies for the key experiments cited.

Paclitaxel-Induced Peripheral Neuropathy in Rats

This model is a standard for inducing CIPN-like symptoms in rodents, allowing for the evaluation of potential therapeutic agents.

Objective: To induce a state of mechanical allodynia (pain from a non-painful stimulus) in rats that mimics human CIPN.

Materials:

  • Male Sprague-Dawley rats[14][15]

  • Paclitaxel[14][15]

  • Vehicle solution (e.g., Cremophor EL and ethanol)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimation: Rats are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the experiment to minimize stress.

  • Baseline Behavioral Testing: Before paclitaxel administration, baseline sensitivity to mechanical stimuli is measured using the von Frey test (see protocol below).

  • Paclitaxel Administration: Paclitaxel is administered intraperitoneally at a dose of 2 mg/kg on four alternate days (e.g., days 0, 2, 4, and 6).[16] A control group receives injections of the vehicle solution following the same schedule.

  • Development of Neuropathy: The development of mechanical allodynia is monitored weekly for several weeks following the final paclitaxel injection. Peak hypersensitivity is typically observed around day 28.[16]

CIPN_Induction_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline von Frey Test acclimation->baseline paclitaxel_admin Paclitaxel Administration (i.p., 2 mg/kg on alternate days) baseline->paclitaxel_admin vehicle_admin Vehicle Administration (Control Group) baseline->vehicle_admin monitoring Weekly von Frey Testing paclitaxel_admin->monitoring vehicle_admin->monitoring peak_hypersensitivity Peak Hypersensitivity (~Day 28) monitoring->peak_hypersensitivity end End of Induction Phase peak_hypersensitivity->end

Workflow for inducing chemotherapy-induced peripheral neuropathy.
Assessment of Mechanical Allodynia: The von Frey Test

The von Frey test is a widely used and validated method for assessing mechanical sensitivity in rodents.

Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments (a set of calibrated monofilaments that exert a specific force when bent)[17][18]

  • Elevated mesh platform

  • Individual testing chambers

Procedure:

  • Acclimation to Testing Environment: Rats are placed in individual chambers on the elevated mesh platform and allowed to acclimate for 15-30 minutes before testing begins.

  • Filament Application: A von Frey filament is applied perpendicularly to the plantar surface of the rat's hind paw with sufficient force to cause the filament to buckle slightly. The filament is held in this position for 3-5 seconds.

  • Response Observation: A positive response is recorded if the rat exhibits a clear paw withdrawal, flinching, or licking of the paw.

  • Up-Down Method: The "up-down" method is often used to determine the 50% paw withdrawal threshold.[18] Testing begins with a filament in the middle of the force range. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This continues until a pattern of responses is established, which is then used to calculate the 50% withdrawal threshold.

Von_Frey_Test_Logic start Start Test acclimate Acclimate Rat to Test Chamber start->acclimate select_filament Select Mid-Range Filament acclimate->select_filament apply_filament Apply Filament to Hind Paw select_filament->apply_filament observe Observe Response apply_filament->observe positive_response Positive Response (Paw Withdrawal) observe->positive_response Yes negative_response Negative Response observe->negative_response No calculate_threshold Calculate 50% Withdrawal Threshold observe->calculate_threshold Pattern Established weaker_filament Select Weaker Filament positive_response->weaker_filament stronger_filament Select Stronger Filament negative_response->stronger_filament weaker_filament->apply_filament stronger_filament->apply_filament end End Test calculate_threshold->end

Logical flow of the 'up-down' method in von Frey testing.

Conclusion: A Promising Horizon in CIPN Management

The preclinical data for this compound presents a compelling case for its potential as a first-in-class therapeutic for CIPN. Its ability to not only prevent but also reverse established neuropathic pain in animal models, a feat not consistently achieved by traditional treatments, marks a significant advancement.[2][3][19] Furthermore, its novel mechanism of action, targeting GPR55 and mitochondrial calcium regulation, offers a more targeted approach to addressing the underlying pathophysiology of CIPN.

While the translation of these preclinical findings to clinical efficacy in humans is a critical next step, the data presented in this guide underscores the importance of continued research and development of this compound. For the scientific and drug development community, this compound represents a beacon of hope for a future where the debilitating effects of chemotherapy-induced peripheral neuropathy can be effectively managed and potentially reversed.

References

Cross-Validation of KLS-13019's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KLS-13019, a novel cannabidiol (CBD) analog, with its parent compound, CBD, and the conventional opioid analgesic, morphine. The focus is on the cross-validation of this compound's mechanism of action in the context of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of certain cancer treatments. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound has emerged as a promising therapeutic candidate for neuropathic pain, demonstrating a distinct and potentially superior mechanism of action compared to cannabidiol (CBD).[1] Its primary mechanism involves the antagonism of the G-protein coupled receptor 55 (GPR55).[2][3][4] Experimental evidence indicates that this compound not only prevents but also reverses paclitaxel-induced mechanical allodynia in rodent models, a key feature of CIPN.[2][3] In direct comparison, CBD was found to be ineffective in the reversal of established CIPN.[5] Furthermore, this compound has shown greater potency and efficacy than morphine in preclinical models of CIPN.[5] Beyond its GPR55 antagonism, this compound's mechanism also involves the regulation of the mitochondrial sodium-calcium exchanger (mNCX), contributing to its neuroprotective effects.[6]

Comparative Data on Therapeutic Efficacy

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with CBD and morphine in the context of CIPN.

Table 1: In Vitro Potency and Efficacy in Dorsal Root Ganglion (DRG) Cultures

CompoundTargetAssayPotency (EC50)EfficacySource
This compound GPR55Reversal of paclitaxel-induced GPR55 increaseNot explicitly stated, but effective at nanomolar concentrationsHigh[7]
mNCXProtection against paclitaxel-induced toxicity~100 nMHigh[6]
Inflammatory Markers (NLRP3, IL-1β)Reversal of paclitaxel-induced increasesNot explicitly stated, but effective at nanomolar concentrationsHigh[7][8]
Cannabidiol (CBD) GPR55Reversal of paclitaxel-induced GPR55 increaseNot effective in reversal paradigmLow[8][9]
mNCXProtection against paclitaxel-induced toxicity~10 µMHigh (in prevention)[6]
Inflammatory Markers (NLRP3, IL-1β)Reversal of paclitaxel-induced increasesLow Efficacy (25% reversal)Low[8][9]

Table 2: In Vivo Efficacy in a Rat Model of Paclitaxel-Induced Mechanical Allodynia (Reversal Paradigm)

TreatmentDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Post-Treatment% Reversal of AllodyniaSource
Vehicle-~50%[2]
This compound 1~15Partial[2]
3~30Significant[2]
10>60 (cutoff)Complete[2]
Cannabidiol (CBD) 10~5No significant reversal[5]
Morphine 3~20Partial[2]
5~30Significant[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Paclitaxel-Induced Neuropathy cluster_1 Therapeutic Intervention Paclitaxel Paclitaxel DRG_Neuron Dorsal Root Ganglion Neuron Paclitaxel->DRG_Neuron GPR55_up GPR55 Upregulation DRG_Neuron->GPR55_up Inflammation Neuroinflammation (NLRP3, IL-1β ↑) GPR55_up->Inflammation Neuronal_damage Neuronal Damage & Hyperexcitability Inflammation->Neuronal_damage mNCX_dys mNCX Dysfunction Ca_overload Mitochondrial Ca2+ Overload mNCX_dys->Ca_overload Ca_overload->Neuronal_damage Pain Neuropathic Pain (Allodynia) Neuronal_damage->Pain GPRG_Neuron GPRG_Neuron GPRG_Neuron->mNCX_dys KLS13019 This compound KLS13019->GPR55_up Antagonizes KLS13019->mNCX_dys Regulates CBD Cannabidiol (CBD) CBD->GPR55_up Weakly Antagonizes Morphine Morphine Opioid_R Opioid Receptors Morphine->Opioid_R Agonizes Opioid_R->Pain Inhibits (Centrally)

Figure 1: Signaling pathway of paclitaxel-induced neuropathy and points of intervention.

G cluster_0 In Vivo Model: Paclitaxel-Induced Neuropathy in Rats cluster_1 In Vitro Model: Dorsal Root Ganglion (DRG) Cell Culture Induction Paclitaxel Administration (1 mg/kg, i.p., daily for 4 days) Development Development of Mechanical Allodynia (Days 4-7) Induction->Development Baseline Baseline Mechanical Sensitivity (von Frey Test) Baseline->Induction Treatment Treatment Administration (Day 7) This compound, CBD, or Morphine Development->Treatment Post_treatment Post-Treatment Mechanical Sensitivity (von Frey Test at various time points) Treatment->Post_treatment Analysis Data Analysis: Paw Withdrawal Threshold (g) Post_treatment->Analysis DRG_culture Primary DRG Neuron Culture Paclitaxel_exposure Paclitaxel Exposure (e.g., 3 µM) DRG_culture->Paclitaxel_exposure KLS_treatment This compound or CBD Treatment Paclitaxel_exposure->KLS_treatment Measurement Measurement of: - GPR55, NLRP3, IL-1β levels - Cell Viability (Alamar Blue) - mNCX-1 activity KLS_treatment->Measurement

Figure 2: Experimental workflows for in vivo and in vitro validation.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Paclitaxel-Induced Neuropathy in Rats (In Vivo)
  • Animal Model: Adult male Sprague-Dawley rats are used.[2]

  • Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 1 mg/kg once daily for four consecutive days.[2]

  • Assessment of Mechanical Allodynia:

    • The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.[2]

    • Rats are placed in individual chambers on an elevated mesh floor.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.[2]

    • Baseline measurements are taken before paclitaxel administration.

  • Treatment Administration (Reversal Paradigm):

    • On day 7, after the development of mechanical allodynia, a single dose of this compound, CBD, or morphine is administered (e.g., i.p.).[2]

    • Paw withdrawal thresholds are measured at various time points post-administration (e.g., 2 hours for this compound and CBD, 15 minutes for morphine).[2]

Dorsal Root Ganglion (DRG) Cell Culture Experiments (In Vitro)
  • Cell Culture: Primary DRG neurons are dissected from rat embryos and cultured.[7]

  • Paclitaxel Treatment: Cultured DRG neurons are exposed to paclitaxel (e.g., 3 µM) to induce a neuropathic phenotype, characterized by increased expression of GPR55 and inflammatory markers.[7]

  • Treatment with this compound or CBD (Reversal Paradigm):

    • After an initial incubation with paclitaxel (e.g., 8 hours), the cultures are treated with varying concentrations of this compound or CBD for a subsequent period (e.g., 16 hours).[7]

  • Endpoint Measurements:

    • Immunocytochemistry: Levels of GPR55, NLRP3, and IL-1β are quantified using high-content imaging.[7]

    • Cell Viability: The Alamar Blue assay is used to assess the protective effects of the compounds against paclitaxel-induced cell death.[7]

    • mNCX-1 Activity: The role of the mitochondrial sodium-calcium exchanger is investigated using pharmacological inhibitors or siRNA knockdown to confirm its involvement in the protective mechanism.[6]

Conclusion

The available preclinical data strongly support the mechanism of action of this compound as a potent GPR55 antagonist with a significant role in mitigating chemotherapy-induced peripheral neuropathy. Its ability to both prevent and, crucially, reverse established neuropathic pain in animal models distinguishes it from cannabidiol.[2][5] The superior in vivo efficacy of this compound compared to both CBD and morphine highlights its potential as a novel, non-opioid therapeutic for a significant unmet medical need in oncology.[2][5] The dual action on GPR55-mediated neuroinflammation and mNCX-regulated mitochondrial function provides a robust and multifaceted mechanism for its therapeutic effects. Further clinical investigation is warranted to translate these promising preclinical findings to human patients suffering from CIPN.

References

Comparing the safety profiles of KLS-13019 and cannabidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of KLS-13019, a novel cannabidiol (CBD) analog, and cannabidiol itself. The information presented is based on available preclinical and clinical data to assist in evaluating their therapeutic potential.

Executive Summary

This compound, a synthetic structural analog of cannabidiol, has been engineered to enhance potency and safety for neuroprotective applications.[1][2] Preclinical data suggests that this compound possesses a significantly wider therapeutic window compared to CBD in in vitro models.[1][2] While cannabidiol has a well-documented safety profile in humans, characterized by generally mild to moderate side effects, this compound's clinical safety is yet to be established.[3][4][5] This guide delves into the quantitative safety data, the experimental methodologies used to obtain it, and the underlying mechanisms of action that may contribute to their respective safety profiles.

Data Presentation: Quantitative Safety and Tolerability

The following tables summarize the key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and cannabidiol.

Table 1: Preclinical In Vitro Safety Comparison

ParameterThis compoundCannabidiol (CBD)Study ContextSource
Therapeutic Index (TI) 750016Neuroprotection against ammonium acetate-induced toxicity in hippocampal neurons. Calculated as TC50/EC50.[1][2]
Toxic Concentration 50 (TC50) 81 µM (Viability Assay)17 µM (Viability Assay)Toxicity assessment in dissociated rat hippocampal cultures after 5 hours of treatment.[6]
Toxic Concentration 50 (TC50) 100 µM (Cell Death Assay)15 µM (Cell Death Assay)Toxicity assessment in dissociated rat hippocampal cultures after 5 hours of treatment.[6]
Reported Safety Margin >400-fold safer than CBD-In vitro neuroprotection assay against damage induced by ammonium acetate and ethanol.[1]

Table 2: Overview of Cannabidiol Clinical Safety Profile

Adverse Event CategoryCommon Reported Side EffectsConditions StudiedSource
General Tiredness, somnolence, fatigueEpilepsy, psychotic disorders[3][7][8]
Gastrointestinal Diarrhea, decreased appetite, vomitingEpilepsy[3][7][8]
Metabolic Changes in weightEpilepsy[3][7]
Hepatic Liver enzyme (AST/ALT) elevationsEpilepsy, particularly with concomitant valproate use[7][9]
Neurological Convulsion, pyrexia (fever)Epilepsy[7]
Other Upper respiratory tract infectionEpilepsy[7]

Note: The clinical safety profile of this compound is not yet established as it has not undergone human clinical trials.

Experimental Protocols

This section details the methodologies for the key experiments that form the basis of the safety comparison.

In Vitro Neuroprotection and Toxicity Assay (for this compound and CBD)
  • Objective: To determine the neuroprotective efficacy (EC50) and toxicity (TC50) of the compounds.

  • Cell Model: Dissociated hippocampal cultures derived from embryonic day 18 rats were used.[1]

  • Toxicity Induction: Neurotoxicity was induced by exposing the neuronal cultures to toxins such as ammonium acetate and ethanol, which are relevant to conditions like hepatic encephalopathy.[1][6]

  • Treatment: Neurons were co-treated with the toxins and varying concentrations of either this compound or CBD.[6]

  • Assessment of Viability and Cell Death:

    • Calcein AM (as CFDA) Staining: Live cells are stained green, and fluorescence is measured to quantify cell viability.[1]

    • Propidium Iodide (PI) Staining: Dead cells are stained red, and fluorescence is measured to quantify cell death.[1]

  • Data Analysis: Concentration-response curves were generated to calculate the EC50 (effective concentration for 50% protection) and TC50 (toxic concentration causing 50% cell death). The therapeutic index was calculated as the ratio of TC50 to EC50.[1][2]

Clinical Safety and Tolerability Assessment (for CBD)
  • Study Design: Data is aggregated from multiple studies, including randomized controlled trials (RCTs), open-label trials, and systematic reviews of published literature.[3][4][7]

  • Participant Population: Includes healthy volunteers and patients with various conditions, primarily epilepsy (e.g., Dravet syndrome, Lennox-Gastaut syndrome) and psychotic disorders.[3][7]

  • Intervention: Oral administration of CBD at various doses, ranging from less than 200 mg/day to higher doses (e.g., 10-20 mg/kg/day) for durations from single doses to chronic administration (e.g., up to 1 year).[7][10]

  • Data Collection: Adverse events (AEs) were systematically recorded at study visits. This included self-reported symptoms, clinical examinations, and laboratory tests (e.g., liver function tests). The frequency and severity of AEs were compared between CBD and placebo groups in RCTs.[7]

Mechanism of Action and Signaling Pathways

The differing mechanisms of action of this compound and CBD may contribute to their distinct safety and efficacy profiles.

This compound Signaling Pathway

This compound is believed to have a more focused mechanism of action compared to CBD.[6] Its primary targets are thought to be the GPR55 receptor and the mitochondrial sodium-calcium exchanger (mNCX).[11][12][13] By acting as an antagonist at the GPR55 receptor, this compound may reduce neuroinflammation.[11][14][15] Its modulation of mNCX helps regulate intracellular calcium levels, a critical factor in neuronal survival under conditions of oxidative stress.[6][12][16]

KLS_13019_Pathway cluster_stress Cellular Stress (e.g., Chemotherapy) cluster_targets This compound Targets cluster_effects Cellular Outcomes stress Oxidative Stress & Inflammatory Signals gpr55 GPR55 Receptor stress->gpr55 Upregulates mncx Mitochondrial Na+/Ca2+ Exchanger (mNCX) stress->mncx Dysregulates inflammation Decreased Neuroinflammation gpr55->inflammation ca_homeostasis Calcium Homeostasis mncx->ca_homeostasis neuroprotection Neuroprotection & Reversal of Allodynia inflammation->neuroprotection ca_homeostasis->neuroprotection kls This compound kls->gpr55 Antagonizes kls->mncx Modulates

Fig. 1: this compound Mechanism of Action
Cannabidiol (CBD) Polypharmacology

Cannabidiol exhibits a complex and multi-targeted pharmacology, interacting with a wide array of receptors and signaling pathways.[[“]] This "polypharmacology" contributes to its broad therapeutic effects but may also be associated with its side effect profile. Unlike THC, CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2.[18] Instead, it modulates several non-cannabinoid receptors and ion channels and influences the endocannabinoid system indirectly.[[“]][19]

CBD_Pathway cluster_receptors Receptor Interactions cluster_enzyme Enzyme Inhibition cluster_effects Physiological Effects cbd Cannabidiol (CBD) serotonin 5-HT1A (Serotonin) cbd->serotonin trpv1 TRPV1 cbd->trpv1 ppar PPARγ cbd->ppar gpr55 GPR55 cbd->gpr55 gaba GABAA (Allosteric) cbd->gaba faah FAAH cbd->faah Inhibits anxiolytic Anxiolytic serotonin->anxiolytic analgesic Analgesic trpv1->analgesic anti_inflammatory Anti-inflammatory ppar->anti_inflammatory gpr55->anti_inflammatory anticonvulsant Anticonvulsant gaba->anticonvulsant anandamide Anandamide (Endocannabinoid) faah->anandamide Breaks Down neuroprotective Neuroprotective anandamide->neuroprotective

Fig. 2: Cannabidiol's Multi-Target Mechanism

Comparative Workflow: Preclinical Safety Evaluation

The logical workflow for comparing the preclinical safety of a novel compound like this compound against an established one like CBD involves a series of defined steps, from initial screening to detailed toxicological analysis.

Safety_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Animal Models cluster_phase3 Phase 3: IND-Enabling Toxicology a Primary Cell Cultures (e.g., Hippocampal Neurons) b Toxicity Induction (e.g., Ethanol, Ammonium Acetate) a->b c Compound Treatment (this compound vs. CBD) b->c d Viability & Cytotoxicity Assays (Calcein AM, PI) c->d e Calculate TC50 & Therapeutic Index d->e f Acute & Chronic Dosing Studies (e.g., Rodent models) e->f Promising candidates advance g Monitor for Adverse Events (Behavioral, Physiological) f->g h Histopathology & Biomarker Analysis g->h i GLP Toxicology Studies h->i Lead candidate advances j Safety Pharmacology (Cardiovascular, Respiratory, CNS) i->j k Genotoxicity & Repro-Tox Studies j->k l Comparative Safety Profile k->l Data compilation for regulatory submission

References

Replicating Published Findings on KLS-13019's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical findings on KLS-13019, a novel cannabidiol (CBD) analog, focusing on its therapeutic potential in chemotherapy-induced peripheral neuropathy (CIPN). We objectively compare its performance with alternative treatments, presenting supporting experimental data from key publications to facilitate the replication and further investigation of these findings.

Comparative Efficacy in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This compound has demonstrated significant promise in preclinical models of CIPN, a debilitating side effect of many cancer treatments.[1][2][3] Studies have shown its ability to not only prevent the development of neuropathic pain but also to reverse established symptoms.[4][5] This section compares the efficacy of this compound with cannabidiol (CBD) and the standard-of-care analgesic, morphine.

In Vivo Efficacy in Rodent Models of CIPN

The primary in vivo model used to assess the efficacy of this compound is the paclitaxel-induced mechanical allodynia model in rats and mice.[1][6][7] Mechanical allodynia, a key symptom of CIPN, is characterized by a painful response to a normally non-painful stimulus. This is typically measured using the von Frey test, which determines the paw withdrawal threshold to a calibrated mechanical stimulus.[1]

Table 1: Comparison of this compound, CBD, and Morphine in Reversing Paclitaxel-Induced Mechanical Allodynia in Rodents

CompoundDosing ParadigmRoute of AdministrationEffective Dose RangeKey FindingsCitations
This compound Reversal of established allodyniaIntraperitoneal (i.p.) & Oral (p.o.)i.p.: 1 - 10 mg/kgp.o.: 2.5 - 25 mg/kgDose-dependently reverses mechanical allodynia. A single 10 mg/kg dose can revert the pain response to pre-paclitaxel baseline levels. Chronic dosing (four consecutive doses) completely reversed allodynia for the duration of the phenotype.[1][2][8]
Cannabidiol (CBD) Reversal of established allodyniaIntraperitoneal (i.p.) & Oral (p.o.)Not effectiveDid not significantly attenuate mechanical sensitivity when administered after CIPN was established.[4][5][7]
Morphine Reversal of established allodyniaSubcutaneous (s.c.)1 - 10 mg/kgEffective in reversing mechanical allodynia; however, tolerance develops with repeated administration.[1][4]

Table 2: Comparison of this compound and CBD in Preventing Paclitaxel-Induced Mechanical Allodynia in Mice

CompoundDosing ParadigmRoute of AdministrationEffective DoseKey FindingsCitations
This compound Prevention of allodynia developmentIntraperitoneal (i.p.) & Oral (p.o.)i.p.: ≥ 1.0 mg/kgp.o.: ≥ 2.5 mg/kgEqui-effective and equi-potent to CBD in preventing the development of mechanical sensitivity when co-administered with paclitaxel.[5][7][8]
Cannabidiol (CBD) Prevention of allodynia developmentIntraperitoneal (i.p.) & Oral (p.o.)i.p.: ≥ 1.0 mg/kgp.o.: ≥ 25 mg/kgEffective in preventing the development of mechanical sensitivity.[5][7][8]

In Vitro Mechanistic Insights

The therapeutic effects of this compound are attributed to its unique mechanism of action, which involves the antagonism of the GPR55 receptor and the regulation of the mitochondrial sodium-calcium exchanger (mNCX-1).[4][5][9] In vitro studies using dorsal root ganglion (DRG) and hippocampal cultures have elucidated these mechanisms.

GPR55 Receptor Antagonism and Anti-inflammatory Effects

Paclitaxel treatment has been shown to increase the expression of GPR55 in DRG neurons, contributing to neuroinflammation.[4][10] this compound acts as a potent antagonist of GPR55, thereby mitigating this inflammatory response.[4][11]

Table 3: In Vitro Effects of this compound on Paclitaxel-Induced GPR55 Upregulation and Inflammation in DRG Cultures

ParameterExperimental ConditionThis compound EffectIC50Key FindingsCitations
GPR55 Immunoreactive Area 3 µM paclitaxel for 30 minReverses paclitaxel-induced >1.9-fold increase117 ± 56 pMThis compound treatment for 16 hours after paclitaxel exposure decreased GPR55 levels back to control.[4]
IL-1β Immunoreactive Area 3 µM paclitaxel for 8 hoursReverses paclitaxel-induced increase~100-200 pMThis compound treatment for 16 hours after paclitaxel exposure reversed the increase in this pro-inflammatory cytokine.[4][10]
NLRP3 Immunoreactive Area 3 µM paclitaxel for 8 hoursReverses paclitaxel-induced increase140 ± 72 pMThis compound treatment for 16 hours after paclitaxel exposure reversed the increase in this inflammasome marker.[4]
Cell Viability (Alamar Blue Assay) 3 µM paclitaxel for 8 hoursReverses paclitaxel-induced decreaseNot specifiedThis compound treatment for 16 hours after paclitaxel exposure restored cell viability to control levels.[4]
Neuroprotective Effects and Comparison with CBD

This compound has demonstrated superior neuroprotective properties compared to CBD in in vitro models of neuronal damage.

Table 4: Comparative Neuroprotective Potency and Safety of this compound and CBD in Hippocampal Neuron Cultures

CompoundParameterValueKey FindingsCitations
This compound Neuroprotective Potency (EC50)50-fold more potent than CBDAssessed in a model of ammonium acetate and ethanol-induced neurotoxicity.[11]
Safety (TC50)>400-fold safer than CBDAssessed by measuring toxicity to hippocampal neurons.[11]
Cannabidiol (CBD) Neuroprotective Potency (EC50)Baseline[11]
Safety (TC50)Baseline[11]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Paclitaxel-Induced Mechanical Allodynia in Rats
  • Animal Model: Adult male and female Sprague-Dawley rats are used.[1]

  • Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 1 mg/kg once daily for four consecutive days.[1][6]

  • Assessment of Mechanical Allodynia:

    • The von Frey test is used to measure the paw withdrawal threshold.[1]

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness (in grams) are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.[1]

  • Drug Administration:

    • For reversal studies, this compound, CBD, or morphine is administered after the establishment of allodynia (typically on day 7).[1][2]

    • For prevention studies, the compounds are co-administered with paclitaxel.[2]

    • Routes of administration are typically i.p., p.o., or s.c.[1][8]

Dorsal Root Ganglion (DRG) Primary Culture and Treatment
  • Cell Culture: DRG are dissected from embryonic day 18 rats.[12] The ganglia are dissociated into single cells and plated on coated culture dishes.[12]

  • Paclitaxel Treatment: Cultures are treated with 3 µM paclitaxel for specified durations (e.g., 30 minutes, 8 hours) to induce GPR55 upregulation and inflammation.[4][10]

  • This compound Treatment: For reversal experiments, various concentrations of this compound are added to the cultures for 16 hours in the continued presence of paclitaxel.[4]

  • Immunocytochemistry and High-Content Imaging:

    • Cultures are fixed and stained with antibodies against GPR55, IL-1β, and NLRP3.[4][10]

    • Fluorescently labeled secondary antibodies are used for visualization.

    • Images are acquired using a high-content imaging system, and the immunoreactive area for each marker is quantified.[4]

GPR55 β-Arrestin Recruitment Assay
  • Assay Principle: This assay measures the interaction of β-arrestin with the activated GPR55 receptor, which is a hallmark of G protein-coupled receptor (GPCR) activation and subsequent desensitization.[13][14]

  • Cell Line: A stable cell line co-expressing a ProLink™-tagged GPR55 and an Enzyme Acceptor (EA)-tagged β-arrestin is used (e.g., PathHunter® β-Arrestin GPCR Assay from DiscoverX).[13][15][16]

  • Procedure:

    • Cells are plated in a microplate.

    • Test compounds (this compound) and/or a known GPR55 agonist (e.g., lysophosphatidylinositol - LPI) are added to the cells.

    • Upon GPR55 activation by an agonist, β-arrestin is recruited to the receptor, forcing the complementation of the ProLink and EA enzyme fragments.

    • This results in the formation of an active β-galactosidase enzyme.

    • A chemiluminescent substrate is added, and the resulting signal, proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[15]

    • Antagonist activity of this compound is determined by its ability to block the agonist-induced signal.

Visualizations

Signaling Pathway of this compound in Mitigating CIPN

KLS13019_Mechanism cluster_neuron Sensory Neuron Paclitaxel Paclitaxel GPR55 GPR55 Receptor Paclitaxel->GPR55 Upregulates Ca_overload Mitochondrial Ca2+ Overload Paclitaxel->Ca_overload Induces Inflammation Neuroinflammation (↑ IL-1β, ↑ NLRP3) GPR55->Inflammation Activates Neuronal_damage Neuronal Damage & Pain Signaling Inflammation->Neuronal_damage Contributes to mNCX1 mNCX-1 mNCX1->Ca_overload Reduces Ca_overload->Neuronal_damage Causes KLS13019 This compound KLS13019->GPR55 Antagonizes KLS13019->mNCX1 Regulates

Caption: this compound's dual mechanism in CIPN.

Experimental Workflow for In Vivo CIPN Studies

CIPN_Workflow cluster_induction Neuropathy Induction cluster_assessment Pain Assessment cluster_treatment Treatment cluster_analysis Data Analysis Induction Paclitaxel Administration (1 mg/kg, i.p., 4 days) Post_Induction_Test von Frey Test (e.g., Day 7) Induction->Post_Induction_Test Baseline Baseline von Frey Test (Day 0) Baseline->Induction Treatment Administer this compound, CBD, or Morphine (Reversal or Prevention Paradigm) Post_Induction_Test->Treatment Analysis Compare Paw Withdrawal Thresholds Treatment->Analysis

Caption: Workflow for assessing this compound efficacy in vivo.

In Vitro Experimental Design for Reversal Studies

InVitro_Reversal_Workflow cluster_culture Cell Culture cluster_paclitaxel Paclitaxel Treatment cluster_kls This compound Treatment cluster_readout Endpoint Analysis Culture Primary DRG Neuron Culture Paclitaxel Incubate with 3 µM Paclitaxel (e.g., 8 hours) Culture->Paclitaxel KLS Add this compound (Dose-Response) (16 hours) Paclitaxel->KLS Readout Immunocytochemistry for GPR55, IL-1β, NLRP3 KLS->Readout

Caption: In vitro workflow for this compound reversal studies.

References

A Comparative Analysis of KLS-13019 and Other Therapeutics for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of KLS-13019, a novel non-opioid analgesic, with other therapeutic agents for the management of neuropathic pain, specifically focusing on Chemotherapy-Induced Peripheral Neuropathy (CIPN). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform future research and development in pain therapeutics.

This compound is a synthetic, non-opioid, cannabidiol (CBD) analog that has demonstrated promising preclinical efficacy in both preventing and reversing CIPN.[1][2] Its unique dual mechanism of action, targeting the GPR55 receptor and the mitochondrial sodium-calcium exchanger (mNCX-1), distinguishes it from other analgesics.[3][4] This guide will benchmark this compound against the current standard of care, duloxetine, the commonly used off-label gabapentin, and its parent compound, cannabidiol.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and its comparators in the context of CIPN.

Table 1: Preclinical Efficacy in Rodent Models of CIPN
TherapeuticAnimal ModelKey Efficacy EndpointsEffective Dose Range (mg/kg)Key FindingsCitations
This compound Rat (Paclitaxel-induced)Reversal of mechanical allodynia3, 10, 30 (i.p.)Dose-dependent reversal of mechanical allodynia. The effect of 10 mg/kg was blocked by a GPR55-selective antagonist.
Rat (Oxaliplatin-induced)Reversal of mechanical allodynia10 (i.p.)Significant reversal of mechanical allodynia.[5]
Mouse (Paclitaxel-induced)Prevention & Reversal of mechanical sensitivityNot specifiedPrevents and reverses mechanical sensitivity.[6]
Duloxetine Rat (Bortezomib/Paclitaxel-induced)Prevention of large-fiber CIPNNot specifiedPrevented the development of large-fiber CIPN.[1][7]
Mouse (Oxaliplatin/Paclitaxel-induced)Prevention of cold and mechanical allodyniaNot specifiedPrevented the development of neuropathic-like pain behavior.
Gabapentin Mouse (Oxaliplatin/Paclitaxel-induced)Prevention of cold and mechanical allodyniaNot specifiedPrevented the development of neuropathic-like pain behavior.[8]
Rat (Streptozotocin-induced DPN)Alleviation of mechanical allodynia & thermal hyperalgesiaNot specifiedSignificant reduction in mechanical allodynia.[9]
Cannabidiol (CBD) Mouse (Paclitaxel-induced)Prevention of mechanical & thermal sensitivityNot specifiedChronic administration prevents the onset of mechanical and thermal sensitivity.[2]
Mouse (Cisplatin-induced)Reduction of mechanical hypersensitivityIneffective (acute)Pure CBD alone had little impact on acute mechanical hypersensitivity.[10]

Note: DPN (Diabetic Peripheral Neuropathy) models are included for gabapentin and CBD due to the frequent extrapolation of findings to other neuropathic pain states, including CIPN.

Table 2: Clinical Efficacy in Patients with CIPN

| Therapeutic | Study Design | Patient Population | Key Efficacy Endpoints | Dosage | Key Findings | Citations | |---|---|---|---|---|---| | This compound | - | - | - | - | No clinical trial data available. | - | | Duloxetine | Phase III, Randomized, Double-Blind, Placebo-Controlled Crossover | 231 patients with painful CIPN (paclitaxel or oxaliplatin) | Reduction in average pain score (Brief Pain Inventory-Short Form) | 30 mg/day for 1 week, then 60 mg/day for 4 weeks | Statistically significant greater reduction in pain compared to placebo (mean decrease of 1.06 vs 0.34). 59% of patients on duloxetine reported some pain decrease vs 38% on placebo. |[11][12][13] | | Gabapentin | Phase III, Randomized, Double-Blind, Placebo-Controlled Crossover | 115 patients with CIPN (various chemotherapies) | Change in average daily pain intensity and sensory neuropathy rating | Target dose of 2700 mg/day for 6 weeks | No significant improvement in pain intensity or sensory neuropathy compared to placebo. |[5][14][15] | | Cannabidiol (CBD) | Pilot Randomized Placebo-Controlled Trial | Patients with established CIPN | Not specified | Not specified | Preclinical evidence suggests anti-neuropathic effects, but robust clinical trial data in CIPN is limited. |[16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for key experiments cited in this guide.

Paclitaxel-Induced Peripheral Neuropathy in Rodents

This model is widely used to mimic the painful symptoms of CIPN in humans.

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Paclitaxel Administration: Paclitaxel is typically dissolved in a vehicle such as a 1:1 mixture of Cremophor EL and ethanol, then diluted in saline. It is administered via intraperitoneal (i.p.) or intravenous (i.v.) injections. A common dosing schedule is intermittent low-doses (e.g., 2 mg/kg for mice, i.p., every other day for four injections) to induce a prolonged neuropathic state.[18][19]

  • Behavioral Testing: Nociceptive testing is performed at baseline before paclitaxel administration and then periodically throughout the study to assess the development and progression of neuropathy.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures sensitivity to a non-painful mechanical stimulus.

  • Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 20-30 minutes before testing.[6][20]

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw. The filament is pressed until it buckles, and the pressure is held for 2-8 seconds.[21][22]

  • Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method, where the choice of the next filament is based on the animal's response to the previous one.[20][22]

Assessment of Thermal Hyperalgesia (Cold Plate Test)

This test assesses the response to a noxious cold stimulus.

  • Apparatus: A metal plate is maintained at a constant cold temperature (e.g., -5°C to 15°C).[23][24]

  • Procedure: The animal is placed on the cold plate, and the latency to the first sign of nociceptive behavior (e.g., paw lifting, licking, or jumping) is recorded.[25]

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[23]

Intraepidermal Nerve Fiber Density (IENFD) Analysis

This histological method quantifies the extent of peripheral nerve damage.

  • Skin Biopsy: A 3-mm punch biopsy is taken from a standardized location, typically the distal leg.[26][27]

  • Fixation and Sectioning: The tissue is fixed (e.g., in 2% paraformaldehyde-lysine-periodate), and thick sections are cut.[26]

  • Immunohistochemistry: Sections are stained with an antibody against the pan-axonal marker protein gene product 9.5 (PGP9.5) to visualize nerve fibers.[28][29]

  • Quantification: The number of intraepidermal nerve fibers crossing the dermal-epidermal junction is counted, and the density is expressed as fibers per millimeter of epidermal length.[26][28]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical evaluation.

KLS13019_Mechanism cluster_cell Sensory Neuron KLS13019 This compound GPR55 GPR55 Receptor KLS13019->GPR55 Antagonizes mNCX1 mNCX-1 (Mitochondrial Na+/Ca2+ Exchanger) KLS13019->mNCX1 Modulates Inflammation Pro-inflammatory Signaling (e.g., NLRP3) GPR55->Inflammation Activates Ca_overload Mitochondrial Ca2+ Overload mNCX1->Ca_overload Reduces Neuropathic_Pain Neuropathic Pain Signaling Inflammation->Neuropathic_Pain Promotes Ca_overload->Neuropathic_Pain Promotes Chemotherapy Chemotherapy (e.g., Paclitaxel) Chemotherapy->GPR55 Upregulates Chemotherapy->Ca_overload Induces

Caption: Proposed dual mechanism of action of this compound in sensory neurons.

Preclinical_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., C57BL/6J mice) Baseline_Testing Baseline Behavioral Testing (von Frey, Cold Plate) Animal_Model->Baseline_Testing CIPN_Induction Induce CIPN (e.g., Paclitaxel administration) Baseline_Testing->CIPN_Induction Drug_Admin Administer Therapeutics (this compound, Comparators, Vehicle) CIPN_Induction->Drug_Admin Behavioral_Assessment Post-treatment Behavioral Testing Drug_Admin->Behavioral_Assessment Histology Tissue Collection & IENFD Analysis Behavioral_Assessment->Histology Data_Analysis Statistical Analysis of Behavioral & Histological Data Histology->Data_Analysis Comparison Compare Efficacy of This compound vs Comparators Data_Analysis->Comparison

Caption: A typical experimental workflow for preclinical evaluation of CIPN therapeutics.

Summary and Future Directions

The preclinical data for this compound is encouraging, suggesting a potential advantage over existing and comparator compounds for the treatment of CIPN. Notably, its ability to both prevent and reverse neuropathic pain in animal models, a feat not consistently observed with CBD, positions it as a promising candidate for further development.[6]

In contrast, the clinical data for duloxetine, while establishing it as a benchmark, reveals only a modest therapeutic benefit.[11][12] The lack of clinical efficacy for gabapentin in CIPN highlights the translational challenges in neuropathic pain research.[5][14]

The dual mechanism of action of this compound, targeting both GPR55-mediated neuroinflammation and mNCX-1-related mitochondrial dysfunction, offers a multi-faceted approach to a complex pathology. Future research should focus on elucidating the precise contribution of each pathway to its overall analgesic effect.

The progression of this compound into clinical trials is a critical next step to validate these promising preclinical findings in human patients suffering from CIPN. This will be essential to determine its true therapeutic potential and to address the significant unmet medical need in this patient population.

References

KLS-13019: A Potent and Selective Neuroprotective Agent Outperforming Cannabidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis of KLS-13019 and Cannabidiol in Neuroprotection

Researchers and drug development professionals now have access to a comprehensive comparison of this compound and its structural analog, cannabidiol (CBD), highlighting the superior potency and selectivity of this compound as a neuroprotective agent. This guide provides an objective analysis of the available experimental data, offering a clear rationale for the continued investigation of this compound in neurodegenerative and neuropathic disease models.

This compound, a novel synthetic analog of CBD, has demonstrated significantly enhanced neuroprotective properties and a more favorable safety profile in preclinical studies.[1] This superiority is attributed to its refined mechanism of action, which focuses on the mitochondrial Na+/Ca2+ exchanger (mNCX) and the G protein-coupled receptor 55 (GPR55), while exhibiting reduced activity at other cannabinoid receptors.[1]

Potency and Toxicity: A Quantitative Comparison

Experimental data consistently show that this compound is substantially more potent and less toxic than CBD in protecting neurons from various insults. In a key in vitro model of neurotoxicity induced by ethanol and ammonium acetate, this compound was found to be 31-fold more potent than CBD.[1] Furthermore, the toxic concentration (TC50) of this compound is 5 to 6 times greater than that of CBD, indicating a significantly wider therapeutic window.[1]

CompoundNeuroprotection (Ethanol + Ammonium Acetate) EC50Neuroprotection (Ethanol) EC50Neuroprotection (Ammonium Acetate) EC50Toxicity (TC50)GPR55 Antagonism IC50
This compound ~4.1 µM (calculated)23 nM50 nM81-100 µM117 pM
CBD 127 µMNot specified in sourcesNot specified in sources15-17 µM445 nM

Note: The EC50 for this compound in the combined toxin model was calculated based on the reported 31-fold increased potency compared to CBD's EC50 of 127 µM.

Enhanced Selectivity Profile

A key advantage of this compound lies in its more focused mechanism of action. While both compounds interact with the mitochondrial Na+/Ca2+ exchanger, this compound's neuroprotective effects are not attenuated by a CB2 receptor antagonist (AM630), unlike CBD. This suggests that this compound has a more selective target engagement, potentially reducing off-target effects.[1]

Both this compound and CBD act as antagonists at the GPR55 receptor; however, this compound demonstrates significantly higher potency in this regard, with an IC50 in the picomolar range compared to CBD's nanomolar activity. This potent GPR55 antagonism is believed to contribute to its anti-inflammatory and neuroprotective effects.

GPR55 Signaling Pathway

The antagonism of GPR55 by this compound is a critical component of its mechanism of action. GPR55 activation is linked to several downstream signaling cascades that can influence neuronal function and inflammation. The following diagram illustrates the key pathways modulated by GPR55.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GPR55 GPR55 Galpha13 Gα13 GPR55->Galpha13 RhoA RhoA Galpha13->RhoA PLC PLC Galpha13->PLC ROCK ROCK RhoA->ROCK IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Ligand Agonist (e.g., LPI) Ligand->GPR55 KLS13019 This compound (Antagonist) KLS13019->GPR55

GPR55 signaling cascade and the antagonistic action of this compound.

Experimental Protocols

The following provides a detailed methodology for the key in vitro neuroprotection assay used to compare this compound and CBD.

Primary Hippocampal Neuron Culture and Neurotoxicity Assay

This protocol outlines the procedure for establishing primary neuronal cultures and assessing the neuroprotective effects of compounds against ethanol- and ammonium acetate-induced toxicity.

1. Preparation of Primary Hippocampal Cultures:

  • Coating Culture Plates: Culture plates (e.g., 96-well) are coated with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C to promote neuronal attachment. The following day, plates are washed three times with sterile, deionized water and allowed to dry.

  • Tissue Dissociation: Hippocampi are dissected from embryonic day 18 (E18) rat pups in a sterile environment. The tissue is then enzymatically dissociated using a solution of papain (20 units/mL) in a suitable buffer for 30 minutes at 37°C.

  • Cell Plating: After dissociation, the cell suspension is gently triturated to obtain a single-cell suspension. Cells are then counted and plated onto the pre-coated culture plates at a density of approximately 1 x 10^5 cells/cm^2 in a serum-free neuronal culture medium supplemented with B27 and GlutaMAX.

  • Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Half of the culture medium is replaced every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.

2. Neurotoxicity and Neuroprotection Assay:

  • Induction of Neurotoxicity: On the day of the experiment, the culture medium is replaced with fresh medium containing the neurotoxic agents, typically 30 mM ethanol and 300 µM ammonium acetate.

  • Compound Treatment: Test compounds (this compound or CBD) are added to the cultures at various concentrations either simultaneously with or shortly before the addition of the toxins.

  • Incubation: The cultures are incubated with the toxins and test compounds for a defined period, typically 24 hours, at 37°C and 5% CO2.

3. Assessment of Cell Viability:

Cell viability is quantified using standard colorimetric assays such as the MTT or LDH assay.

  • MTT Assay:

    • Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.

    • The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • The medium is then removed, and the formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

  • LDH Assay:

    • Aliquots of the culture supernatant are collected from each well.

    • The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength (typically 490 nm). The amount of LDH activity is proportional to the extent of cell death.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated) cultures.

  • EC50 values for neuroprotection and TC50 values for toxicity are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This comprehensive guide underscores the potential of this compound as a promising therapeutic candidate for conditions where neuroprotection is paramount. Its enhanced potency, improved safety profile, and selective mechanism of action warrant further investigation and development.

References

Safety Operating Guide

Proper Disposal of KLS-13019: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of KLS-13019, a cannabidiol-derived neuroprotective agent. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its relationship to cannabidiol (CBD), general principles of laboratory chemical safety, and available research data. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a structural analog of cannabidiol (CBD) with significantly higher potency and an improved safety profile in preclinical studies.[1][2][3] While specific hazard classifications for this compound are not yet established, it is prudent to handle it with the same precautions as other biologically active compounds and CBD.

Key Considerations:

  • Biological Activity: As a potent neuroprotective agent, this compound is biologically active and may have unforeseen effects.[1]

  • Handling Precautions: Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Fate: The environmental impact of this compound has not been determined. Therefore, it must not be disposed of down the drain or in regular trash.

Quantitative Data Summary

While a comprehensive set of physicochemical properties for this compound is not publicly available, comparative toxicity data with CBD provides insight into its relative safety.

CompoundMetricValueReference
This compound TC50 (Neuronal Viability Assay) 81 μΜ [4]
TC50 (Cell Death Assay) 100 μΜ [4]
Cannabidiol (CBD) TC50 (Neuronal Viability Assay) 17 μΜ [4]
TC50 (Cell Death Assay) 15 μΜ [4]

TC50: The concentration of a substance that causes a 50% toxic effect.

These data indicate that this compound is 5 to 6-fold less toxic than CBD in the reported in vitro assays.[4]

Experimental Protocols for Safe Disposal

The following step-by-step protocol is designed to render this compound non-retrievable and safe for final disposal through an approved chemical waste management stream.

Materials Required:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

  • Designated chemical waste container (clearly labeled).

  • Inert, absorbent material (e.g., vermiculite, sand, or cat litter).

  • An undesirable, non-hazardous waste material (e.g., used coffee grounds, soil).

  • Sealable, leak-proof bags or containers for the final mixture.

Procedure:

  • Segregation and Collection:

    • Collect all waste materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), in a designated, clearly labeled, and sealed waste container.

  • Deactivation and Neutralization (Solid Waste):

    • For solid this compound waste, carefully grind or crush the material into a fine powder within a fume hood to avoid dust generation.

    • Mix the powdered this compound with at least an equal volume of an undesirable, non-hazardous material (e.g., used coffee grounds, soil). The goal is to create a heterogeneous mixture that makes the active compound difficult to extract.

  • Deactivation and Neutralization (Liquid Waste):

    • For liquid waste containing this compound, absorb the liquid with an inert material like vermiculite, sand, or cat litter.

    • Once absorbed, mix this material with at least an equal volume of an undesirable, non-hazardous material.

  • Packaging for Disposal:

    • Place the resulting mixture into a sealable, leak-proof container or bag.

    • Securely close the container and label it clearly as "Deactivated this compound Laboratory Waste for Incineration" or in accordance with your institution's specific chemical waste labeling requirements.

  • Final Disposal:

    • Transfer the packaged and labeled waste to your institution's designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed chemical waste management contractor. Never dispose of this compound waste in the regular trash or down the drain.

Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated segregate Segregate and Collect Waste in Labeled Container start->segregate identify_form Identify Waste Form segregate->identify_form solid_waste Solid Waste identify_form->solid_waste Solid liquid_waste Liquid Waste identify_form->liquid_waste Liquid deactivate_solid Grind/Crush Solid Waste solid_waste->deactivate_solid deactivate_liquid Absorb Liquid Waste with Inert Material liquid_waste->deactivate_liquid mix_waste Mix with Undesirable Material (e.g., coffee grounds, soil) deactivate_solid->mix_waste deactivate_liquid->mix_waste package Package in Sealable, Leak-Proof Container mix_waste->package label_container Label Container as 'Deactivated this compound Waste' package->label_container store Store in Designated Hazardous Waste Area label_container->store dispose Dispose via Licensed Chemical Waste Contractor store->dispose SafetyLogic This compound Disposal Safety Logic premise1 Premise 1: This compound is a potent, biologically active compound. conclusion1 Conclusion 1: Handle with caution, assuming potential hazards. premise1->conclusion1 premise2 Premise 2: No specific SDS or environmental fate data is available. premise2->conclusion1 final_action Final Action: Follow the prescribed deactivation and chemical waste disposal protocol. conclusion1->final_action premise3 Premise 3: Disposal down the drain or in regular trash is prohibited for laboratory chemicals. conclusion2 Conclusion 2: This compound must be rendered non-retrievable before disposal. premise3->conclusion2 premise4 Premise 4: Related compounds (cannabinoids) require deactivation before disposal. premise4->conclusion2 conclusion2->final_action

References

Essential Safety and Operational Guide for Handling KLS-13019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of KLS-13019, a novel structural analogue of cannabidiol (CBD) and a GPR55 receptor antagonist. The following procedures are designed to ensure a safe laboratory environment and promote best practices in chemical management, establishing a foundation of trust and value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to CBD and its classification as a synthetic cannabinoid analogue necessitate stringent safety precautions. The primary hazards are associated with inhalation, ingestion, and skin contact.

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE based on the nature of the handling task.

Task Required Personal Protective Equipment (PPE) Rationale
Handling of solid this compound (weighing, aliquoting) - Nitrile gloves- Lab coat- Safety glasses with side shields- Respiratory protection (N95 or higher)To prevent skin contact and inhalation of fine particles.
Working with this compound in solution - Nitrile gloves- Lab coat- Safety glasses with side shields or gogglesTo protect against splashes and skin contact.
Procedures with potential for aerosol generation - Nitrile gloves- Lab coat- Goggles- Face shield- Respiratory protection (as determined by risk assessment)To provide maximum protection from inhalation and facial exposure.

All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risks.

Operational Procedures: From Receipt to Disposal

A clear and systematic workflow is essential for the safe management of this compound within a laboratory setting.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents. The storage location must be secure and accessible only to authorized personnel.

Experimental Workflow

The following diagram outlines the general workflow for experiments involving this compound, emphasizing critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Don PPE weigh Weigh this compound (in fume hood) start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve treatment Cell/Animal Treatment dissolve->treatment incubation Incubation/Observation treatment->incubation data_collection Data Collection incubation->data_collection decontaminate Decontaminate work surfaces data_collection->decontaminate waste_disposal Dispose of waste decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe end Hand washing remove_ppe->end

Experimental workflow for handling this compound.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions containing this compound Collect in a designated, sealed waste container for hazardous liquid waste.
Contaminated consumables (e.g., pipette tips, gloves) Place in a designated, sealed hazardous waste bag or container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal. All waste containers must be clearly labeled with the contents, including "this compound".

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the antagonism of the G protein-coupled receptor 55 (GPR55). In conditions such as chemotherapy-induced peripheral neuropathy, the expression of GPR55 is upregulated. This compound's antagonism of this receptor leads to anti-inflammatory effects.[1]

The binding of an agonist to GPR55 is known to activate downstream signaling cascades involving Gα12/13 proteins and the RhoA pathway.[2][3] This can lead to the activation of Rho-associated coiled-coil containing protein kinase (ROCK) and extracellular signal-regulated kinase (ERK).[4][5] By blocking this receptor, this compound is thought to mitigate these downstream effects.

The following diagram illustrates the proposed signaling pathway affected by this compound.

gpr55_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpr55 GPR55 ga1213 Gα12/13 gpr55->ga1213 Activates rhoa RhoA ga1213->rhoa Activates rock ROCK rhoa->rock Activates erk ERK rock->erk Activates inflammation Pro-inflammatory Response erk->inflammation kls13019 This compound kls13019->gpr55 Inhibits agonist Agonist (e.g., LPI) agonist->gpr55 Activates

Proposed signaling pathway of GPR55 and the inhibitory action of this compound.

By providing this detailed guidance, we aim to empower researchers to handle this compound with the highest degree of safety and operational excellence, fostering a culture of safety and trust in the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KLS-13019
Reactant of Route 2
KLS-13019

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.